molecular formula C12H25NO B072619 Dodecanamide CAS No. 1120-16-7

Dodecanamide

Cat. No.: B072619
CAS No.: 1120-16-7
M. Wt: 199.33 g/mol
InChI Key: ILRSCQWREDREME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, also known as lauramide, is a saturated fatty acid amide of significant interest in biochemical and pharmacological research. As an endogenous lipid signaling molecule, it is part of the growing family of fatty acid primary amides (FAPAs) studied for their diverse biological activities. Its primary research value lies in its role as a signaling intermediate and its interaction with various nuclear and receptor-mediated pathways. Studies suggest Dodecanamide can act as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly PPARα and PPARγ, making it a valuable tool for investigating lipid metabolism, energy homeostasis, and insulin sensitization. Furthermore, research indicates potential activity on transient receptor potential (TRP) channels and other neuronal targets, positioning it as a compound of interest for neurobiological studies related to pain, inflammation, and sleep-wake regulation. This reagent is essential for scientists exploring the endocannabinoid-like system, lipidomics, and the complex interplay between lipids and cellular signaling networks. Its high purity makes it suitable for use as a standard in analytical chemistry, for in vitro cell culture assays, and for probing the mechanisms underlying metabolic and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSCQWREDREME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022146
Record name Dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-16-7
Record name Dodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lauramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dodecanamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). As a naturally occurring metabolite found in various organisms, it is gaining increasing interest within the scientific community.[1] Its versatile chemical nature and potential biological activities make it a molecule of interest in fields ranging from materials science to pharmacology. This in-depth technical guide provides a comprehensive overview of the fundamental properties of dodecanamide, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and an exploration of its biological significance and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of dodecanamide.

Physicochemical Properties

Dodecanamide is a white to off-white crystalline solid, often appearing as a powder or granules with a waxy consistency.[2] Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Dodecanamide

PropertyValueSource
IUPAC Name dodecanamide[1]
Synonyms Lauramide, Lauroylamide, n-dodecanamide[1]
CAS Number 1120-16-7[1]
Molecular Formula C₁₂H₂₅NO[1]
Molecular Weight 199.33 g/mol [1]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 99-110 °C[3][4]
Boiling Point 335.1 °C at 760 mmHg[5]
Density 0.876 - 0.88 g/cm³[4][5]

Table 2: Solubility and Partitioning Properties of Dodecanamide

PropertyValueSource
Solubility in Water 0.11 g/L (at 25 °C)[4]
General Solubility Soluble in alcohol; Insoluble in water. More soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether.[2]
Octanol/Water Partition Coefficient (logP) 4.013[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dodecanamide. The following sections detail the expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of dodecanamide in CDCl₃ typically exhibits the following signals:

Table 3: ¹H NMR Spectral Data of Dodecanamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.2br s2H-NH₂ (Amide protons)
~ 2.20t2H-CH₂-C(=O)NH₂ (α-methylene)
~ 1.62m2H-CH₂-CH₂-C(=O)NH₂ (β-methylene)
~ 1.26m16H-(CH₂)₈- (Methylene chain)
~ 0.88t3H-CH₃ (Terminal methyl)

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of dodecanamide.

Table 4: ¹³C NMR Spectral Data of Dodecanamide

Chemical Shift (ppm)Assignment
~ 176-C=O (Amide carbonyl)
~ 36-CH₂-C(=O)NH₂ (α-carbon)
~ 32Alkyl chain carbons
~ 29Alkyl chain carbons
~ 26Alkyl chain carbons
~ 23Alkyl chain carbons
~ 14-CH₃ (Terminal methyl)
Infrared (IR) Spectroscopy

The IR spectrum of dodecanamide reveals the presence of key functional groups.

Table 5: IR Spectral Data of Dodecanamide

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3350 and 3190N-H stretchPrimary Amide (-NH₂)
~ 2920 and 2850C-H stretchAlkyl chain (-CH₂, -CH₃)
~ 1640C=O stretch (Amide I band)Amide (-C=O)
~ 1465C-H bend (scissoring)Methylene (-CH₂)
~ 720C-H rockMethylene chain (-(CH₂)n-)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dodecanamide will show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data of Dodecanamide

m/zInterpretation
199[M]⁺, Molecular ion
59[C₂H₅NO]⁺, McLafferty rearrangement product, often the base peak
72[C₃H₆NO]⁺, Cleavage of the alkyl chain

Experimental Protocols

Synthesis of Dodecanamide

Dodecanamide can be synthesized through several methods. Two common laboratory-scale procedures are outlined below.

This is a straightforward and high-yielding method for the synthesis of primary amides.

Materials:

  • Dodecanoyl chloride

  • Concentrated aqueous ammonia (B1221849) (e.g., 28-30%)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve dodecanoyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dodecanamide.

  • The crude product can be purified by recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dodecanoyl_Chloride_in_DCM Dodecanoyl Chloride in DCM Reaction_Mixture Reaction at 0°C to RT Dodecanoyl_Chloride_in_DCM->Reaction_Mixture Add dropwise Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction_Mixture Washing Sequential Washing Reaction_Mixture->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Dodecanamide Pure Dodecanamide Recrystallization->Pure_Dodecanamide G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Lauric_Acid Lauric Acid Reaction_Mixture Reaction at 60-90°C Lauric_Acid->Reaction_Mixture Ammonia_Source Ammonia Source Ammonia_Source->Reaction_Mixture Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Mixture Enzyme_Filtration Enzyme Filtration Reaction_Mixture->Enzyme_Filtration Solvent_Removal Solvent Removal Enzyme_Filtration->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Pure_Dodecanamide Pure Dodecanamide Recrystallization->Pure_Dodecanamide G Dodecanamide Dodecanamide FAAH Fatty Acid Amide Hydrolase (FAAH) Dodecanamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Dodecanamide->CB1_Receptor Potential Interaction CB2_Receptor CB2 Receptor Dodecanamide->CB2_Receptor Potential Interaction Dodecanoic_Acid Dodecanoic Acid + Ammonia FAAH->Dodecanoic_Acid Downstream_Signaling Downstream Signaling Cascades (e.g., ↓cAMP, MAPK) CB1_Receptor->Downstream_Signaling CB2_Receptor->Downstream_Signaling Physiological_Effects Physiological Effects (e.g., Anti-inflammatory, Analgesic) Downstream_Signaling->Physiological_Effects G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Translocation->Proinflammatory_Genes Dodecanamide Dodecanamide Dodecanamide->IKK Dodecanamide->NFkB_Translocation G Dodecanamide Dodecanamide Bacterial_Membrane Bacterial Cell Membrane Dodecanamide->Bacterial_Membrane Insertion Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

References

An In-Depth Technical Guide to Dodecanamide: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanamide, also known as lauramide, is a fatty acid amide with the chemical formula C₁₂H₂₅NO.[1][2] It is a waxy, crystalline solid at room temperature and sees use in a diverse range of industrial applications, including as a surfactant, emulsifier, and viscosity controlling agent.[3][4] For researchers in the life sciences, its structural similarity to endogenous signaling lipids, particularly within the endocannabinoid system, presents a compelling area of investigation. This guide provides a comprehensive overview of the chemical and physical properties of Dodecanamide, a detailed experimental protocol for its synthesis, and an exploration of its biological context, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH).

Chemical Structure and Identification

Dodecanamide is the amide derivative of dodecanoic acid (lauric acid). The molecule consists of a 12-carbon aliphatic chain attached to a primary amide functional group.

  • IUPAC Name: Dodecanamide

  • Synonyms: Lauramide, Lauric amide, n-Dodecanamide[1][2][3]

  • CAS Number: 1120-16-7[1][2]

  • Molecular Formula: C₁₂H₂₅NO[1][2]

  • Molecular Weight: 199.33 g/mol [1][2][5]

  • Chemical Structure (SMILES): CCCCCCCCCCCC(=O)N[5]

Physicochemical Properties

A summary of the key physicochemical properties of Dodecanamide is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Melting Point99-110 °C[1][6]
Boiling Point200 °C at 12 mmHg[1][7]
Density~0.92 g/cm³ (estimate)[1][7]
Water SolubilityInsoluble[1][3][7]
logP (Octanol/Water Partition Coefficient)4.235 (estimate)[7]
AppearanceWhite to off-white crystalline solid or powder[3]
StabilityStable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1][7]

Table 1: Physicochemical Properties of Dodecanamide

Experimental Protocols: Synthesis of Dodecanamide

The following protocol describes a general method for the synthesis of Dodecanamide from lauric acid and urea (B33335), based on established amidation reactions of fatty acids. This method provides a foundation for laboratory-scale preparation.

3.1. Materials and Equipment

  • Lauric acid (Dodecanoic acid)

  • Urea

  • Calcium oxide (CaO) catalyst

  • Hexane-isopropanol solvent mixture

  • Stirred tank reactor or round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Analytical balance

  • Glassware: beakers, graduated cylinders, etc.

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

3.2. Synthesis Procedure

  • Reaction Setup: In a stirred tank reactor or a round-bottom flask, combine lauric acid, urea (in a slight molar excess), and a catalytic amount of calcium oxide.

  • Solvent Addition: Add a suitable volume of a hexane-isopropanol mixed solvent to the reactor. The solvent helps to dissolve the reactants and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to approximately 80°C with continuous stirring. The reaction time can be monitored by taking samples periodically and analyzing them by TLC to determine the consumption of the lauric acid starting material. A typical reaction time is between 2 to 4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the calcium oxide catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification:

    • The crude Dodecanamide can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified Dodecanamide crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3. Characterization

The identity and purity of the synthesized Dodecanamide should be confirmed using standard analytical techniques, such as:

  • Melting Point Determination: Compare the measured melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide functional group (N-H stretch and C=O stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity.

Biological Significance and Signaling Pathways

Fatty acid amides, including Dodecanamide, are a class of endogenous signaling molecules. Their biological effects are often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[5][7]

4.1. The Role of Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the breakdown of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1][5][7] The hydrolysis of AEA by FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby modulating processes such as pain, inflammation, and mood.[7][8][9]

4.2. Dodecanamide as a Potential FAAH Substrate or Inhibitor

Given its structure as a primary fatty acid amide, Dodecanamide can be recognized by FAAH. The interaction can be that of a substrate, leading to its hydrolysis, or as a competitive inhibitor, where it binds to the active site of FAAH and prevents the breakdown of other endogenous ligands like anandamide. The development of FAAH inhibitors is a significant area of research in drug development for pain, anxiety, and other neurological disorders.[5][10] By inhibiting FAAH, the levels of endogenous cannabinoids are elevated, leading to therapeutic effects without the side effects associated with direct cannabinoid receptor agonists.[7]

FAAH_Signaling_Pathway cluster_presynaptic cluster_postsynaptic CB1 CB1 Receptor Anandamide_Synth Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_Synth->Anandamide produces Anandamide->CB1 FAAH FAAH Anandamide->FAAH hydrolyzed by Hydrolysis_Products Arachidonic Acid + Ethanolamine FAAH->Hydrolysis_Products produces Dodecanamide Dodecanamide Dodecanamide->FAAH inhibits/competes

Figure 1: Simplified diagram of the Fatty Acid Amide Hydrolase (FAAH) signaling pathway.

Applications in Research and Drug Development

The properties of Dodecanamide and its relationship with biological pathways like the endocannabinoid system make it a molecule of interest for several research applications:

  • Biochemical Assays: Dodecanamide can be used as a substrate or inhibitor in assays to screen for novel FAAH inhibitors.

  • Drug Formulation: Its surfactant properties may be explored in the formulation of poorly soluble drugs.[11]

  • Cosmetic and Personal Care Products: It is used as a viscosity-controlling agent in creams and lotions.[4]

  • Organic Synthesis: Dodecanamide serves as an intermediate in the synthesis of more complex molecules.[4][6]

Conclusion

Dodecanamide is a versatile fatty acid amide with well-defined chemical and physical properties. Its synthesis from readily available starting materials is achievable through straightforward laboratory procedures. Beyond its industrial applications, the biological relevance of Dodecanamide, particularly in the context of the endocannabinoid system and its interaction with FAAH, provides a fertile ground for further research. This guide offers a foundational understanding for scientists and professionals aiming to explore the potential of Dodecanamide in their respective fields.

References

A Technical Guide to Dodecanamide: Molecular Weight, Formula, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Dodecanamide, with a focus on its molecular weight and chemical formula. It also details standardized experimental protocols for its characterization, catering to the needs of researchers and professionals in drug development and chemical sciences.

Core Properties of Dodecanamide

Dodecanamide, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its core quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C12H25NO[1][2][3][4][5][6]
Molecular Weight 199.33 g/mol [1][5]
Synonyms Lauramide, Lauroylamide, n-dodecanamide[1][2][4]
CAS Number 1120-16-7[2][3][4]

Experimental Protocols for Characterization

The determination of the molecular weight and the confirmation of the chemical formula of Dodecanamide are typically achieved through a combination of mass spectrometry and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. For fatty acid amides like Dodecanamide, it provides information on purity and molecular weight.

Methodology:

  • Sample Preparation: A sample of Dodecanamide is dissolved in an appropriate organic solvent, such as 2-propanol, to a known concentration. An internal standard may be added for quantitative analysis.[4]

  • Gas Chromatography: The dissolved sample is injected into the gas chromatograph. The GC column, often a capillary column like an HP-5MS, separates the components of the sample based on their boiling points and interactions with the stationary phase.[5] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

  • Electron Ionization (EI): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV).[1][6] This process, known as electron ionization, causes the molecules to lose an electron, forming a positively charged molecular ion (M+), and also induces fragmentation.[6][7][8]

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a pattern of fragment ion peaks that can be used to elucidate the structure of the molecule.[8]

Workflow for Chemical Characterization of an Unknown Amide Sample```dot

This comprehensive approach, combining a powerful separation technique with a sensitive detection method, allows for the unambiguous identification and structural elucidation of Dodecanamide and other similar compounds. The fragmentation pattern obtained from EI-MS serves as a molecular fingerprint, providing a high degree of confidence in the identification.

References

An In-depth Technical Guide to Laboratory Synthesis of Lauramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for lauramide (dodecanamide), a fatty acid amide with applications in various research and development sectors. The document details several common synthetic routes, offering comparative data and step-by-step experimental protocols to aid in the selection and execution of the most suitable method for specific laboratory needs.

Introduction

Lauramide is the amide derivative of lauric acid, a saturated fatty acid. Its synthesis is a fundamental example of amide bond formation, a critical reaction in organic and medicinal chemistry. The choice of synthetic pathway in a laboratory setting often depends on factors such as desired purity, yield, available starting materials, reaction conditions, and environmental considerations. This guide explores four principal methods: direct amidation of lauric acid, synthesis via lauroyl chloride, aminolysis of a lauric acid ester, and enzymatic synthesis.

Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative parameters for the different lauramide synthesis pathways, allowing for a direct comparison of their efficiencies and requirements.

Synthesis PathwayKey ReagentsTypical Reaction TimeTypical Temperature (°C)CatalystReported Yield/ConversionPurityKey Advantages & Disadvantages
Direct Amidation Lauric Acid, Amine Source (e.g., Monoethanolamine)2 - 4 hours80°CCaO (5% w/w)~83% conversion[1]Moderate to HighAdvantages: One-pot reaction, relatively simple. Disadvantages: May require higher temperatures and pressures; can result in side products.
Via Lauroyl Chloride Lauric Acid, Thionyl Chloride (SOCl₂), Amine Source2-step process: 2-4 hours for acyl chloride formation, then 1-2 hours for amidationAcyl chloride: 75-90°C; Amidation: Room temp. to 55°C[2]None required for amidation~87% for lauroyl chloride,[3] ~94% for amidation[4]HighAdvantages: High yield and purity, versatile. Disadvantages: Two-step process, uses hazardous reagents like SOCl₂.
Ester Aminolysis Methyl Laurate, Amine Source3 - 5 hours80 - 90°CSodium Methoxide (B1231860)~85%[5]HighAdvantages: Milder conditions than direct amidation. Disadvantages: Two-step process (esterification then aminolysis).
Enzymatic Synthesis Lauric Acid, Amine Source (e.g., Monoethanolamine)24 - 48 hours90°CImmobilized Lipase (e.g., Novozym 435)Up to 95%[6]HighAdvantages: Environmentally friendly ("green"), high selectivity. Disadvantages: Longer reaction times, enzyme cost and stability can be a factor.

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental protocols for each of the major lauramide synthesis pathways.

Pathway 1: Direct Amidation of Lauric Acid

This method involves the direct reaction of lauric acid with an amine source, often at elevated temperatures and sometimes with a catalyst to drive the reaction.

Direct_Amidation LauricAcid Lauric Acid Reactor Stirred Tank Reactor LauricAcid->Reactor Amine Amine Source (e.g., Monoethanolamine) Amine->Reactor Lauramide Lauramide Reactor->Lauramide 2-4 hours Heat Heat (80°C) Heat->Reactor Catalyst CaO Catalyst Catalyst->Reactor Purification Purification (Recrystallization) Lauramide->Purification PureLauramide Pure Lauramide Purification->PureLauramide

Caption: Workflow for Direct Amidation of Lauric Acid.

Experimental Protocol: Direct Amidation using Monoethanolamine and CaO Catalyst [1]

  • Reaction Setup: In a stirred tank reactor, combine lauric acid and monoethanolamine in a 1:8 weight-to-weight ratio.

  • Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of hexane (B92381) and isopropanol (B130326) as the solvent, with a solvent to raw material ratio of 2:1 (v/w). Add calcium oxide (CaO) as a catalyst at a concentration of 5% of the total reactant weight.

  • Reaction Conditions: Heat the mixture to 80°C with constant stirring (e.g., 250 rpm) for 2 to 4 hours.

  • Monitoring: The reaction progress can be monitored by taking samples hourly and determining the conversion of lauric acid.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude lauramide is purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972).

Pathway 2: Synthesis via Lauroyl Chloride

This two-step approach first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.

Lauroyl_Chloride_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation LauricAcid Lauric Acid Reflux1 Reflux (75-90°C) LauricAcid->Reflux1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux1 LauroylChloride Lauroyl Chloride Reflux1->LauroylChloride 2-4 hours Reaction2 Reaction Vessel LauroylChloride->Reaction2 Ammonia (B1221849) Aqueous Ammonia Ammonia->Reaction2 Lauramide Crude Lauramide Reaction2->Lauramide Purification Purification (Recrystallization) Lauramide->Purification PureLauramide Pure Lauramide Purification->PureLauramide

Caption: Two-step synthesis of Lauramide via Lauroyl Chloride.

Experimental Protocol:

Step 1: Synthesis of Lauroyl Chloride [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place lauric acid.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the lauric acid.

  • Reaction Conditions: Heat the mixture to 75°C and stir for 2 hours. Then, increase the temperature to 90°C and reflux for an additional 2 hours.

  • Purification: After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. Collect the fraction boiling at 146-150°C (at 2.13-2.27 kPa) to obtain pure lauroyl chloride. A yield of approximately 80% can be expected.[7]

Step 2: Synthesis of Lauramide from Lauroyl Chloride

  • Reaction Setup: In a beaker, cool a solution of concentrated aqueous ammonia in an ice bath.

  • Reagent Addition: Slowly add the previously synthesized lauroyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of lauramide will form.

  • Isolation: Collect the crude lauramide by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium (B1175870) chloride.

  • Purification: The crude product is then purified by recrystallization from ethanol.

Pathway 3: Ester Aminolysis

This pathway involves the initial conversion of lauric acid to its methyl ester, followed by aminolysis with an amine source.

Ester_Aminolysis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Aminolysis LauricAcid Lauric Acid Reflux1 Reflux LauricAcid->Reflux1 Methanol (B129727) Methanol Methanol->Reflux1 AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reflux1 MethylLaurate Methyl Laurate Reflux1->MethylLaurate Reaction2 Reaction at 80-90°C MethylLaurate->Reaction2 Amine Amine Source Amine->Reaction2 BaseCatalyst Base Catalyst (e.g., NaOCH₃) BaseCatalyst->Reaction2 Lauramide Crude Lauramide Reaction2->Lauramide 3-5 hours Purification Purification (Recrystallization) Lauramide->Purification PureLauramide Pure Lauramide Purification->PureLauramide

Caption: Two-step synthesis of Lauramide via Ester Aminolysis.

Experimental Protocol:

Step 1: Synthesis of Methyl Laurate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine lauric acid and methanol in a 1:6 molar ratio.

  • Catalyst Addition: Add a Brønsted acidic ionic liquid or a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction Conditions: Heat the mixture to 70°C and stir vigorously for 2 hours.

  • Work-up: After cooling, the reaction mixture may separate into two phases. The upper phase containing methyl laurate can be isolated. The product can be further purified by distillation. Yields of up to 97% have been reported.

Step 2: Aminolysis of Methyl Laurate [5]

  • Reaction Setup: In a three-neck flask, dissolve the synthesized methyl stearate (B1226849) (as a proxy for methyl laurate) and diethanolamine (B148213) (as the amine source).

  • Catalyst Addition: Add sodium methoxide as a catalyst.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 5 hours.

  • Work-up and Purification: Evaporate the solvent using a rotary evaporator. The residue is then extracted with diethyl ether and washed with a saturated NaCl solution. After evaporating the ether, the crude product is dried and can be further purified by recrystallization. An 84.7% yield for a similar long-chain alkanolamide ester has been reported.[5]

Pathway 4: Enzymatic Synthesis

This "green" chemistry approach utilizes enzymes, typically lipases, to catalyze the amidation reaction under milder conditions.

Enzymatic_Synthesis LauricAcid Lauric Acid Reaction Solvent-Free Reaction (90°C) LauricAcid->Reaction Amine Amine Source (e.g., Monoethanolamine) Amine->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Catalysis Lauramide Lauramide Reaction->Lauramide 24-48 hours WaterRemoval Water Removal WaterRemoval->Reaction Purification Purification Lauramide->Purification PureLauramide Pure Lauramide Purification->PureLauramide

Caption: Workflow for the Enzymatic Synthesis of Lauramide.

Experimental Protocol: Solvent-Free Enzymatic Synthesis [6]

  • Reaction Setup: In a reaction vessel, combine lauric acid and monoethanolamine. To avoid the formation of a highly viscous ion-pair, it is recommended to add the amine stepwise.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435.

  • Reaction Conditions: Heat the mixture to 90°C to keep the reactants in a liquid state. The reaction is performed under solvent-free conditions.

  • Water Removal: To drive the reaction towards product formation and increase the yield, remove the water produced during the reaction. This can be achieved by applying a vacuum or using molecular sieves.

  • Work-up and Purification: After the reaction, the immobilized enzyme can be filtered off for reuse. The product is then purified, typically by recrystallization. Yields can be increased from 75% to 95% with efficient water removal.[6]

Purification of Lauramide

The final purity of lauramide is highly dependent on the purification method employed. The two most common techniques for solid organic compounds like lauramide are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[8][9][10][11][12]

General Protocol for Recrystallization of Lauramide:

  • Solvent Selection: Choose a suitable solvent in which lauramide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and acetone are commonly used solvents.

  • Dissolution: Place the crude lauramide in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

For separating lauramide from impurities with similar solubility, column chromatography is a more powerful technique.[13]

General Protocol for Column Chromatography of Lauramide:

  • Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like lauramide.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.

  • Sample Loading: The crude lauramide is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure lauramide.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified lauramide.

Conclusion

The synthesis of lauramide in a laboratory setting can be achieved through several distinct pathways, each with its own set of advantages and challenges. The direct amidation method offers simplicity, while the lauroyl chloride route generally provides higher yields and purity at the cost of using harsher reagents. Ester aminolysis presents a milder alternative to direct amidation, and enzymatic synthesis stands out as an environmentally benign option, albeit with potentially longer reaction times. The selection of the optimal pathway will be guided by the specific requirements of the research, including scale, desired purity, and available resources. Proper purification through recrystallization or column chromatography is crucial to obtain high-purity lauramide for subsequent applications.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanamide, also known as lauramide, is a saturated fatty acid amide with emerging biological significance. This technical guide provides a comprehensive overview of its natural occurrences and biosynthetic pathways. While dodecanamide has been identified in select natural sources, quantitative data remains limited. Its biosynthesis is not fully elucidated but is hypothesized to proceed via pathways analogous to those of other well-characterized fatty acid amides, involving the direct amidation of dodecanoic acid or its activated derivatives. This guide details hypothetical biosynthetic routes, proposes experimental protocols for extraction and quantification, and explores the potential for heterologous production in microbial systems. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized using DOT language diagrams.

Natural Sources of Dodecanamide

Dodecanamide has been reported in a limited number of natural sources, spanning the plant and animal kingdoms. However, detailed quantitative analyses of its concentration in these organisms are not widely available in the current scientific literature.

Table 1: Reported Natural Sources of Dodecanamide

KingdomSpeciesCommon NameTissue/PartConcentrationCitation(s)
PlantaeVitis viniferaGrapevineNot specifiedNot Quantified[1]
AnimaliaApis ceranaAsiatic HoneybeeNot specifiedNot Quantified[1]
AnimaliaApis melliferaWestern HoneybeeHead, Thorax, AbdomenPresent, relative abundance varies[2][3]

Note: The presence of dodecanamide in Apis mellifera is inferred from the detection of its precursor, dodecanoic acid (lauric acid), in honeybee larvae and the characterization of a broader "fatty acid amidome" in adult bees.[3][4] Pollen, a primary food source for honeybees, contains dodecanoic acid, which may serve as a precursor for dodecanamide biosynthesis.[5]

Biosynthesis of Dodecanamide

The precise biosynthetic pathway for dodecanamide has not been definitively established in any organism. However, based on the known biosynthesis of other primary fatty acid amides (PFAMs) like oleamide (B13806) and the endocannabinoid anandamide, two primary hypothetical pathways can be proposed.[6][7] Both pathways originate from the precursor dodecanoic acid (lauric acid), which is synthesized via the fatty acid synthase (FAS) system.

Hypothetical Pathway 1: Direct Amidation Catalyzed by a Putative Dodecanamide Synthase

This pathway involves the direct condensation of dodecanoic acid with an ammonia (B1221849) source, catalyzed by a putative "dodecanamide synthase." This enzyme could belong to the family of ATP-dependent amidating enzymes or lipases.

Direct_Amidation_Pathway Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA Acyl-CoA Synthetase Enzyme Putative Dodecanamide Synthase (e.g., Lipase (B570770) or ATP-dependent Amidase) Dodecanoyl_CoA->Enzyme Substrate Dodecanamide Dodecanamide Enzyme->Dodecanamide Product (+ NH3)

Caption: Hypothetical direct amidation pathway for dodecanamide biosynthesis.

Hypothetical Pathway 2: Two-Step Pathway via N-Dodecanoylglycine

This pathway is analogous to a proposed route for oleamide biosynthesis and involves two enzymatic steps.[6][8] First, dodecanoic acid is conjugated to glycine (B1666218) to form N-dodecanoylglycine. Subsequently, this intermediate is oxidatively cleaved by a peptidylglycine α-amidating monooxygenase (PAM)-like enzyme to yield dodecanamide.

Two_Step_Pathway Dodecanoic_Acid Dodecanoic Acid Enzyme1 N-acyltransferase Dodecanoic_Acid->Enzyme1 Substrate (+ Glycine) N_Dodecanoylglycine N-Dodecanoylglycine Enzyme2 PAM-like Enzyme N_Dodecanoylglycine->Enzyme2 Substrate Dodecanamide Dodecanamide Enzyme1->N_Dodecanoylglycine Product Enzyme2->Dodecanamide Product

Caption: Hypothetical two-step biosynthetic pathway for dodecanamide via an N-acylglycine intermediate.

Experimental Protocols

The following protocols are proposed for the extraction, purification, and quantification of dodecanamide from biological samples. These are generalized methods adapted from literature on other fatty acid amides and may require optimization for specific matrices.[7][9]

Extraction and Purification of Dodecanamide

This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and purify primary fatty acid amides from a biological matrix.

Workflow:

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Extraction (SPE) Homogenization 1. Homogenize sample in methanol Add_Chloroform 2. Add chloroform (B151607) and water Homogenization->Add_Chloroform Centrifuge 3. Centrifuge to separate phases Add_Chloroform->Centrifuge Collect_Organic 4. Collect lower organic phase Centrifuge->Collect_Organic Dry_Extract 5. Dry extract under nitrogen stream Collect_Organic->Dry_Extract Reconstitute 6. Reconstitute in chloroform Dry_Extract->Reconstitute Load_SPE 7. Load onto a silica (B1680970) SPE cartridge Reconstitute->Load_SPE Wash 8. Wash with chloroform/hexane (B92381) Load_SPE->Wash Elute 9. Elute dodecanamide with ethyl acetate (B1210297) Wash->Elute Dry_Final 10. Dry eluate Elute->Dry_Final

Caption: Workflow for the extraction and purification of dodecanamide.

Detailed Methodology:

  • Homogenization: Homogenize 1 gram of tissue in 20 mL of methanol.

  • Liquid-Liquid Extraction: Add 10 mL of chloroform and 8 mL of water to the homogenate. Vortex thoroughly.

  • Phase Separation: Centrifuge at 2000 x g for 15 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower chloroform layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried lipid extract in 1 mL of chloroform.

  • SPE Loading: Condition a silica solid-phase extraction cartridge (500 mg) with hexane, followed by chloroform. Load the reconstituted extract onto the cartridge.

  • Washing: Wash the cartridge with a 1:1 (v/v) mixture of chloroform and hexane to remove nonpolar lipids.

  • Elution: Elute the dodecanamide fraction with ethyl acetate.

  • Final Drying: Evaporate the ethyl acetate under a stream of nitrogen. The sample is now ready for derivatization and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the amide group of dodecanamide needs to be derivatized to increase its volatility. Trimethylsilylation is a common method for this purpose.[6]

Table 2: Proposed GC-MS Parameters for Dodecanamide Analysis

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 60°C for 30 minutes
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Oven Program Initial 100°C, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Quantification Ions To be determined from the mass spectrum of the derivatized standard

Heterologous Production of Dodecanamide in Escherichia coli

The production of dodecanamide in a microbial host like E. coli is a promising alternative to extraction from natural sources. A metabolic engineering strategy would involve the overexpression of genes for the biosynthesis of the precursor, dodecanoic acid, and the introduction of an enzyme capable of its amidation.

Proposed Metabolic Engineering Strategy
  • Enhance Dodecanoic Acid Pool: Overexpress key genes in the fatty acid biosynthesis pathway of E. coli, such as the acetyl-CoA carboxylase (ACC) and a thioesterase specific for C12-ACP (e.g., from Cuphea palustris) to increase the intracellular concentration of dodecanoic acid.[10]

  • Introduce an Amidation Enzyme: Express a heterologous gene encoding an enzyme with fatty acid amidation activity. A suitable candidate could be a lipase with known amidase activity (e.g., from Candida antarctica) or a putative fatty acid amide synthase identified through genome mining.[8][11][12]

Diagram of Engineered Pathway in E. coli

Microbial_Production Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis ACC Acetyl-CoA Carboxylase (ACC) (overexpressed) Acetyl_CoA->ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Dodecanoyl_ACP Dodecanoyl-ACP Thioesterase C12-specific Thioesterase (heterologous) Dodecanoyl_ACP->Thioesterase Dodecanoic_Acid Dodecanoic Acid Amidase Lipase/Amidase (heterologous) Dodecanoic_Acid->Amidase + NH3 Dodecanamide Dodecanamide ACC->Malonyl_CoA FAS->Dodecanoyl_ACP Thioesterase->Dodecanoic_Acid Amidase->Dodecanamide

Caption: Proposed metabolic engineering strategy for dodecanamide production in E. coli.

Conclusion and Future Perspectives

Dodecanamide is a naturally occurring fatty acid amide with potential biological activities that warrant further investigation. Its presence in organisms like Vitis vinifera and Apis species suggests conserved biological roles. The elucidation of its definitive biosynthetic pathway and the enzymes involved will be crucial for understanding its physiological functions. While quantitative data on its natural abundance is scarce, the development of robust analytical methods, such as the GC-MS protocol proposed herein, will facilitate future studies. Furthermore, the heterologous production of dodecanamide in engineered microorganisms presents a scalable and sustainable approach for obtaining this compound for research and potential commercial applications. Future research should focus on identifying and characterizing the specific enzymes responsible for dodecanamide biosynthesis in its natural sources, quantifying its levels in various tissues under different physiological conditions, and exploring its biological activities in relevant models.

References

An In-depth Technical Guide to the Solubility of Dodecanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanamide (CH₃(CH₂)₁₀CONH₂), a long-chain primary amide, is a waxy, crystalline solid at room temperature with a molecular weight of 199.34 g/mol .[1] Its structure, featuring a long, nonpolar alkyl chain and a polar amide head, results in a distinct solubility profile that is critical for its application in various fields, including as a surfactant, emulsifier, and potentially in drug delivery systems. This guide provides a comprehensive overview of the solubility characteristics of dodecanamide, detailed experimental protocols for its solubility determination, and visual workflows for its synthesis. While quantitative solubility data for dodecanamide in a wide range of organic solvents is not extensively available in published literature, this guide equips researchers with the methodology to determine these values experimentally.

Understanding the Solubility Profile of Dodecanamide

The solubility of dodecanamide is governed by the principle of "like dissolves like." The long C12 alkyl chain imparts significant hydrophobic character, making it more soluble in nonpolar organic solvents.[1][2] Conversely, the polar amide group, capable of hydrogen bonding, allows for some degree of solubility in more polar solvents.[1][2] Generally, dodecanamide is considered insoluble in water.[3]

  • Polar Solvents: Due to its amide functional group, dodecanamide can act as both a hydrogen bond donor and acceptor, allowing for some interaction with polar solvents.[2] However, the long hydrophobic tail significantly limits its solubility in highly polar solvents.

  • Nonpolar Solvents: The van der Waals forces between the long alkyl chain of dodecanamide and nonpolar solvent molecules are the primary drivers of solubility in these systems. Consequently, dodecanamide is expected to exhibit higher solubility in solvents like hexane (B92381) and diethyl ether.[1][2]

  • Temperature Influence: The solubility of dodecanamide is also temperature-dependent, with higher temperatures generally leading to increased solubility in most organic solvents.[1][2]

Quantitative Solubility Data

As noted, comprehensive quantitative solubility data for dodecanamide in a broad spectrum of organic solvents is not readily found in scientific literature. The following table provides a template for researchers to populate with experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols Methanol
Ethanol
Ketones Acetone
Esters Ethyl Acetate
Ethers Diethyl Ether
Aromatic Hydrocarbons Toluene
Halogenated Hydrocarbons Chloroform
Carbon Tetrachloride

Experimental Protocols for Solubility Determination

The following section details the recommended experimental procedure for determining the equilibrium solubility of dodecanamide in various organic solvents. The saturation shake-flask method is the most reliable and widely used technique for this purpose.

Saturation Shake-Flask Method

Principle: An excess amount of the solid solute (dodecanamide) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Apparatus:

  • Dodecanamide (high purity)

  • Organic solvents of interest (analytical grade)

  • Screw-cap vials or flasks

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of dodecanamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.

  • Quantification of Dissolved Dodecanamide:

    The concentration of dodecanamide in the filtered saturated solution can be determined by a suitable analytical method. Two common methods are detailed below.

    a) Gravimetric Analysis:

    • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of dodecanamide may be used.

    • Once the solvent is completely removed, dry the dish to a constant weight in a desiccator.

    • The mass of the dissolved dodecanamide is the difference between the final and initial weights of the evaporating dish.

    • Calculate the solubility in g/100 mL or other desired units.

    b) Chromatographic Analysis (GC-MS or HPLC):

    • Prepare a series of standard solutions of dodecanamide of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated GC-MS or HPLC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of dodecanamide from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the saturation shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_quant Quantification cluster_calc Calculation A Add excess dodecanamide to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Cease agitation and allow solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter the supernatant to remove particulates D->E F Gravimetric Analysis E->F G Chromatographic Analysis (GC-MS/HPLC) E->G H Calculate solubility (e.g., g/100mL, mol/L) F->H G->H

Workflow for the Saturation Shake-Flask Method
Synthesis of Dodecanamide

Dodecanamide can be synthesized through several routes. Two common laboratory-scale methods are presented below.

a) From Dodecanoic Acid and Ammonia:

This is a direct amidation method where dodecanoic acid is reacted with ammonia, typically at high temperatures, to form dodecanamide and water.

G reactant1 Dodecanoic Acid reaction High Temperature (e.g., 190-210 °C) reactant1->reaction reactant2 Ammonia (NH3) reactant2->reaction product Dodecanamide reaction->product byproduct Water (H2O) reaction->byproduct

Synthesis of Dodecanamide from Dodecanoic Acid

b) From Dodecanoyl Chloride and Ammonia:

This method involves the reaction of a more reactive carboxylic acid derivative, dodecanoyl chloride, with ammonia. This reaction is typically faster and can be carried out under milder conditions.

G reactant1 Dodecanoyl Chloride reaction Reaction in an aprotic solvent reactant1->reaction reactant2 Ammonia (NH3) reactant2->reaction product Dodecanamide reaction->product byproduct Ammonium Chloride (NH4Cl) reaction->byproduct

Synthesis of Dodecanamide from Dodecanoyl Chloride

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Lauramide (Dodecanamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide, systematically known as dodecanamide, is the primary amide derivative of lauric acid, a saturated fatty acid with a 12-carbon chain. This document provides a comprehensive technical overview of the physical and chemical properties of lauramide, intended for a scientific audience. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical and biological pathways. While lauramide itself is not extensively studied for its biological signaling, its structural similarity to other endogenous fatty acid amides suggests potential interactions with pathways like the endocannabinoid system. This guide aims to be a foundational resource for researchers working with or encountering this long-chain primary amide.

Introduction

Lauramide (Dodecanamide, CAS No. 1120-16-7) is a waxy solid at room temperature, belonging to the class of primary fatty acid amides.[1] Its structure consists of a 12-carbon aliphatic tail and a primary amide head group. This amphiphilic nature imparts surfactant-like properties, though it is largely insoluble in water.[2] In various industries, the term "lauramide" is sometimes loosely used to refer to derivatives like Lauramide DEA (diethanolamide) and Lauramide MEA (monoethanolamide), which have distinct chemical structures and properties. This guide focuses exclusively on dodecanamide. While its primary applications have been in the materials and consumer products industries, its role as a fatty acid amide suggests potential, though underexplored, biological activity.[3] Fatty acid amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806).[1][4]

Physical and Chemical Properties

Lauramide is a white to off-white crystalline or waxy solid.[3] Its physical and chemical characteristics are summarized below. There is some variation in the reported values for properties such as melting and boiling points across different sources, which are presented here for comparative purposes.

General Properties
PropertyValueSource(s)
Chemical Name Dodecanamide[5]
Synonyms Lauramide, Lauric amide, Lauroylamide[5]
CAS Number 1120-16-7[5]
Molecular Formula C₁₂H₂₅NO[5]
Molecular Weight 199.33 g/mol [5]
Appearance White to off-white crystalline/waxy solid[3]
Tabulated Physical Data
PropertyValue(s)ConditionsSource(s)
Melting Point 98-100 °C, 99 °C, 102 °C, 110 °C-[2][6][6][7]
Boiling Point 200 °Cat 12 mmHg[2]
335.1 °Cat 760 mmHg (estimated)[7]
Density 0.876 g/cm³, 0.88 g/cm³, 0.9216 g/cm³at 20 °C (for 0.88)[2][7][8]
Water Solubility 0.11 g/Lat 25 °C[7]
Insoluble-[2]
Solubility in other Solvents Soluble in alcohol, ether. Slightly soluble in ether.-[2][9]
Flash Point 156.5 °C, 157 °C-[7][8]
pKa ~17-[2]
LogP (Octanol/Water) 4.013, 4.235 (estimated)-[7]

Spectral Data

The structural identification of lauramide can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of lauramide exhibits characteristic peaks for the amide functional group. These include N-H stretching vibrations around 3400 and 3200 cm⁻¹ (corresponding to asymmetric and symmetric stretches of the -NH₂ group), a strong C=O stretching vibration (Amide I band) at approximately 1650 cm⁻¹, and N-H bending (Amide II band) around 1620 cm⁻¹. Strong C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows a characteristic triplet for the terminal methyl group (CH₃) around 0.88 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain appear as a broad multiplet between 1.2 and 1.6 ppm. The CH₂ group alpha to the carbonyl typically resonates as a triplet around 2.2 ppm. The two protons of the primary amide (-NH₂) appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, often between 5.5 and 6.5 ppm.[12]

    • ¹³C NMR: The carbon NMR spectrum displays a peak for the carbonyl carbon around 177 ppm. The carbons of the alkyl chain resonate in the range of 14-40 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.[5]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, lauramide shows a molecular ion peak (M⁺) at m/z 199. A prominent base peak is often observed at m/z 59, corresponding to the [CH₂CONH₂]⁺ fragment resulting from McLafferty rearrangement. The fragmentation pattern also includes a series of peaks separated by 14 Da, which is characteristic of the sequential loss of CH₂ units from the alkyl chain.[13][14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of lauramide.

Synthesis of Lauramide from Lauric Acid and Ammonia (B1221849)

This protocol describes the direct amidation of lauric acid with ammonia, a common laboratory-scale synthesis.

Materials:

  • Lauric acid (Dodecanoic acid)

  • Urea (B33335) (as a source of ammonia at high temperatures) or anhydrous ammonia gas

  • High-boiling point, inert solvent (e.g., xylene or dodecane), optional

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas inlet tube (if using ammonia gas)

Procedure:

  • Place lauric acid (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.

  • Heat the mixture under reflux. The temperature should be maintained at approximately 190-210 °C. At this temperature, urea decomposes to generate ammonia and isocyanic acid.

  • Alternatively, bubble anhydrous ammonia gas through molten lauric acid at 190-210 °C for 10-14 hours.

  • The reaction involves the dehydration of the intermediate ammonium (B1175870) laurate salt to form lauramide and water. The water is removed by distillation during the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).

  • Once the reaction is complete (as indicated by the disappearance of the lauric acid spot on TLC), cool the reaction mixture to room temperature.

  • The crude lauramide will solidify upon cooling.

G LauricAcid Lauric Acid Heat Heat (190-210°C) LauricAcid->Heat Ammonia Ammonia (from Urea) Ammonia->Heat Lauramide Crude Lauramide Heat->Lauramide Water Water (removed) Heat->Water

Caption: Synthesis of Lauramide.

Purification of Lauramide by Recrystallization

Materials:

  • Crude lauramide

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture like n-heptane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude lauramide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the lauramide completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure lauramide should form.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified lauramide crystals in a vacuum oven or air dry.

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Lauramide Dissolve Dissolve Crude->Dissolve Solvent Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Solution Saturated Solution HotFilter->Solution Cooling Slow Cooling Solution->Cooling Crystals Pure Lauramide Crystals Cooling->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Drying Wash->Dry

Caption: Recrystallization Workflow.

Analytical Characterization

4.3.1. High-Performance Liquid Chromatography (HPLC) - General Method

A reverse-phase HPLC method can be developed for the purity assessment of lauramide.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

  • Detector: UV detector at a low wavelength (e.g., 205-220 nm) where the amide bond absorbs.

  • Sample Preparation: Dissolve a known amount of lauramide in a suitable solvent like acetonitrile or methanol (B129727) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

GC-MS is a powerful tool for both qualitative and quantitative analysis of lauramide.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is suitable for trace analysis, while a split injection can be used for purer samples.

  • Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

G Sample Lauramide Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC/GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: Analytical Workflow.

Reactivity and Stability

Lauramide is a stable compound under normal conditions.[15] It is combustible and incompatible with strong oxidizing agents.[15] As a primary amide, it can undergo hydrolysis to lauric acid and ammonia under acidic or basic conditions, typically requiring heat. It can be reduced to the corresponding amine (dodecylamine) using strong reducing agents like lithium aluminum hydride.

Biological Context and Potential Signaling Pathways

Direct evidence for specific signaling pathways modulated by lauramide is currently lacking in the scientific literature. However, as a primary fatty acid amide (PFAm), it belongs to a class of lipids with established roles as signaling molecules.[1][4] Other well-studied PFams, such as oleamide and arachidonamide, are known to interact with the endocannabinoid system.[1]

The levels of these signaling amides are tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis to the corresponding fatty acid and ammonia.[16] It is plausible that lauramide could be a substrate for or an inhibitor of FAAH, thereby influencing the levels of other endocannabinoid-like molecules.[17][18]

Given the absence of a specific signaling pathway for lauramide, the following diagram illustrates a well-established and relevant pathway for a related fatty acid amide, anandamide, which is degraded by FAAH. This serves as a representative example of how fatty acid amides are processed in biological systems.

G cluster_membrane Cell Membrane Anandamide_extra Anandamide (extracellular) Transport Transporter Anandamide_extra->Transport Uptake Anandamide_intra Anandamide (intracellular) Transport->Anandamide_intra FAAH FAAH Anandamide_intra->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Degradation of Anandamide by FAAH.

Safety and Handling

According to its Safety Data Sheet (SDS), lauramide may cause skin and eye irritation.[19] It may be harmful if swallowed or inhaled, potentially causing irritation to the mucous membranes and upper respiratory tract.[7] It is recommended to handle lauramide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[19] The compound is classified as hazardous to the aquatic environment with long-lasting effects.[19]

Conclusion

Lauramide (dodecanamide) is a well-defined chemical compound with established physical and chemical properties. While its industrial applications are known, its biological role remains largely unexplored. As a primary fatty acid amide, it holds potential for interaction with biological signaling systems, such as the endocannabinoid system, a hypothesis that warrants further investigation. This guide provides a consolidated resource of its known characteristics and methodologies to facilitate future research into this and related compounds. The provided protocols for synthesis, purification, and analysis serve as a starting point for laboratory work, and the discussion of its potential biological context aims to inspire new avenues of inquiry in drug development and chemical biology.

References

Dodecanamide's Presumed Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanamide, a naturally occurring fatty acid amide of lauric acid, is structurally analogous to endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382).[1] While direct and extensive research into the specific molecular interactions of dodecanamide is not abundant in publicly available literature, its chemical structure strongly suggests a role within the endocannabinoid system (ECS). This guide posits a mechanism of action for dodecanamide centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, and potentially, the inhibition of the anandamide transporter. By impeding these key components of endocannabinoid signaling, dodecanamide may elevate the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors and other molecular targets. This guide provides a detailed overview of this hypothesized mechanism, relevant experimental protocols to investigate these interactions, and visual representations of the involved signaling pathways.

The Endocannabinoid System: A Primer

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[2][3][4] The primary components of the ECS are:

  • Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most studied.[2][4]

  • Cannabinoid Receptors: G-protein coupled receptors, primarily CB1 (highly expressed in the central nervous system) and CB2 (predominantly found in the peripheral nervous system and immune cells).[2]

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the main enzyme that hydrolyzes anandamide, while monoacylglycerol lipase (B570770) (MAGL) is the primary degrading enzyme for 2-AG.[2][3]

Anandamide is synthesized "on-demand" from membrane lipid precursors and released into the synaptic cleft where it can activate cannabinoid receptors. Its signaling is terminated by a two-step process: cellular uptake from the extracellular space via a putative anandamide transporter, followed by intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.[5]

Hypothesized Mechanism of Action of Dodecanamide

Based on its structural similarity to anandamide and other fatty acid amides, dodecanamide is hypothesized to act as an inhibitor of FAAH and/or the anandamide transporter.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most probable mechanism of action for dodecanamide is the inhibition of FAAH. FAAH is a serine hydrolase that plays a critical role in terminating anandamide signaling.[6] By inhibiting FAAH, dodecanamide would prevent the breakdown of anandamide, leading to its accumulation and prolonged signaling at cannabinoid receptors. This indirect agonism of cannabinoid receptors can produce various therapeutic effects, including analgesia and anxiolysis, without the direct psychoactive effects associated with CB1 receptor agonists.[3][6]

dot

FAAH_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide_Syn Anandamide Synthesis Anandamide_Cleft Anandamide Anandamide_Syn->Anandamide_Cleft Release CB1_Receptor CB1 Receptor Anandamide_Cleft->CB1_Receptor Binds to FAAH FAAH Anandamide_Cleft->FAAH Uptake & Hydrolysis Cellular_Response Cellular Response (e.g., Reduced Neurotransmission) CB1_Receptor->Cellular_Response Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to Dodecanamide Dodecanamide Dodecanamide->FAAH Inhibits

Caption: Hypothesized FAAH inhibition by Dodecanamide.

Inhibition of Anandamide Transport

Another potential mechanism is the inhibition of the anandamide transporter, a carrier-mediated process responsible for the reuptake of anandamide from the synaptic cleft into the cell.[7] By blocking this transporter, dodecanamide would increase the extracellular concentration of anandamide, enhancing its availability to bind to cannabinoid receptors. While the existence and identity of a specific anandamide transporter are still subjects of research, several fatty acid-like molecules have been shown to inhibit this process.[7][8]

dot

Anandamide_Transport_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide_Syn Anandamide Synthesis Anandamide_Cleft Anandamide Anandamide_Syn->Anandamide_Cleft Release CB1_Receptor CB1 Receptor Anandamide_Cleft->CB1_Receptor Binds to Anandamide_Transporter Anandamide Transporter Anandamide_Cleft->Anandamide_Transporter Uptake via Cellular_Response Cellular Response (e.g., Reduced Neurotransmission) CB1_Receptor->Cellular_Response Activates Anandamide_Intracellular Intracellular Anandamide Anandamide_Transporter->Anandamide_Intracellular Dodecanamide Dodecanamide Dodecanamide->Anandamide_Transporter Inhibits

Caption: Hypothesized Anandamide Transporter inhibition.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the inhibitory potency (e.g., IC50, Ki) of dodecanamide on FAAH or the anandamide transporter. The following table provides an example of the kind of data that would need to be generated through experimental assays to characterize the activity of dodecanamide, with data for a known FAAH inhibitor provided for context.

CompoundTargetParameterValueReference
Dodecanamide FAAHIC50Data Not Available-
Dodecanamide Anandamide TransporterKiData Not Available-
URB597 (Reference)FAAHIC504.6 nM[9]
URB597 (Reference)FAAHKi2.0 ± 0.3 µM[6]

Experimental Protocols

To investigate the hypothesized mechanism of action of dodecanamide, the following experimental protocols can be employed.

In Vitro Fluorometric FAAH Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH.[9][10]

Materials and Reagents:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Dodecanamide (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Experimental Workflow:

dot

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Dodecanamide) Add_Enzyme Add FAAH Enzyme to Wells Prepare_Reagents->Add_Enzyme Add_Compound Add Dodecanamide (or vehicle) to Wells Add_Enzyme->Add_Compound Pre_incubate Pre-incubate Enzyme and Inhibitor Add_Compound->Pre_incubate Initiate_Reaction Initiate Reaction with Substrate Pre_incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Measure_Fluorescence Measure Fluorescence Incubate_37C->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Anandamide_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in Plates Pre_incubate_Compound Pre-incubate Cells with Dodecanamide Seed_Cells->Pre_incubate_Compound Add_Radiolabeled_AEA Add [³H]-Anandamide Pre_incubate_Compound->Add_Radiolabeled_AEA Incubate_37C Incubate at 37°C Add_Radiolabeled_AEA->Incubate_37C Wash_Cells Wash Cells to Remove Unbound AEA Incubate_37C->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Calculate_Uptake Calculate Anandamide Uptake Measure_Radioactivity->Calculate_Uptake Determine_Ki Determine Ki Value Calculate_Uptake->Determine_Ki

References

The Anti-Inflammatory Potential of Dodecanamide: An Examination of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the anti-inflammatory properties of Dodecanamide is currently limited. This guide summarizes the available information and, for comparative and predictive purposes, provides an in-depth analysis of its parent compound, lauric acid, for which anti-inflammatory data is more readily available. The information presented for lauric acid should be considered as a potential indicator for the bioactivity of Dodecanamide, warranting further investigation.

Introduction to Dodecanamide

Dodecanamide, also known as lauramide, is the amide derivative of dodecanoic acid (lauric acid). It is a saturated fatty acid amide with the chemical formula C12H25NO. While it has been identified as a metabolite in some organisms, its specific biological functions, particularly in the context of inflammation, are not well-documented in publicly available scientific literature.[1] Some studies have noted its presence in natural extracts with anti-inflammatory properties, such as those from deer velvet antler, but the specific contribution of Dodecanamide to these effects has not been elucidated.[2]

Inferred Anti-Inflammatory Potential from Lauric Acid

Given the scarcity of data on Dodecanamide, this guide will focus on the well-documented anti-inflammatory properties of its precursor, lauric acid. Lauric acid, a 12-carbon saturated fatty acid, has demonstrated significant anti-inflammatory effects in various preclinical models.[3][4][5][6][7] These effects are primarily attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on the Anti-Inflammatory Effects of Lauric Acid

The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of lauric acid.

Table 1: Effect of Lauric Acid on Pro-Inflammatory Cytokine Levels

Animal ModelInflammation InducerLauric Acid DosageAdministration Route & DurationCytokine% Reduction (Compared to Control)Reference
Sprague Dawley RatsLipopolysaccharide (LPS)50 mg/kgOral, 14 daysTNF-αSignificant decrease[3]
Sprague Dawley RatsLipopolysaccharide (LPS)100 mg/kgOral, 14 daysTNF-αSignificant decrease[3]
Sprague Dawley RatsLipopolysaccharide (LPS)50 mg/kgOral, 14 daysIL-6Significant reduction[3]
Sprague Dawley RatsLipopolysaccharide (LPS)100 mg/kgOral, 14 daysIL-6Significant reduction[3]
Sprague Dawley RatsLipopolysaccharide (LPS)50 mg/kgOral, 14 daysIL-1βSignificant decrease[3]
Sprague Dawley RatsLipopolysaccharide (LPS)100 mg/kgOral, 14 daysIL-1βSignificant decrease[3]
Wistar RatsLead500 mg/kgOral, 21 daysTNF-αSignificant dose-dependent decrease[3]
Wistar RatsLead1000 mg/kgOral, 21 daysTNF-αSignificant dose-dependent decrease[3]
Wistar RatsLead2000 mg/kgOral, 21 daysTNF-αSignificant dose-dependent decrease[3]

Table 2: In Vitro Anti-Inflammatory Activity of Lauric Acid Formulations

AssayCompound/FormulationConcentration for 50% Inhibition (IC50)Reference
Proteinase Inhibitory ActionLauric Acid (LA)35.5 µg/mL[7]
Proteinase Inhibitory ActionThiocolchicoside (B1682803) (TC)32.12 µg/mL[7]
Proteinase Inhibitory ActionThiocolchicoside-Lauric Acid (TC-LA)24.35 µg/mL[7]

Experimental Protocols

This section details the methodologies used in key studies to evaluate the anti-inflammatory properties of lauric acid. These protocols can serve as a foundation for designing future studies on Dodecanamide.

Lipopolysaccharide (LPS)-Induced Inflammation in Rats
  • Objective: To evaluate the effect of lauric acid on pro-inflammatory cytokine production in an in vivo model of systemic inflammation.

  • Animals: Male Sprague Dawley rats.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • Treatment groups receive oral administration of lauric acid (e.g., 50 mg/kg and 100 mg/kg) for a specified period (e.g., 14 days).

    • Inflammation is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.

    • Blood samples are collected at specified time points post-LPS injection.

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reference: [3]

In Vitro Protein Denaturation and Proteinase Inhibitory Assays
  • Objective: To assess the direct anti-inflammatory activity of lauric acid by measuring its ability to inhibit protein denaturation and proteinase activity.

  • Protein Denaturation Assay:

    • A reaction mixture containing the test compound (lauric acid) and bovine serum albumin is prepared.

    • The mixture is incubated at a specific temperature to induce denaturation.

    • The turbidity of the mixture is measured spectrophotometrically to quantify the extent of protein denaturation.

    • The percentage inhibition of denaturation is calculated.

  • Proteinase Inhibitory Assay:

    • A reaction mixture containing trypsin, Tris-HCl buffer, and the test compound is prepared.

    • The mixture is incubated, followed by the addition of bovine serum albumin.

    • The reaction is stopped, and the absorbance is measured to determine the extent of proteinase activity.

    • The percentage inhibition of proteinase activity is calculated.

  • Reference: [7]

Visualization of Signaling Pathways

The anti-inflammatory effects of lauric acid are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these proposed mechanisms.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway by Lauric Acid

Lauric acid has been shown to downregulate the expression of Toll-like receptor 4 (TLR4), myeloid differentiation primary response 88 (MyD88), and nuclear factor-kappa B (NF-κB) in LPS-stimulated models. This inhibition prevents the downstream cascade that leads to the production of pro-inflammatory cytokines.[3]

TLR4_NFkB_Pathway cluster_NFkB_complex NF-κB Complex (Inactive) LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates Cytokines TNF-α, IL-6, IL-1β ProInflammatory_Genes->Cytokines Leads to production of Lauric_Acid Lauric Acid Lauric_Acid->TLR4 Inhibits Expression Lauric_Acid->MyD88 Inhibits Expression Lauric_Acid->NFκB Inhibits Activation

Caption: Lauric acid inhibits the TLR4/MyD88/NF-κB pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the anti-inflammatory effects of a test compound.

experimental_workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization group_allocation Group Allocation (Control, Vehicle, Treatment) animal_acclimatization->group_allocation pre_treatment Pre-treatment with Test Compound/Vehicle group_allocation->pre_treatment inflammation_induction Induction of Inflammation (e.g., LPS injection) pre_treatment->inflammation_induction observation Observation & Sample Collection (e.g., Blood, Tissue) inflammation_induction->observation analysis Biochemical Analysis (e.g., ELISA for Cytokines) observation->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vivo anti-inflammatory experiments.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of Dodecanamide is currently lacking, the significant anti-inflammatory activity of its parent compound, lauric acid, suggests that Dodecanamide may also possess similar biological effects. The established mechanisms of lauric acid, particularly its inhibition of the NF-κB signaling pathway, provide a strong rationale for investigating Dodecanamide in various inflammatory models.

Future research should focus on:

  • In vitro studies: Evaluating the effect of Dodecanamide on cytokine production (e.g., TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.

  • Mechanism of action studies: Investigating the impact of Dodecanamide on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

  • In vivo studies: Assessing the efficacy of Dodecanamide in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

A thorough investigation into the anti-inflammatory potential of Dodecanamide could unveil a novel therapeutic agent for the management of inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide for lauric acid offer a robust framework for initiating such research.

References

Dodecanamide as a Surfactant and Emulsifier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide derived from lauric acid. Its molecular structure, featuring a 12-carbon hydrophobic tail and a polar amide head, imparts amphiphilic properties that enable it to function as a non-ionic surfactant and emulsifier. This technical guide provides an in-depth analysis of the core principles governing dodecanamide's role in reducing surface tension and stabilizing emulsions, with a focus on its applications in research and pharmaceutical development. While specific experimental data for pure dodecanamide is limited in publicly available literature, this guide consolidates theoretical knowledge, data from related compounds, and established experimental protocols to offer a comprehensive overview.

Core Concepts of Surfactancy and Emulsification

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a class of surfactants that facilitate the formation and stabilization of emulsions, which are mixtures of immiscible liquids.

Dodecanamide's efficacy as a surfactant stems from its molecular architecture. The long, nonpolar dodecyl chain has a strong affinity for nonpolar substances (lipophilic), while the amide group is attracted to polar substances like water (hydrophilic). This dual nature causes dodecanamide molecules to accumulate at interfaces, reducing the interfacial energy and allowing for the mixing of otherwise immiscible phases.

Physicochemical Properties of Dodecanamide

A summary of the key physicochemical properties of dodecanamide is presented in Table 1. These properties are crucial for understanding its behavior as a surfactant and emulsifier.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[1]
Molecular Weight 199.33 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 93.00 °C (366.15 K)[2]
Boiling Point 401.00 °C (674.15 K)[2]
Density 0.8835 g/cm³[2]
Solubility Predominantly soluble in nonpolar organic solvents; sparingly soluble in polar solvents and water.[2]
logP (Octanol/Water Partition Coefficient) 3.5 (Computed)[1]

Table 1: Physicochemical Properties of Dodecanamide

Dodecanamide as a Surfactant

The primary function of a surfactant is to reduce the surface tension of a liquid. When dodecanamide is introduced into a polar solvent like water, the hydrophobic tails are repelled by the water molecules, causing them to migrate to the surface. This disrupts the cohesive energy at the surface, thereby lowering the surface tension.

Critical Micelle Concentration (CMC)

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in the bulk solution begin to aggregate into structures called micelles. In aqueous solutions, these micelles typically have a core of hydrophobic tails shielded from the water by an outer shell of hydrophilic heads. The CMC is a critical parameter as it represents the point of maximum surface tension reduction.

Dodecanamide as an Emulsifier

Dodecanamide's ability to stabilize emulsions is vital in many applications, particularly in pharmaceutical formulations for poorly water-soluble drugs.[4] Emulsions can be of two main types: oil-in-water (O/W), where oil droplets are dispersed in a continuous aqueous phase, and water-in-oil (W/O), where water droplets are dispersed in a continuous oil phase.

The mechanism of emulsification by dodecanamide involves the following steps:

  • Adsorption at the Interface: Dodecanamide molecules adsorb at the oil-water interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the water phase.

  • Reduction of Interfacial Tension: This adsorption lowers the interfacial tension between the oil and water, making it easier to break down the dispersed phase into smaller droplets.

  • Formation of a Protective Barrier: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative affinity of a surfactant for water and oil.[5] The HLB value helps in selecting the appropriate emulsifier for a specific application. Emulsifiers with lower HLB values (typically 3-6) are more lipophilic and are suitable for forming W/O emulsions, while those with higher HLB values (8-18) are more hydrophilic and favor the formation of O/W emulsions.[5]

An exact HLB value for dodecanamide is not documented. However, based on its structure (a long alkyl chain and a single, weakly polar amide group), it is expected to have a relatively low HLB value, suggesting it would be more effective as a W/O emulsifier or as a co-emulsifier in O/W emulsions.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of surfactants. The following are standard protocols for determining key surfactant properties.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the slope of the property versus concentration plot occurs is taken as the CMC.[3]

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

  • Apparatus: Tensiometer (using the Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a series of aqueous solutions of dodecanamide at different concentrations.

    • Measure the surface tension of each solution using a tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the dodecanamide concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.[7]

2. Conductivity Method (for ionic surfactants):

  • Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC due to the formation of less mobile micelles. While dodecanamide is non-ionic, this method is crucial for comparative studies with ionic surfactants.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic surfactant at different concentrations.

    • Measure the specific conductance of each solution at a constant temperature.

    • Plot the specific conductance versus the surfactant concentration.

    • The CMC is the concentration at which a distinct break in the slope of the plot is observed.[8]

Measurement of Surface Tension (Wilhelmy Plate Method)
  • Principle: This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. The surface tension is calculated from this force.[9][10]

  • Apparatus: Tensiometer with a Wilhelmy plate.

  • Procedure:

    • Ensure the Wilhelmy plate is meticulously cleaned, often by flaming, to guarantee complete wetting (a contact angle of 0°).[9]

    • Suspend the plate from a sensitive balance.

    • Raise the liquid sample until it just touches the bottom edge of the plate.

    • The force exerted on the plate by the meniscus is measured.

    • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean plate).[9]

Visualizations

Emulsification Mechanism

The following diagram illustrates the molecular mechanism by which dodecanamide stabilizes an oil-in-water emulsion.

Emulsification_Mechanism cluster_oil Oil Droplet cluster_water Water Phase oil1 oil2 oil3 oil4 oil5 oil6 oil7 oil8 oil9 oil10 w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 dodecanamide1 Amide Head (Hydrophilic) Dodecyl Tail (Hydrophobic) dodecanamide1:tail->oil_center dodecanamide2 Amide Head (Hydrophilic) Dodecyl Tail (Hydrophobic) dodecanamide2:tail->oil_center dodecanamide3 Amide Head (Hydrophilic) Dodecyl Tail (Hydrophobic) dodecanamide3:tail->oil_center dodecanamide4 Amide Head (Hydrophilic) Dodecyl Tail (Hydrophobic) dodecanamide4:tail->oil_center label_surfactant Dodecanamide at Oil-Water Interface label_surfactant->dodecanamide2

Caption: Dodecanamide stabilizing an oil droplet in water.

Surfactant Characterization Workflow

The following diagram outlines a typical experimental workflow for characterizing a surfactant like dodecanamide.

Surfactant_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Measurement cluster_emulsification Emulsification Performance synthesis Synthesize Dodecanamide purification Purify by Recrystallization/Chromatography synthesis->purification characterization Confirm Structure (NMR, IR, MS) purification->characterization solubility Determine Solubility in Water and Oils characterization->solubility cmc_determination Determine CMC (e.g., Tensiometry) solubility->cmc_determination surface_tension Measure Surface Tension Reduction cmc_determination->surface_tension emulsion_formation Prepare O/W and W/O Emulsions surface_tension->emulsion_formation stability_testing Assess Emulsion Stability (e.g., creaming, coalescence) emulsion_formation->stability_testing droplet_size Measure Droplet Size Distribution stability_testing->droplet_size final_analysis Data Analysis and Application Assessment droplet_size->final_analysis

Caption: Workflow for characterizing dodecanamide as a surfactant.

Applications in Drug Development

Dodecanamide and its derivatives have potential applications in pharmaceutical formulations, particularly in the development of drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs). By forming stable emulsions, dodecanamide can enhance the solubility and bioavailability of these drugs.[4] Its non-ionic nature can also be advantageous in reducing potential irritation compared to ionic surfactants.

Conclusion

Dodecanamide possesses the fundamental molecular characteristics of a non-ionic surfactant and emulsifier. While specific quantitative data on its surfactant properties are not extensively reported, its structural analogy to other fatty acid amides suggests its utility in applications requiring surface tension reduction and emulsion stabilization. The experimental protocols and characterization workflows outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate dodecanamide and similar compounds for their potential as excipients in various formulations. Further empirical studies are warranted to fully elucidate the quantitative surfactant and emulsifying properties of pure dodecanamide.

References

Dodecanamide: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – Dodecanamide, a fatty acid amide derived from lauric acid, is emerging as a critical and versatile intermediate in organic synthesis, enabling the development of a wide array of valuable molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of dodecanamide's role as a synthetic building block, detailing its key reactions, experimental protocols, and applications in the synthesis of complex molecular architectures.

Physicochemical Properties of Dodecanamide

Dodecanamide, also known as lauramide, is a white to off-white crystalline solid. Its long aliphatic chain and polar amide head group impart surfactant-like properties, making it useful in a variety of applications beyond synthesis, such as in the formulation of cosmetics and detergents.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dodecanamide

PropertyValueReference
CAS Number 1120-16-7[1]
Molecular Formula C₁₂H₂₅NO[1]
Molecular Weight 199.34 g/mol [1]
Melting Point 102-104 °C
Boiling Point 247-249 °C[3]
Appearance White to off-white crystalline solid[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[2]

Core Synthetic Transformations of Dodecanamide

Dodecanamide serves as a valuable precursor for the synthesis of three major classes of compounds: primary amines, nitriles, and N-substituted amides. These transformations are fundamental in organic synthesis, providing access to key functional groups for the construction of more complex molecules.

Reduction of Dodecanamide to Dodecylamine (B51217)

The reduction of the amide functionality in dodecanamide to a primary amine yields dodecylamine (also known as laurylamine), a compound with significant industrial applications, including as a corrosion inhibitor, a flotation agent, and a precursor for the synthesis of surfactants and quaternary ammonium (B1175870) compounds.[4]

Reaction Pathway: Reduction of Dodecanamide

G Dodecanamide Dodecanamide Dodecylamine Dodecylamine Dodecanamide->Dodecylamine Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄ or Diborane) ReducingAgent->Dodecanamide

Caption: Reduction of dodecanamide to dodecylamine.

Experimental Protocol: Reduction of Dodecanamide using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of primary amides with LiAlH₄.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere.

  • Addition of Dodecanamide: A solution of dodecanamide (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (to consume excess LiAlH₄), followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude dodecylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Table 2: Representative Data for the Reduction of Dodecanamide

Reducing AgentSolventReaction ConditionsYield of DodecylamineReference
LiAlH₄Diethyl Ether/THFReflux, 4-6 hTypically >90%Adapted from general procedures
Diborane (B₂H₆)THF0 °C to room temp.High[1]
Catalytic HydrogenationVariousHigh temp. and pressureVariable[5][6]
Dehydration of Dodecanamide to Dodecanenitrile (B1212230)

The dehydration of dodecanamide provides dodecanenitrile (also known as lauronitrile), a valuable intermediate for the synthesis of amines, carboxylic acids, and other nitrogen-containing compounds. This transformation is typically achieved using strong dehydrating agents.

Reaction Pathway: Dehydration of Dodecanamide

G Dodecanamide Dodecanamide Dodecanenitrile Dodecanenitrile Dodecanamide->Dodecanenitrile Dehydration DehydratingAgent Dehydrating Agent (e.g., P₂O₅ or SOCl₂) DehydratingAgent->Dodecanamide

Caption: Dehydration of dodecanamide to dodecanenitrile.

Experimental Protocol: Dehydration of Dodecanamide using Phosphorus Pentoxide (P₂O₅)

This protocol is based on a general procedure for the dehydration of primary amides.[7]

  • Mixing Reactants: In a round-bottom flask, finely powdered dodecanamide (1.0 equivalent) and phosphorus pentoxide (1.0-1.5 equivalents) are thoroughly mixed.

  • Reaction: The flask is fitted with a distillation apparatus. The mixture is heated, typically to 200-220 °C, under atmospheric or reduced pressure. The dodecanenitrile product distills as it is formed.

  • Isolation and Purification: The collected distillate is then purified by redistillation, often over a small amount of P₂O₅ to ensure complete dryness, to afford pure dodecanenitrile.

Table 3: Reagents and Conditions for Dehydration of Dodecanamide

Dehydrating AgentSolventReaction ConditionsTypical YieldReference
Phosphorus Pentoxide (P₂O₅)Neat200-220 °C, distillation70-90%[7]
Thionyl Chloride (SOCl₂)Toluene or neatRefluxGood to excellent[8][9]
Cyanuric Chloride/DMFAcetonitrileRefluxHigh
Synthesis of N-Substituted Dodecanamides

Dodecanamide can be N-alkylated or N-acylated to produce a diverse range of N-substituted amides, which are of interest in medicinal chemistry and materials science. Direct N-alkylation of primary amides can be challenging due to the low nucleophilicity of the amide nitrogen and the potential for over-alkylation. However, under specific conditions, this transformation can be achieved. A more common approach to N-substituted dodecanamides involves the reaction of dodecanoyl chloride (derived from lauric acid) with a primary or secondary amine.

G Dodecanamide Dodecanamide N_Alkyldodecanamide N-Alkyldodecanamide Dodecanamide->N_Alkyldodecanamide N-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Dodecanamide Base Base (e.g., NaH) Base->Dodecanamide

Caption: Dodecanamide as a precursor to dodecylamine for incorporation into bioactive molecules.

Although specific examples of marketed drugs directly synthesized from dodecanamide are not widely documented, the strategic use of its derivatives in the synthesis of bioactive compounds and drug leads remains an active area of research. [6][10][11][12]

Conclusion

Dodecanamide is a readily available and cost-effective intermediate that provides access to a range of important functional groups in organic synthesis. Its straightforward conversion to primary amines, nitriles, and N-substituted amides makes it a valuable building block for the synthesis of a diverse array of chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic potential of dodecanamide can unlock new avenues for the efficient construction of complex molecules with desired properties and biological activities.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Dodecanamide, a saturated fatty acid amide. Given the biological activities of structurally related lipid amides, the following protocols are designed to assess the potential cytotoxic, enzyme-inhibitory, and receptor-binding activities of Dodecanamide, as well as its effects on key cellular signaling pathways.

Overview of Potential Dodecanamide Bioactivities

Dodecanamide belongs to the class of fatty acid amides, which includes endogenous signaling molecules like the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). These molecules are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Inhibition of FAAH can potentiate the signaling of its substrates, leading to analgesic, anti-inflammatory, and anxiolytic effects.[4][5] Furthermore, various fatty acid amides have demonstrated anti-proliferative and anticancer activities.[6] Therefore, the in vitro investigation of Dodecanamide should focus on its potential as a cytotoxic agent and as a modulator of the endocannabinoid system.

Quantitative Data Summary

The following tables summarize potential quantitative data from key in vitro assays for Dodecanamide. Note that these values are presented as illustrative examples based on related compounds to guide experimental design and data comparison.

Table 1: Cytotoxicity of Dodecanamide in Human Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 Value (µM)
A549Lung Carcinoma4845.8
MCF-7Breast Adenocarcinoma4862.3
HepG2Hepatocellular Carcinoma4855.1
HCT116Colorectal Carcinoma4871.5

Table 2: Enzyme Inhibition and Receptor Binding Affinity of Dodecanamide

Assay TargetAssay TypeParameterValue
Human FAAHEnzyme InhibitionIC50 (nM)150
Human CB1 ReceptorReceptor BindingKᵢ (nM)> 10,000
Human CB2 ReceptorReceptor BindingKᵢ (nM)8,500

Experimental Protocols

General In Vitro Screening Workflow

The following diagram outlines a logical workflow for the initial in vitro characterization of Dodecanamide.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action start Dodecanamide Stock Solution cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity faah FAAH Inhibition Assay Determine IC50 start->faah apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI) cytotoxicity->apoptosis binding Cannabinoid Receptor Binding Assay (CB1/CB2) faah->binding If active pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway

Caption: General workflow for in vitro screening of Dodecanamide.

Protocol: Cell Viability (MTT) Assay

This assay determines the concentration of Dodecanamide that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dodecanamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Dodecanamide in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the Dodecanamide dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7][8]

Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol measures the ability of Dodecanamide to inhibit the activity of the Fatty Acid Amide Hydrolase (FAAH) enzyme.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

  • Dodecanamide (stock solution in DMSO)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of Dodecanamide and the positive control in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (buffer with DMSO).

  • Add 25 µL of the FAAH enzyme solution to each well.

  • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each Dodecanamide concentration relative to the vehicle control and calculate the IC50 value.[5]

G cluster_0 Endocannabinoid Signaling cluster_1 Degradation Pathway AEA Anandamide (Endocannabinoid) CB1R CB1/CB2 Receptors AEA->CB1R Binds & Activates FAAH FAAH Enzyme AEA->FAAH Hydrolysis Signal Cellular Response (e.g., Analgesia) CB1R->Signal Inactive Inactive Metabolites FAAH->Inactive Dodecanamide Dodecanamide (Potential Inhibitor) Dodecanamide->FAAH Inhibits

Caption: Role of FAAH in endocannabinoid degradation and its potential inhibition by Dodecanamide.

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Dodecanamide.

Materials:

  • Cells treated with Dodecanamide (at IC50 concentration) and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with Dodecanamide for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells from the medium) and wash them with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.[8][9]

Protocol: Western Blot for Apoptosis-Related Proteins

This protocol assesses changes in the expression of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Cells treated with Dodecanamide and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensity and normalize to the β-actin loading control.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Casp8 Pro-Caspase-8 DeathReceptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 Dodecanamide Dodecanamide (Hypothesized) DNA_Damage DNA Damage/ Cellular Stress Dodecanamide->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 aCasp3 Active Caspase-3 (Cleaved) Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Cellular Dismantling

Caption: Intrinsic and extrinsic apoptosis signaling pathways potentially modulated by Dodecanamide.[10][11][12]

References

Application Notes and Protocols for Utilizing Dodecanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, a fatty acid amide derived from lauric acid, is a lipid molecule with emerging interest in cell biology and cancer research. While direct studies on dodecanamide are limited, research on structurally related fatty acid amides and its constituent fatty acid, lauric acid, suggests potential anti-proliferative and pro-apoptotic activities in cancer cells. These effects are hypothesized to be mediated through the induction of oxidative stress and modulation of key cellular signaling pathways. These application notes provide a comprehensive guide to utilizing Dodecanamide in cell culture experiments, including detailed protocols for assessing its biological effects and diagrams of implicated signaling pathways.

Chemical Properties of Dodecanamide

PropertyValueReference
Synonyms Lauramide, Lauric acid amide[N/A]
Molecular Formula C₁₂H₂₅NO[N/A]
Molecular Weight 199.34 g/mol [N/A]
Appearance White to off-white crystalline solid[N/A]
Solubility Insoluble in water. Soluble in nonpolar organic solvents like ethanol (B145695) and DMSO.[N/A]
CAS Number 1120-16-7[N/A]

Postulated Mechanism of Action

Based on studies of related compounds, Dodecanamide is postulated to exert its cytotoxic effects through two primary mechanisms:

  • Induction of Oxidative Stress: Similar to lauric acid, Dodecanamide may increase the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.

  • Modulation of Signaling Pathways: Dodecanamide may influence critical signaling pathways that govern cell survival, proliferation, and apoptosis. Inferred from studies on lauric acid and other fatty acid amides, potential targets include the epidermal growth factor receptor (EGFR) pathway and downstream cascades such as the PI3K/Akt and MAPK pathways.

Experimental Protocols

Protocol 1: Preparation of Dodecanamide Stock Solution

Due to its poor water solubility, a stock solution of Dodecanamide must be prepared in an organic solvent.

Materials:

  • Dodecanamide powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out the desired amount of Dodecanamide powder in a sterile conical tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the tube vigorously for 5-10 minutes until the Dodecanamide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determination of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-15 colon cancer, HepG2 liver cancer)

  • Complete cell culture medium

  • Dodecanamide stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Dodecanamide stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Dodecanamide.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of Dodecanamide that inhibits 50% of cell growth).

Table of Inferred Cytotoxic Activity of Dodecanamide on Various Cancer Cell Lines

Cell LineCancer TypeInferred IC₅₀ (µM) after 48hPostulated Reference Compound
U251Human Glioma25 - 75Synthetic fatty acid amides[1]
NCI-ADR/RESOvarian Cancer (multi-drug resistant)50 - 100Synthetic fatty acid amides[1]
HCT-15Colon Cancer75 - 150Lauric Acid[2]
HepG2Liver Cancer100 - 200Lauric Acid[2]
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Dodecanamide stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Dodecanamide at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Gently trypsinize the attached cells and combine them with the cells in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Table of Expected Apoptotic Effects of Dodecanamide

ParameterExpected Outcome with Dodecanamide TreatmentInferred Mechanism
Early Apoptosis Increase in Annexin V positive, PI negative cellsExternalization of phosphatidylserine
Late Apoptosis/Necrosis Increase in Annexin V and PI double-positive cellsLoss of membrane integrity
Caspase-3 Activation Increased activityExecutioner caspase in the apoptotic cascade
Bcl-2 Expression DownregulationAnti-apoptotic protein
Bax Expression UpregulationPro-apoptotic protein

Visualizations of Postulated Mechanisms

G cluster_0 Dodecanamide Treatment Workflow prep Prepare Dodecanamide Stock Solution (in DMSO) seed Seed Cells in Culture Plate prep->seed treat Treat Cells with Dodecanamide seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cellular Assays (MTT, Apoptosis, etc.) incubate->assay analyze Data Analysis assay->analyze

Experimental workflow for cell culture treatment.

G Dodecanamide Dodecanamide ROS Increased ROS Dodecanamide->ROS EGFR EGFR Dodecanamide->EGFR Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotion PI3K_Akt->Apoptosis Inhibition MAPK->Proliferation Promotion

Postulated signaling pathways affected by Dodecanamide.

Conclusion

While direct experimental evidence for the cellular effects of Dodecanamide is still emerging, the available data on related fatty acid amides and lauric acid provide a strong rationale for investigating its potential as an anti-cancer agent. The protocols and conceptual frameworks presented in these application notes offer a starting point for researchers to explore the biological activities of Dodecanamide in various cell culture models. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.

References

Dodecanamide as a Surfactant in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its amphiphilic nature, characterized by a 12-carbon hydrophobic tail and a polar amide headgroup, imparts surfactant properties that make it a molecule of interest in various research and development applications.[1][2] Dodecanamide and its derivatives are utilized as emulsifiers, foam stabilizers, and viscosity-enhancing agents in cosmetics and detergents.[2][3] In the pharmaceutical and research sectors, its potential lies in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), developing novel drug delivery systems, and in material science.[4][5]

These application notes provide an overview of the utility of Dodecanamide as a surfactant in research experiments, with a focus on drug formulation and material science. The accompanying protocols offer generalized methodologies for key applications, which should be optimized for specific experimental contexts.

Physicochemical Properties

Dodecanamide is a white to off-white crystalline solid with a waxy consistency.[1] It is predominantly soluble in nonpolar organic solvents and shows limited solubility in water.[1] Its surfactant properties arise from its ability to orient at interfaces, reducing surface tension.

Table 1: General Physicochemical Properties of Dodecanamide

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[6]
Molecular Weight 199.33 g/mol [6]
Appearance White to off-white crystalline solid[1]
Melting Point Approximately 110°C[7]
Solubility Soluble in nonpolar organic solvents, sparingly soluble in water[1]

Applications in Research

Micellar Solubilization of Hydrophobic Compounds

A primary application of surfactants in pharmaceutical research is to enhance the aqueous solubility of poorly soluble drugs through micellar solubilization. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility in the aqueous medium.

Table 2: Illustrative Solubilization Capacity of a Dodecanamide-like Surfactant

Hydrophobic CompoundSurfactant Concentration (mM)Fold Increase in Aqueous Solubility
Model Drug A1050
Model Drug A50250
Model Drug A100600
Model Drug B1025
Model Drug B50120
Model Drug B100350

Note: This data is illustrative and based on the general behavior of amide-based surfactants. Actual values will vary depending on the specific drug, Dodecanamide concentration, temperature, and pH.

Formulation of Nanoemulsions and Microemulsions for Drug Delivery

Dodecanamide can act as an emulsifying agent to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are valuable platforms for drug delivery. Nanoemulsions and microemulsions can improve the bioavailability of lipophilic drugs by presenting them in a highly dispersed form.

Table 3: Example Formulation of a Dodecanamide-based Nanoemulsion for Drug Delivery

ComponentFunctionConcentration (% w/w)
DodecanamideSurfactant5 - 15
Medium-Chain Triglyceride (MCT) OilOil Phase10 - 20
Co-surfactant (e.g., Ethanol)Co-surfactant5 - 10
Hydrophobic APIActive Ingredient0.1 - 2
Purified WaterAqueous Phaseq.s. to 100
Synthesis of Nanoparticles

Surfactants play a crucial role in the synthesis of nanoparticles by controlling their size, shape, and stability. Dodecanamide can be used as a capping agent or stabilizer in the preparation of metallic or polymeric nanoparticles, preventing their aggregation.

Table 4: Hypothetical Data on Dodecanamide-Stabilized Nanoparticles for Drug Delivery

Nanoparticle TypeMean Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)
Polymeric (PLGA)150 ± 208.5 ± 1.275 ± 5
Lipid-based120 ± 1512.3 ± 2.188 ± 4

Note: This data is hypothetical and serves as an example. Actual values will depend on the specific formulation and preparation method.

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) of Dodecanamide

Objective: To determine the concentration at which Dodecanamide monomers begin to form micelles in an aqueous solution.

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micellization, such as surface tension or conductivity.

Materials:

  • Dodecanamide

  • Deionized water

  • Tensiometer (Wilhelmy plate or du Noüy ring method) or Conductometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure (Surface Tension Method):

  • Prepare a stock solution of Dodecanamide in deionized water at a concentration significantly above the expected CMC. Gentle heating may be required to aid dissolution.

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Allow the solutions to equilibrate at a constant temperature.

  • Measure the surface tension of each solution using a calibrated tensiometer, starting from the most dilute solution.

  • Plot the surface tension (mN/m) as a function of the logarithm of the Dodecanamide concentration.

  • The CMC is the concentration at the point of inflection where the surface tension plateaus.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Dodecanamide Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc

Workflow for CMC determination by surface tension measurement.

Protocol 2: Micellar Solubilization of a Hydrophobic Drug

Objective: To quantify the increase in the aqueous solubility of a hydrophobic drug in the presence of Dodecanamide micelles.

Materials:

  • Dodecanamide

  • Hydrophobic drug (e.g., Paclitaxel, Fenofibrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of Dodecanamide solutions in PBS at concentrations above its determined CMC.

  • Add an excess amount of the hydrophobic drug to each surfactant solution and a control (PBS alone).

  • Tightly seal the samples and agitate them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 20 minutes) to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Calculate the fold increase in solubility compared to the control.

Drug_Solubilization_Workflow prep Prepare Dodecanamide solutions in PBS (above CMC) add_drug Add excess hydrophobic drug prep->add_drug equilibrate Equilibrate for 24-48h (Thermostatic Shaker) add_drug->equilibrate separate Separate undissolved drug (Centrifugation & Filtration) equilibrate->separate quantify Quantify dissolved drug (HPLC) separate->quantify analyze Calculate fold increase in solubility quantify->analyze

Workflow for micellar solubilization of a hydrophobic drug.

Protocol 3: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation

Objective: To formulate drug-loaded polymeric nanoparticles using Dodecanamide as a surfactant.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Hydrophobic drug

  • Dodecanamide

  • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Aqueous phase (e.g., Deionized water, PVA solution)

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve Dodecanamide in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This causes the polymer to precipitate, forming solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Nanoparticle_Preparation_Pathway cluster_phases Phase Preparation organic_phase Organic Phase: Polymer + Drug in Solvent emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase: Dodecanamide in Water aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap collection Nanoparticle Collection (Centrifugation & Lyophilization) solvent_evap->collection

References

Application Notes and Protocols for the Synthesis of Dodecanamide-Functionalized Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sophisticated nanocarrier systems is a cornerstone of modern drug delivery, offering the potential to enhance the therapeutic efficacy of pharmaceuticals while minimizing side effects. Among the various types of nanocarriers, iron oxide nanoparticles have garnered significant attention due to their biocompatibility, magnetic properties, and ease of functionalization. Surface modification of these nanoparticles is crucial for their stability, biocompatibility, and drug-loading capacity. Dodecanamide, a long-chain amide, presents an attractive surface-functionalizing agent due to its ability to form a stable coating around the nanoparticle core, preventing aggregation and providing a hydrophobic scaffold for drug encapsulation.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of dodecanamide-functionalized iron oxide nanoparticles for drug delivery. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the development of these promising nanocarriers. While direct protocols for dodecanamide are not extensively documented, the following protocols are adapted from established methods for the synthesis of iron oxide nanoparticles using the structurally similar long-chain amine, dodecylamine.[1] This adaptation provides a robust starting point for the development of dodecanamide-functionalized nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Dodecanamide-Functionalized Iron Oxide Nanoparticles
ParameterValueMethod of AnalysisReference
Core Material Iron Oxide (Fe₃O₄)-[1]
Surface-Functionalizing Agent Dodecanamide (adapted from Dodecylamine)-[1]
Average Particle Size (Core) 10 - 30 nm (dependent on precursor ratio)Transmission Electron Microscopy (TEM)[1]
Hydrodynamic Diameter 50 - 150 nmDynamic Light Scattering (DLS)[2]
Zeta Potential +20 to +40 mVDynamic Light Scattering (DLS)[3]
Drug Loading Capacity (Model Drug: Doxorubicin) ~15-20% (w/w)UV-Vis Spectroscopy[4]
Encapsulation Efficiency (Model Drug: Doxorubicin) > 90%UV-Vis Spectroscopy[4]
Table 2: In Vitro Drug Release Profile of Doxorubicin (B1662922) from Dodecanamide-Functionalized Iron Oxide Nanoparticles
Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
0 00
6 ~10~25
12 ~18~45
24 ~25~65
48 ~35~80
72 ~40~90

Data adapted from studies on amine-functionalized iron oxide nanoparticles.[4]

Table 3: Biocompatibility Assessment of Dodecanamide-Functionalized Iron Oxide Nanoparticles
Cell LineAssayConcentration (µg/mL)Cell Viability (%)Reference
HEK293 (Normal Human Embryonic Kidney) MTT50> 95%[3]
100> 90%[3]
200~85%[3]
MCF-7 (Human Breast Adenocarcinoma) MTT50> 95%[2]
100> 90%[2]
200~88%[2]

Data based on studies of amine-functionalized iron oxide nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Dodecanamide-Functionalized Iron Oxide Nanoparticles

This protocol describes a one-step aqueous synthesis of iron oxide nanoparticles functionalized with dodecanamide, adapted from a method using dodecylamine.[1]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Dodecanamide

  • Deionized water

  • Nitrogen gas

  • Ethanol (B145695)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Centrifuge

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • In a 250 mL three-necked round-bottom flask, dissolve 1.99 g of FeCl₂·4H₂O in 100 mL of deionized water.

  • Add a molar ratio of 1:3 of FeCl₂ to dodecanamide. For this, add 5.35 g of dodecanamide to the flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Under a nitrogen atmosphere, heat the mixture to 80°C with vigorous stirring.

  • Maintain the reaction at 80°C for 4 hours. The color of the solution will gradually turn from yellowish-brown to black, indicating the formation of iron oxide nanoparticles.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with a 1:1 (v/v) solution of ethanol and deionized water to remove unreacted precursors and excess dodecanamide.

  • Resuspend the final nanoparticle pellet in 50 mL of deionized water.

  • To further purify the nanoparticles, dialyze the suspension against deionized water for 48 hours, changing the water every 12 hours.

  • Store the purified dodecanamide-functionalized iron oxide nanoparticles at 4°C.

Protocol 2: Drug Loading onto Dodecanamide-Functionalized Iron Oxide Nanoparticles (Model Drug: Doxorubicin)

This protocol outlines the procedure for loading a model anticancer drug, doxorubicin (DOX), onto the synthesized nanoparticles.

Materials:

  • Dodecanamide-functionalized iron oxide nanoparticle suspension (1 mg/mL)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • To 10 mL of the nanoparticle suspension (10 mg of nanoparticles), add 2 mg of doxorubicin hydrochloride.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • After 24 hours, centrifuge the suspension at 12,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

  • Carefully collect the supernatant.

  • Wash the nanoparticle pellet twice with PBS (pH 7.4) to remove any loosely bound drug.

  • Resuspend the doxorubicin-loaded nanoparticles in 10 mL of PBS (pH 7.4).

  • Determine the amount of unloaded doxorubicin in the supernatant and washing solutions using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the in vitro release of doxorubicin from the nanoparticles at physiological (pH 7.4) and endosomal (pH 5.5) pH.

Materials:

  • Doxorubicin-loaded dodecanamide-functionalized iron oxide nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place 5 mL of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (either PBS pH 7.4 or acetate buffer pH 5.5).

  • Place the setup in a shaking incubator at 37°C with a constant shaking of 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the dodecanamide-functionalized nanoparticles on a selected cell line.

Materials:

  • Dodecanamide-functionalized iron oxide nanoparticles

  • Selected cell line (e.g., HEK293 or MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare different concentrations of the nanoparticle suspension in the cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with medium only.

  • Incubate the cells with the nanoparticles for 24 or 48 hours.

  • After the incubation period, remove the medium containing nanoparticles and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Mandatory Visualizations

G cluster_synthesis Protocol 1: Nanoparticle Synthesis FeCl2 FeCl₂·4H₂O Solution Mix Mixing and Purging (N₂ Atmosphere) FeCl2->Mix Dodecanamide Dodecanamide Dodecanamide->Mix React Reaction at 80°C (4 hours) Mix->React Cool Cooling to Room Temperature React->Cool Centrifuge1 Centrifugation Cool->Centrifuge1 Wash Washing (Ethanol/Water) Centrifuge1->Wash Resuspend1 Resuspension in Water Wash->Resuspend1 Dialysis Dialysis Resuspend1->Dialysis Final_NP Dodecanamide-Functionalized Fe₃O₄ Nanoparticles Dialysis->Final_NP

Caption: Experimental workflow for the synthesis of dodecanamide-functionalized iron oxide nanoparticles.

G cluster_drug_loading Protocol 2 & 3: Drug Loading and Release NP_suspension Nanoparticle Suspension Incubate Incubation (24h) NP_suspension->Incubate DOX Doxorubicin (DOX) DOX->Incubate Centrifuge2 Centrifugation Incubate->Centrifuge2 Separate Separation of Supernatant Centrifuge2->Separate Wash2 Washing Centrifuge2->Wash2 Quantify_unloaded Quantify Unloaded DOX (UV-Vis) Separate->Quantify_unloaded Drug_Loaded_NP DOX-Loaded Nanoparticles Wash2->Drug_Loaded_NP Release_Study In Vitro Release Study (Dialysis) Drug_Loaded_NP->Release_Study Quantify_released Quantify Released DOX (UV-Vis) Release_Study->Quantify_released

Caption: Workflow for drug loading and in vitro release studies.

G cluster_pathway Cellular Uptake of Amine-Functionalized Nanoparticles NP Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape (pH-dependent) Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Intracellular Target Cytoplasm->Target

Caption: Proposed signaling pathway for cellular uptake and drug release.

References

Application Notes and Protocols for Dodecanamide as a Viscosity Controlling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, a fatty acid amide derived from lauric acid, serves as a functional excipient in pharmaceutical and cosmetic formulations, primarily as a viscosity controlling agent. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amide head, allows it to modulate the rheology of various formulations. Understanding its behavior and application is crucial for developing stable and effective drug delivery systems.

These application notes provide a comprehensive overview of the use of dodecanamide and related fatty acid amides as viscosity modifiers. Due to the limited availability of specific quantitative data for dodecanamide in publicly accessible literature, representative data for analogous long-chain fatty acid amides are presented to illustrate the principles of their function. This document offers detailed experimental protocols for the preparation and rheological characterization of formulations containing these agents.

Mechanism of Action

The primary mechanism by which dodecanamide and other fatty acid amides increase viscosity is through the formation of self-assembled structures, such as micelles or crystalline networks, within the formulation vehicle. In aqueous environments, these amphiphilic molecules can form elongated, worm-like micelles that entangle to create a viscous network. In oleaginous or non-aqueous systems, they can form a fine, crystalline lattice structure that immobilizes the liquid phase, leading to an increase in viscosity. The efficiency of viscosity modification is dependent on factors such as concentration, temperature, pH, and the presence of other excipients.

Data Presentation: Viscosity of Formulations Containing Fatty Acid Amides

The following tables summarize the viscosity of formulations containing fatty acid amides, providing a reference for formulators.

Table 1: Representative Viscosity of a Topical Cream Formulation with Varying Concentrations of a Fatty Acid Amide (e.g., Stearamide MEA) at 25°C.

Fatty Acid Amide Concentration (% w/w)Viscosity (cP)
15,000
212,000
325,000
445,000
570,000

Note: This data is representative and illustrates a typical concentration-dependent increase in viscosity. Actual values for dodecanamide may vary based on the specific formulation.

Table 2: Representative Viscosity of an Oral Suspension with and without a Fatty Acid Amide Viscosity Modifier at 25°C.

FormulationViscosity (cP)
Oral Suspension Base150
Oral Suspension Base + 2% Fatty Acid Amide800

Note: This data is illustrative of the significant impact a fatty acid amide can have on the viscosity of a liquid formulation.

Experimental Protocols

Protocol 1: Preparation of a Topical Cream with Dodecanamide

Objective: To prepare a stable oil-in-water (O/W) topical cream with controlled viscosity using dodecanamide.

Materials:

  • Dodecanamide

  • Cetostearyl alcohol

  • White soft paraffin (B1166041)

  • Liquid paraffin

  • Cetomacrogol 1000

  • Propylene (B89431) glycol

  • Preservative (e.g., methylparaben, propylparaben)

  • Purified water

Procedure:

  • Oil Phase Preparation: In a clean, dry beaker, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C in a water bath. Add the desired concentration of dodecanamide to the molten oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. Dissolve the cetomacrogol 1000, propylene glycol, and preservative in the heated water.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed. Continue homogenization for 15-20 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer until it cools to room temperature.

  • Final Product: The resulting product is a semi-solid cream.

Protocol 2: Preparation of an Oral Suspension with Dodecanamide

Objective: To prepare a uniform and stable oral suspension with increased viscosity for improved dose uniformity.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Dodecanamide

  • Suspending agent (e.g., xanthan gum, carboxymethyl cellulose)

  • Wetting agent (e.g., glycerin, propylene glycol)

  • Sweetener (e.g., sorbitol, sucralose)

  • Flavoring agent

  • Preservative (e.g., sodium benzoate)

  • Purified water

Procedure:

  • Vehicle Preparation: In a suitable vessel, disperse the suspending agent in a portion of the purified water with vigorous agitation until a uniform dispersion is formed.

  • Incorporation of Dodecanamide: In a separate container, levigate the dodecanamide with the wetting agent to form a smooth paste.

  • API Dispersion: In another container, wet the API with a small amount of the vehicle to form a slurry.

  • Mixing: Add the dodecanamide paste and the API slurry to the main vehicle with continuous stirring.

  • Addition of Other Excipients: Dissolve the sweetener, flavoring agent, and preservative in the remaining purified water and add this solution to the main mixture.

  • Volume Adjustment and Homogenization: Adjust the final volume with purified water and homogenize the suspension to ensure uniform particle distribution.

Protocol 3: Viscosity Measurement of a Semi-Solid Formulation using a Rotational Rheometer

Objective: To determine the viscosity profile of a semi-solid formulation containing dodecanamide.

Apparatus:

  • Rotational rheometer with cone-plate or parallel-plate geometry.

  • Temperature control unit.

Procedure:

  • Instrument Setup:

    • Set the temperature of the lower plate to the desired measurement temperature (e.g., 25°C or 32°C).[1]

    • Select the appropriate geometry (e.g., 40 mm parallel plate).

    • Zero the gap between the geometries.

  • Sample Loading:

    • Carefully place an adequate amount of the semi-solid sample onto the center of the lower plate, avoiding air bubble entrapment.

    • Lower the upper geometry to the measurement gap (e.g., 1 mm).

    • Trim any excess sample from the edge of the geometry.

  • Equilibration: Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5 minutes) to ensure thermal and structural equilibrium.[2]

  • Measurement:

    • Perform a continuous ramp shear rate test from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to obtain the flow curve (viscosity vs. shear rate).[2]

    • For more detailed viscoelastic characterization, perform an oscillatory test (frequency sweep) within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'').[2]

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate.

    • For shear-thinning materials, the viscosity will decrease as the shear rate increases.

    • Determine the viscosity at specific shear rates relevant to product performance (e.g., at rest, during pouring, during application).

Visualizations

Experimental_Workflow_Topical_Cream cluster_PhasePrep Phase Preparation cluster_Emulsification Emulsification cluster_Finalization Finalization & Analysis Oil_Phase Prepare Oil Phase (Dodecanamide, Excipients) Homogenize Homogenize Oil_Phase->Homogenize Aqueous_Phase Prepare Aqueous Phase (Water, Excipients) Aqueous_Phase->Homogenize Cooling Cooling & Gentle Stirring Homogenize->Cooling Viscosity_Measurement Viscosity Measurement Cooling->Viscosity_Measurement

Workflow for Topical Cream Preparation.

Viscosity_Mechanism Dodecanamide Dodecanamide Molecules Self_Assembly Self-Assembly Dodecanamide->Self_Assembly Micelles Formation of Worm-like Micelles (Aqueous Systems) Self_Assembly->Micelles Network Formation of Crystalline Network (Oleaginous Systems) Self_Assembly->Network Viscosity_Increase Increased Viscosity Micelles->Viscosity_Increase Network->Viscosity_Increase

Mechanism of Viscosity Increase.

References

Application Note: Quantification of Dodecanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dodecanamide, also known as Lauramide, is the fatty acid amide derived from dodecanoic acid (lauric acid).[1][2] As a member of the N-acyl amide family, it is structurally related to a class of endogenous lipid signaling molecules, such as the endocannabinoid anandamide.[3][4] Fatty acid amides are involved in various physiological processes, and their quantification in biological matrices is crucial for understanding their roles in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development.[3][5] The principal enzyme responsible for the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH), making it a key regulator of their signaling activity.[6][7][8][9]

This application note provides detailed protocols for the sensitive and robust quantification of Dodecanamide in common biological samples—including plasma, serum, urine, saliva, and brain tissue—primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.

Analytical Methodologies

LC-MS/MS is the preferred technique for Dodecanamide quantification due to its high sensitivity, selectivity, and robustness in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable alternative, often requiring derivatization to improve the volatility of the analyte.

Table 1: Typical LC-MS/MS Parameters for Dodecanamide Analysis
ParameterTypical Setting
Chromatography Reverse-Phase (C18 or C8 column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 200.2 m/z ([M+H]⁺)
Product Ion (Q3) To be determined experimentally (e.g., fragments from amide cleavage)
Internal Standard Deuterated Dodecanamide (e.g., Dodecanamide-d4) is ideal. Structural analogues can also be used.
Expected LOQ Low ng/mL to pg/mL range, dependent on matrix and sample preparation.[10][11][12]

Experimental Workflow

The general workflow for the quantification of Dodecanamide involves several key stages, from sample collection to final data analysis. Proper execution of each step is critical for achieving accurate and reproducible results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Sample Collection (Plasma, Urine, Saliva, Tissue) AddIS 2. Addition of Internal Standard (IS) SampleCollection->AddIS Extraction 3. Extraction (LLE, SPE, or Protein Precipitation) AddIS->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Integration 6. Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Integration Calibration 7. Calibration Curve Plotting Integration->Calibration Quantification 8. Concentration Calculation Calibration->Quantification Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation FA Dodecanoic Acid (Lauric Acid) Synthase Synthase Enzymes FA->Synthase Amine Amine Donor (e.g., Ethanolamine) Amine->Synthase Dodecanamide Dodecanamide Synthase->Dodecanamide Synthesis FAAH FAAH (Fatty Acid Amide Hydrolase) Dodecanamide->FAAH Substrate Downstream Downstream Signaling Dodecanamide->Downstream Modulates Products Inactive Products FAAH->Products Hydrolysis

References

Dodecanamide as a Lubricant: Application Notes and Protocols for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its chemical structure, consisting of a 12-carbon aliphatic chain and a polar amide head, imparts amphiphilic properties that make it a versatile molecule in various scientific and industrial applications. In the realm of scientific research and drug development, Dodecanamide serves as an effective lubricant, primarily functioning as a slip agent in polymer processing and as a powder flow aid and die-release agent in pharmaceutical tablet manufacturing.

This document provides detailed application notes and experimental protocols for utilizing Dodecanamide as a lubricant in these key scientific areas.

Physicochemical Properties of Dodecanamide

A summary of the key physical and chemical properties of Dodecanamide is presented in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₅NO[1][2]
Molecular Weight 199.33 g/mol [1][2]
CAS Number 1120-16-7[1][2]
Appearance White to off-white waxy solid[3]
Melting Point 102-104 °C
Boiling Point 297.8 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.

Application Notes

Dodecanamide as a Slip Agent in Polymer Processing

Dodecanamide is widely used as an internal lubricant and slip agent in the processing of various polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). Its primary function is to reduce the coefficient of friction between polymer layers and between the polymer and processing equipment.[4] This reduction in friction is crucial for preventing film blocking, improving mold release, and enhancing the surface finish of the final product.[3]

Mechanism of Action: When incorporated into a polymer matrix, Dodecanamide has limited compatibility and tends to migrate to the surface, a process known as "blooming." This surface layer of Dodecanamide molecules acts as a lubricant, reducing friction. The rate of migration is influenced by factors such as the concentration of Dodecanamide, the polymer type, and the processing temperature.[4]

Typical Concentration: The concentration of Dodecanamide as a slip agent in polyethylene films typically ranges from 800 to 1500 ppm.[5]

Quantitative Performance Data: While specific quantitative data for Dodecanamide is limited in publicly available literature, data for erucamide (B86657), a closely related C22 fatty acid amide, can provide an indication of the expected performance. The following table shows the effect of erucamide concentration on the coefficient of friction (COF) of polyethylene films. It is important to note that these values are for erucamide and should be considered as a proxy for Dodecanamide's performance.

Lubricant (Erucamide) Concentration (ppm)Static COFKinetic COF
0~0.65~0.60
800~0.25~0.22
1000~0.20~0.18
1200~0.18~0.15
1500~0.15~0.13

Data adapted from studies on erucamide in LLDPE films. Actual values for Dodecanamide may vary.[5][6]

Dodecanamide in Pharmaceutical Formulations

In the pharmaceutical industry, particularly in the manufacturing of solid dosage forms like tablets, Dodecanamide can be used as a lubricant to improve powder flowability and prevent the adhesion of the formulation to the punches and dies of the tablet press.[7]

Mechanism of Action: As a boundary lubricant, Dodecanamide particles coat the surfaces of the active pharmaceutical ingredient (API) and excipient particles. This coating reduces interparticle friction, leading to improved powder flow. During tablet compression, the lubricant layer between the tablet surface and the die wall reduces the ejection force required to remove the tablet from the die, preventing defects like sticking and picking.[7]

Typical Concentration: The concentration of lubricants in tablet formulations typically ranges from 0.25% to 5.0% w/w. The optimal concentration of Dodecanamide should be determined experimentally for each specific formulation.

Quantitative Performance Data: The following table illustrates the expected effect of a lubricant like Dodecanamide on powder flow properties, using the angle of repose as an indicator. A lower angle of repose generally indicates better flowability.

Lubricant Concentration (% w/w)Angle of Repose (°)Flowability
0> 40Poor
0.535-40Fair
1.030-35Good
2.0< 30Excellent

These are generalized values. The actual angle of repose will depend on the properties of the base powder.[8]

The efficiency of a lubricant in tablet compression can be quantified by measuring the tablet ejection force. The addition of a lubricant is expected to significantly reduce this force.

Lubricant Concentration (% w/w)Ejection Force Reduction (%)
0.520-40
1.040-60
2.060-80

Expected reduction in ejection force compared to an unlubricated formulation. Actual values are formulation-dependent.[9][10]

Experimental Protocols

Protocol 1: Determination of the Coefficient of Friction (COF) of a Polymer Film Containing Dodecanamide

This protocol is based on the ASTM D1894 standard for determining the static and kinetic coefficients of friction of plastic film and sheeting.[1][11]

Objective: To quantify the effect of Dodecanamide on the surface friction of a polymer film.

Materials and Equipment:

  • Polymer resin (e.g., polyethylene)

  • Dodecanamide

  • Extruder or other film processing equipment

  • COF tester compliant with ASTM D1894

  • Sled of a specified weight

  • Conditioning chamber (if required)

Procedure:

  • Sample Preparation:

    • Prepare polymer formulations with varying concentrations of Dodecanamide (e.g., 0, 500, 1000, 1500 ppm).

    • Process the formulations into films of uniform thickness.

    • Cut the film specimens to the required dimensions for the COF tester.

  • Conditioning:

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D1894.

  • Measurement:

    • Secure a film specimen to the horizontal test plane of the COF tester.

    • Wrap another film specimen around the sled.

    • Place the sled on the test plane.

    • Attach the sled to the force-measuring device of the tester.

    • Start the test, moving the sled at a constant speed (typically 150 ± 30 mm/min).

    • Record the initial force required to start the sled moving (for static COF) and the average force during uniform sliding (for kinetic COF).

  • Calculation:

    • Static COF (μs) = A / B

      • A = Initial maximum force reading (grams)

      • B = Sled weight (grams)

    • Kinetic COF (μk) = C / B

      • C = Average force reading during uniform sliding (grams)

      • B = Sled weight (grams)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_cond Conditioning cluster_meas Measurement (ASTM D1894) cluster_calc Calculation prep1 Prepare polymer formulations with varying Dodecanamide concentrations prep2 Process into films prep1->prep2 prep3 Cut specimens prep2->prep3 cond1 Condition specimens at standard temperature and humidity prep3->cond1 meas1 Mount film on test plane and sled cond1->meas1 meas2 Pull sled at constant speed meas1->meas2 meas3 Record initial and average force meas2->meas3 calc1 Calculate Static COF (μs) meas3->calc1 calc2 Calculate Kinetic COF (μk) meas3->calc2

Workflow for Determining the Coefficient of Friction.
Protocol 2: Evaluation of the Effect of Dodecanamide on Powder Flowability using Angle of Repose

This protocol describes the fixed funnel method for determining the static angle of repose.[12]

Objective: To assess the improvement in powder flowability of a pharmaceutical formulation upon the addition of Dodecanamide.

Materials and Equipment:

  • Base powder (e.g., lactose, microcrystalline cellulose, or an API blend)

  • Dodecanamide

  • V-blender or other suitable powder mixer

  • Funnel with a fixed diameter and stem

  • Stand and clamp for the funnel

  • Flat, horizontal surface (e.g., a petri dish with graph paper)

  • Ruler or caliper

Procedure:

  • Sample Preparation:

    • Prepare powder blends with varying concentrations of Dodecanamide (e.g., 0%, 0.5%, 1.0%, 2.0% w/w).

    • Ensure homogeneous mixing in a blender for a specified time.

  • Measurement:

    • Mount the funnel on the stand at a fixed height above the horizontal surface.

    • Carefully pour the powder blend into the funnel until it is full.

    • Allow the powder to flow freely out of the funnel and form a conical pile on the surface.

    • Ensure the tip of the powder pile is just touching the funnel outlet.

    • Measure the height (h) of the powder cone and the diameter (d) of its base.

  • Calculation:

    • Calculate the radius (r) of the base: r = d / 2

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h / r)

    • Repeat the measurement at least three times for each blend and calculate the average angle of repose.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_meas Measurement cluster_calc Calculation prep1 Prepare powder blends with varying Dodecanamide concentrations prep2 Homogenize in a blender prep1->prep2 meas1 Pour powder through a fixed funnel to form a cone prep2->meas1 meas2 Measure the height (h) and diameter (d) of the powder cone meas1->meas2 calc1 Calculate radius (r = d / 2) meas2->calc1 calc2 Calculate Angle of Repose (θ = tan⁻¹(h / r)) calc1->calc2

Workflow for Determining the Angle of Repose.
Protocol 3: Assessment of Lubricant Efficiency of Dodecanamide in Tablet Formulation by Ejection Force Measurement

Objective: To quantify the lubricating effect of Dodecanamide in a tablet formulation by measuring the force required to eject the tablet from the die.[13]

Materials and Equipment:

  • Pharmaceutical powder formulation

  • Dodecanamide

  • Tablet press or compaction simulator equipped with force and displacement sensors

  • Punches and die of a specified diameter

Procedure:

  • Sample Preparation:

    • Prepare lubricated blends by mixing the pharmaceutical powder with different concentrations of Dodecanamide (e.g., 0%, 0.5%, 1.0%, 2.0% w/w) for a defined period.

  • Tablet Compaction:

    • Fill the die of the tablet press with a precise weight of the powder blend.

    • Compress the powder into a tablet using a predefined compression force.

  • Ejection Force Measurement:

    • After compaction, the lower punch moves upwards to eject the tablet from the die.

    • The instrument records the force exerted by the lower punch during the ejection process. The peak force is the maximum ejection force.

  • Data Analysis:

    • Compare the maximum ejection force for formulations with and without Dodecanamide, and at different concentrations.

    • A significant reduction in ejection force indicates effective lubrication.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_comp Tablet Compaction cluster_meas Ejection Force Measurement cluster_anal Data Analysis prep1 Prepare lubricated blends with varying Dodecanamide concentrations comp1 Fill die with powder blend prep1->comp1 comp2 Compress powder into a tablet comp1->comp2 meas1 Eject tablet from the die comp2->meas1 meas2 Record the maximum ejection force meas1->meas2 anal1 Compare ejection forces across different Dodecanamide concentrations meas2->anal1

Workflow for Ejection Force Measurement.

References

Application Notes and Protocols for Dodecanamide as a Slip Agent in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide that can be utilized as a slip agent in polymer formulations. Slip agents are additives that, when incorporated into a polymer matrix, reduce the coefficient of friction (CoF) of the final product. This property is crucial in many applications, particularly in film and packaging industries, to ensure smooth processing and handling. For researchers in materials science and drug development, understanding the application and characteristics of slip agents like dodecanamide is essential when developing new polymer-based products, including those for medical and pharmaceutical use.

These notes provide a comprehensive overview of the use of dodecanamide as a slip agent, detailing its mechanism of action, experimental protocols for its evaluation, and considerations for its use in sensitive applications. Due to the limited availability of specific quantitative data for dodecanamide in publicly accessible literature, data for chemically similar and widely studied fatty acid amides, such as erucamide (B86657) and behenamide, are presented as illustrative examples.

Mechanism of Action

The functionality of dodecanamide as a slip agent is based on its controlled migration, or "blooming," to the surface of the polymer.[1]

  • Initial Dispersion: During polymer processing, such as extrusion, dodecanamide is melt-blended with the polymer resin, leading to a homogeneous dispersion of the amide within the molten polymer matrix.

  • Migration to the Surface: As the polymer cools and solidifies, the solubility of the dodecanamide within the polymer matrix decreases. This incompatibility drives the dodecanamide molecules to migrate to the surface of the polymer.[2]

  • Formation of a Lubricating Layer: Upon reaching the surface, the dodecanamide molecules form a thin, lubricating layer. This layer reduces the contact area and interfacial adhesion between the polymer surface and another surface (e.g., another layer of film or a metal roller), thereby lowering the coefficient of friction.[3]

The rate of migration is influenced by several factors, including the concentration of the slip agent, the type of polymer, the cooling rate, and the storage temperature. Shorter-chain amides generally migrate faster than longer-chain amides.[1]

Data Presentation: Performance of Fatty Acid Amides as Slip Agents

While specific quantitative data for dodecanamide is scarce in the literature, the following tables provide representative data for other common fatty acid amides in polyolefins. This data can serve as a benchmark for researchers evaluating dodecanamide.

Table 1: Illustrative Coefficient of Friction (CoF) Data for Common Fatty Acid Amides in Polyethylene (PE) Film

Slip AgentPolymer MatrixConcentration (ppm)Static CoFKinetic CoF
ErucamideLLDPE1010-0.18
BehenamideLLDPE1080-0.48
No Slip AgentPE Film0>0.4>0.4

Note: Data is illustrative and sourced from comparative studies of fatty acid amides.[2] The performance of dodecanamide is expected to be within a similar range but would require experimental verification.

Table 2: Effect of Aging on the Coefficient of Friction of a Polyethylene Film with Erucamide (Illustrative Example)

Time (Days)Kinetic CoF
0>0.4
10.35
30.25
70.20
140.20

Note: This table illustrates the time-dependent nature of the slip agent's migration and its effect on the CoF.[4] A similar trend would be expected for dodecanamide.

Experimental Protocols

Incorporation of Dodecanamide into a Polymer Matrix

Objective: To prepare polymer samples with a specific concentration of dodecanamide for subsequent analysis.

Materials:

  • Polymer resin (e.g., polyethylene, polypropylene) in pellet form

  • Dodecanamide powder (CAS 1120-16-7)[5]

  • Twin-screw extruder or a laboratory-scale internal mixer

  • Film blowing or casting line, or an injection molding machine

Protocol:

  • Predrying: Dry the polymer resin pellets according to the manufacturer's specifications to remove any moisture.

  • Masterbatch Preparation (Recommended):

    • For accurate and homogeneous dispersion, it is recommended to first prepare a masterbatch with a higher concentration of dodecanamide (e.g., 1-5 wt%).

    • Tumble-mix the dodecanamide powder with the polymer pellets.

    • Melt-compound the mixture using a twin-screw extruder.

    • Pelletize the extrudate to obtain the masterbatch.

  • Final Compounding:

    • Calculate the required amount of masterbatch and virgin polymer resin to achieve the desired final concentration of dodecanamide (typically in the range of 500-2000 ppm).

    • Tumble-mix the masterbatch pellets with the virgin polymer pellets.

  • Processing:

    • Feed the mixture into the extruder of a film line or injection molder.

    • Process the polymer under standard conditions for the specific polymer and equipment.

    • Produce film samples or molded plaques for testing.

Measurement of Coefficient of Friction (ASTM D1894)

Objective: To determine the static and kinetic coefficients of friction of the polymer samples.[6]

Apparatus:

  • Coefficient of friction tester equipped with a moving plane and a sled of a specified weight (typically 200 g).

Protocol:

  • Sample Preparation:

    • Cut the polymer film or plaque to the required dimensions for the plane and the sled.

    • Condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours to allow for initial migration of the slip agent.

  • Test Procedure:

    • Secure the larger sample to the moving plane.

    • Wrap the smaller sample around the sled.

    • Place the sled on the sample on the plane.

    • Start the test. The force required to initiate motion (static friction) and the average force to maintain motion (kinetic friction) are recorded.

  • Calculation:

    • Static CoF = (Maximum initial force) / (Sled weight)

    • Kinetic CoF = (Average force during uniform sliding) / (Sled weight)

Surface Analysis using Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and the distribution of the migrated dodecanamide.

Protocol:

  • Sample Preparation: Mount a small section of the polymer film or plaque on an AFM sample holder.

  • Imaging:

    • Use an appropriate AFM mode, such as tapping mode, to minimize sample damage.

    • Scan the surface to obtain topography and phase images. The phase images can often distinguish the slip agent from the polymer matrix due to differences in material properties.

  • Analysis: Analyze the images to observe the crystalline structure and distribution of the bloomed dodecanamide on the polymer surface.

Considerations for Drug Development Professionals

The use of any polymer additive in medical devices or pharmaceutical packaging requires careful consideration of biocompatibility and the potential for leachables and extractables.[7][8] While dodecanamide is reported to have low toxicity, its use in biomedical applications would necessitate rigorous testing.[7]

Extractables and Leachables
  • Extractables: Compounds that can be extracted from the polymer under aggressive conditions (e.g., harsh solvents, elevated temperatures).

  • Leachables: Compounds that migrate from the polymer into the drug product or biological fluid under normal conditions of use.

Slip agents like dodecanamide have the potential to be leachables due to their migratory nature. Therefore, a thorough extractables and leachables study is crucial to identify and quantify any substances that could migrate from the polymer.

Biocompatibility and Toxicological Assessment

If dodecanamide is identified as a potential leachable, its toxicological risk must be assessed. This involves:

  • Literature Review: A thorough review of the existing toxicological data for dodecanamide. Some studies indicate it can cause mild skin irritation.[7]

  • In Vitro and In Vivo Testing: If sufficient data is not available, biocompatibility testing according to ISO 10993 standards may be required. This could include tests for cytotoxicity, sensitization, and irritation.

The potential for interaction with biological systems, including cellular signaling pathways, is a key consideration in the toxicological assessment of any leachable substance.

Visualizations

Experimental Workflow for Evaluating Dodecanamide as a Slip Agent

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_biomed Biomedical Application Assessment cluster_results Results & Analysis start Start compounding Compounding of Dodecanamide in Polymer start->compounding processing Film/Plaque Processing compounding->processing cof CoF Measurement (ASTM D1894) processing->cof afm Surface Analysis (AFM) processing->afm dsc Thermal Analysis (DSC) processing->dsc el Extractables & Leachables Study processing->el data_analysis Data Analysis and Comparison cof->data_analysis afm->data_analysis dsc->data_analysis tox Toxicological Assessment el->tox tox->data_analysis

Caption: Experimental workflow for evaluating dodecanamide.

Mechanism of Action of Dodecanamide as a Slip Agent

mechanism_of_action cluster_process Polymer Processing (Extrusion) cluster_cooling Cooling & Solidification cluster_surface Final Polymer Surface melt Homogeneous mixture of Polymer and Dodecanamide in molten state migration Dodecanamide becomes less soluble and migrates to the surface melt->migration Cooling layer Formation of a thin lubricating layer of Dodecanamide migration->layer Blooming cof Reduced Coefficient of Friction layer->cof

Caption: Mechanism of dodecanamide as a slip agent.

Potential Interaction of a Leachable with a Biological System

signaling_pathway cluster_device Medical Device/Packaging cluster_leaching Leaching Process cluster_bio Biological Interaction device Polymer with Dodecanamide leaching Dodecanamide leaches into biological fluid/drug product device->leaching receptor Cell Surface Receptor or Intracellular Target leaching->receptor Binding/Interaction cell Cell cell->receptor pathway Alteration of Signaling Pathway receptor->pathway response Biological Response (e.g., Cytotoxicity, Inflammation) pathway->response

Caption: Potential interaction of a leachable substance.

References

Application Note and Protocol: Preparation of Dodecanamide Standards for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of dodecanamide standard solutions for quantitative analysis by gas chromatography (GC). Accurate standard preparation is critical for the reliable quantification of dodecanamide in various matrices, including pharmaceutical formulations and biological samples.

Introduction

Dodecanamide (C₁₂H₂₅NO), also known as lauramide, is a fatty acid amide with a molecular weight of 199.33 g/mol .[1][2] Its analysis by gas chromatography is a common requirement in industrial and research settings. The accuracy of GC-based quantification is fundamentally dependent on the precise preparation of calibration standards. This application note outlines a validated protocol for preparing a primary stock solution of dodecanamide and subsequent serial dilutions to generate a calibration curve.

Chemical Properties of Dodecanamide:

PropertyValue
CAS Number 1120-16-7[1][2][3]
Molecular Formula C₁₂H₂₅NO[1][2]
Molecular Weight 199.33 g/mol

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the preparation of dodecanamide standard solutions.

Reagents and Materials:
  • Dodecanamide (purity ≥98%)

  • Methanol (B129727) (HPLC or GC grade)

  • Chloroform (HPLC or GC grade)

  • Hexane (HPLC or GC grade)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A, various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (Class A, various sizes) and pipette tips

  • Glass vials with PTFE-lined caps

  • Spatula

  • Ultrasonic bath

Preparation of Dodecanamide Primary Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of dodecanamide standard into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.

  • Dissolution: Add approximately 7 mL of methanol to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the dodecanamide.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, add methanol to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a properly labeled glass vial with a PTFE-lined cap. Store the stock solution at -20°C in the dark. Fatty acid amide stock solutions in methanol have been shown to be stable under these conditions.

Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standard solutions by serially diluting the primary stock solution. The following is an example of a dilution series to generate standards for a calibration curve.

Target Concentration (µg/mL)Volume of Stock/Previous Standard to PipetteFinal Volume (mL)Diluent
1001 mL of 1000 µg/mL Stock10Methanol
505 mL of 100 µg/mL Standard10Methanol
255 mL of 50 µg/mL Standard10Methanol
104 mL of 25 µg/mL Standard10Methanol
55 mL of 10 µg/mL Standard10Methanol
12 mL of 5 µg/mL Standard10Methanol

Procedure for Serial Dilution:

  • Label a series of volumetric flasks according to the target concentrations.

  • Pipette the required volume of the higher concentration standard into the appropriately labeled volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert the flask several times to ensure homogeneity.

  • Transfer the working standards to labeled glass vials with PTFE-lined caps.

Data Presentation

The following table provides a template for recording the data generated from the analysis of the prepared dodecanamide standards.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1e.g., 50,000
5e.g., 250,000
10e.g., 500,000
25e.g., 1,250,000
50e.g., 2,500,000
100e.g., 5,000,000

Recommended Gas Chromatography (GC) Conditions

The following are suggested starting parameters for the GC analysis of dodecanamide. Method optimization may be required based on the specific instrument and column used. A Flame Ionization Detector (FID) is commonly used for the analysis of fatty acid amides.

ParameterRecommended Condition
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min
Detector (FID) Temperature 280 - 300 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (can be adjusted based on concentration)

Visualizations

Experimental Workflow for Dodecanamide Standard Preparation

G cluster_stock Primary Stock Solution Preparation cluster_working Working Standard Preparation cluster_analysis GC Analysis weigh Weigh Dodecanamide (10 mg) dissolve Dissolve in Methanol (~7 mL) weigh->dissolve sonicate Sonicate for 5-10 min dissolve->sonicate dilute_stock Dilute to Volume (10 mL) sonicate->dilute_stock store_stock Store at -20°C dilute_stock->store_stock pipette Pipette Stock or Higher Standard store_stock->pipette dilute_working Dilute to Final Volume with Methanol pipette->dilute_working homogenize Homogenize dilute_working->homogenize transfer Transfer to Vials homogenize->transfer inject Inject 1 µL into GC transfer->inject analyze Acquire Data inject->analyze calibrate Generate Calibration Curve analyze->calibrate

Caption: Workflow for dodecanamide standard preparation and analysis.

Logical Relationship of Standard Preparation Steps

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs reagent Dodecanamide (≥98% Purity) prep_stock Prepare Stock (1000 µg/mL) reagent->prep_stock solvent Methanol (GC Grade) solvent->prep_stock prep_working Serial Dilution solvent->prep_working prep_stock->prep_working standards Working Standards (1-100 µg/mL) prep_working->standards cal_curve Calibration Curve standards->cal_curve

Caption: Logical flow from raw materials to final calibration curve.

References

Application Note: Determination of the Critical Micelle Concentration (CMC) of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dodecanamide, also known as Lauramide, is a non-ionic surfactant derived from the 12-carbon fatty acid, lauric acid.[1][2] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a polar amide head group, allows it to reduce surface tension and form aggregates in solution known as micelles.[1] The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3][4] Below the CMC, Dodecanamide molecules exist primarily as individual monomers, whereas above the CMC, any additionally added surfactant will predominantly form new micelles.[3][5] The determination of the CMC is crucial for various applications, including drug formulation, detergency, and material science, as it dictates the concentration required for effects like solubilization and emulsification.[5]

This application note provides detailed protocols for determining the CMC of Dodecanamide using two common and reliable methods: surface tensiometry and fluorescence probe spectroscopy.

Principle of CMC Determination

The formation of micelles at the CMC leads to abrupt changes in several physicochemical properties of the surfactant solution.[6] By monitoring a property that is sensitive to the monomer-micelle transition as a function of surfactant concentration, the CMC can be identified. This is typically observed as an inflection point when the property is plotted against the logarithm of the concentration.[3][7]

  • Surface Tension: As surfactant monomers adsorb at the air-water interface, they lower the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution, the monomer concentration remains relatively constant, causing the surface tension to plateau.[5][8]

  • Fluorescence Probe Spectroscopy: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), that exhibits different spectral characteristics in polar (aqueous) versus non-polar (micellar core) environments. As micelles form, the probe partitions into the hydrophobic micellar core, causing a distinct shift in its fluorescence emission spectrum.[7][9][10]

Experimental Protocols

Method 1: Surface Tensiometry

This method directly measures the change in surface tension of Dodecanamide solutions across a range of concentrations. It is a robust and widely applicable technique for all classes of surfactants.[6][11]

Materials and Reagents:

  • Dodecanamide (high purity)

  • High-purity deionized water (e.g., Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • Glass beakers

Instrumentation:

  • Precision analytical balance

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Magnetic stirrer and stir bars

Protocol:

  • Preparation of Stock Solution: Accurately weigh a sufficient amount of Dodecanamide to prepare a concentrated stock solution well above the expected CMC (e.g., 10 mM). Dissolve it in a known volume of deionized water in a volumetric flask. Gentle heating and stirring may be required to facilitate dissolution.

  • Preparation of Dilution Series: Prepare a series of Dodecanamide solutions of varying concentrations by serially diluting the stock solution. The concentration range should adequately span the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer’s instructions, typically using high-purity water. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement.

  • Surface Tension Measurement:

    • Pour a sample of a specific concentration into a clean measurement vessel.

    • Allow the solution to equilibrate thermally (e.g., to 25 °C).

    • Measure the surface tension. Record at least three independent readings for each concentration to ensure reproducibility.

    • Repeat the measurement for all solutions in the dilution series, starting from the most dilute to the most concentrated to minimize cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the Dodecanamide concentration (log C) on the x-axis.[7]

    • The resulting plot will typically show two linear regions: one with a negative slope at concentrations below the CMC and a second that is nearly horizontal at concentrations above the CMC.[5]

    • The CMC is determined from the intersection point of the two extrapolated linear trendlines.[3][8]

Method 2: Fluorescence Spectroscopy with a Pyrene Probe

This is a highly sensitive method that relies on the environmental sensitivity of the pyrene fluorescence spectrum.[9][12] The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the emission spectrum is an indicator of local solvent polarity.

Materials and Reagents:

  • Dodecanamide (high purity)

  • Pyrene (fluorescence grade)

  • Spectroscopic grade acetone (B3395972) or methanol (B129727) (for pyrene stock)

  • High-purity deionized water

  • Volumetric flasks, micropipettes, and quartz cuvettes

Instrumentation:

  • Spectrofluorometer

  • Precision analytical balance

  • Vortex mixer

Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene (e.g., 1x10⁻³ M) in a suitable organic solvent like acetone or methanol.

  • Preparation of Dodecanamide Solutions:

    • Prepare a series of Dodecanamide solutions in volumetric flasks, spanning a concentration range well below and above the expected CMC.

    • To each flask, add a small, precise aliquot of the pyrene stock solution such that the final concentration of pyrene in each Dodecanamide solution is constant and very low (e.g., ~1x10⁻⁶ M). The volume of organic solvent added should be minimal (<1%) to avoid affecting micellization.

    • Fill the flasks to the mark with deionized water and mix thoroughly. Allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of approximately 335 nm.

    • Record the emission spectra for each sample from approximately 350 nm to 450 nm.

    • Identify the emission intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm).

  • Data Analysis:

    • For each Dodecanamide concentration, calculate the fluorescence intensity ratio of I₁/I₃.

    • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the Dodecanamide concentration (log C) on the x-axis.

    • The plot will typically yield a sigmoidal curve. The I₁/I₃ ratio remains high at low concentrations (pyrene in polar water) and decreases to a lower, stable value at high concentrations (pyrene in non-polar micelle cores).[13]

    • The CMC is determined from the midpoint of the transition in the sigmoidal curve, which can be found from the maximum of the first derivative of the curve.

Data Presentation

Quantitative results from the experimental methods should be summarized for clear interpretation. The following table provides a template with example data for a typical non-ionic surfactant.

ParameterSurface TensiometryFluorescence Spectroscopy
Principle Change in interfacial energyChange in probe environment polarity
Measured Property Surface Tension (mN/m)Fluorescence Intensity Ratio (I₁/I₃)
Plot Type γ vs. log C(I₁/I₃) vs. log C
Example CMC Value (mM) 0.0750.072
Key Advantages Direct, no probe requiredHigh sensitivity, small sample volume
Key Limitations Requires high sample purityPotential probe-micelle interaction

Visualizations

Experimental Workflow for CMC Determination

The logical flow from sample preparation to final CMC determination is outlined in the diagram below.

CMC_Workflow Workflow for Dodecanamide CMC Determination cluster_methods 3. Measurement prep_stock 1. Prepare Concentrated Dodecanamide Stock Solution prep_series 2. Create Dilution Series (spanning expected CMC) prep_stock->prep_series measure_st Method A: Surface Tensiometry Measure Surface Tension (γ) for each concentration prep_series->measure_st measure_fl Method B: Fluorescence Spectroscopy (with Pyrene probe) Measure Emission Spectrum (I₁/I₃) for each concentration prep_series->measure_fl plot_st 4a. Plot γ vs. log(Concentration) measure_st->plot_st plot_fl 4b. Plot I₁/I₃ vs. log(Concentration) measure_fl->plot_fl analyze_st 5a. Determine CMC from Intersection of Linear Fits plot_st->analyze_st analyze_fl 5b. Determine CMC from Midpoint of Sigmoidal Fit plot_fl->analyze_fl

Caption: General experimental workflow for determining the CMC of Dodecanamide.

Note on Other Methods

While methods like conductivity measurement are common for determining the CMC of ionic surfactants, they are generally not suitable for non-ionic surfactants like Dodecanamide.[7][14] This is because non-ionic surfactants do not significantly change the conductivity of the solution upon micellization, leading to an insensitive and unreliable measurement.[6][15]

References

Application Note: Forced Degradation and Stability Studies of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dodecanamide in Forced Degradation and Stability Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecanamide, a fatty acid amide derived from dodecanoic acid (lauric acid), is utilized in various pharmaceutical and cosmetic formulations. Understanding its stability profile is crucial for ensuring the safety, efficacy, and shelf-life of products in which it is an ingredient. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] This application note provides a comprehensive overview and detailed protocols for conducting forced degradation and stability studies on Dodecanamide.

The amide functional group in Dodecanamide is susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally more resistant to hydrolysis than esters.[5] Other potential degradation pathways include oxidation, photolysis, and thermolysis.[1][4]

Predicted Degradation Pathway of Dodecanamide

The primary degradation pathway for Dodecanamide under hydrolytic conditions is the cleavage of the amide bond to yield dodecanoic acid and ammonia. This reaction can be catalyzed by both acid and base.

G Predicted Hydrolytic Degradation of Dodecanamide Dodecanamide Dodecanamide (C12H25NO) AcidBase Acid or Base (H+ or OH-) Dodecanamide->AcidBase Hydrolysis DodecanoicAcid Dodecanoic Acid (C12H24O2) AcidBase->DodecanoicAcid Ammonia Ammonia (NH3) AcidBase->Ammonia

Caption: Predicted hydrolytic degradation pathway of Dodecanamide.

Experimental Protocols

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) or substance of interest to ensure that the degradation products are detectable without being so excessive as to lead to secondary degradation.[4]

Materials and Reagents
  • Dodecanamide (High Purity Grade)

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate Buffer (pH 7.4)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a Mass Spectrometer (MS) is recommended for separation and identification of degradation products.[2][6]

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Experimental Workflow

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Dodecanamide Solution (e.g., in Methanol) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for forced degradation studies.

Forced Degradation Protocols

3.4.1. Acid Hydrolysis

  • Prepare a stock solution of Dodecanamide in methanol (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Keep the solution at 60°C for 48 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

3.4.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Keep the solution at 60°C for 48 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N HCl.

  • Dilute with mobile phase for HPLC analysis.

3.4.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • At appropriate time points, withdraw an aliquot.

  • Dilute with mobile phase for HPLC analysis.

3.4.4. Thermal Degradation

  • Place a known amount of solid Dodecanamide in a vial.

  • Heat the sample in an oven at 80°C for 7 days.

  • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • For degradation in solution, reflux the Dodecanamide stock solution at 80°C for 7 days.

3.4.5. Photolytic Degradation

  • Expose the Dodecanamide solution (1 mg/mL in methanol) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[1]

  • A control sample should be kept in the dark under the same conditions.

  • At the end of the exposure, dissolve the solid sample in methanol and analyze both the solution and the dissolved solid sample by HPLC.

Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and process impurities.

Proposed HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be optimized to achieve adequate separation between Dodecanamide and all its degradation products.

Data Presentation

The following tables summarize hypothetical quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation of Dodecanamide

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 1N HCl48 hours60°C15.2%Dodecanoic Acid
Base Hydrolysis 1N NaOH48 hours60°C18.5%Dodecanoic Acid
Oxidation 30% H₂O₂48 hoursRoom Temp8.7%Oxidized Species
Thermal (Solid) Dry Heat7 days80°C5.1%Minor Impurities
Thermal (Solution) Reflux7 days80°C9.3%Minor Impurities
Photolytic (Solid) ICH Q1B-Room Temp3.2%Photodegradants
Photolytic (Solution) ICH Q1B-Room Temp6.8%Photodegradants

Table 2: Purity and Mass Balance Analysis

Stress Condition% Assay of Dodecanamide% Total ImpuritiesMass Balance (%)
Initial (t=0) 99.8%0.2%100.0%
Acid Hydrolysis 84.6%15.4%100.0%
Base Hydrolysis 81.3%18.7%100.0%
Oxidation 91.1%8.9%100.0%
Thermal (Solid) 94.7%5.3%100.0%
Thermal (Solution) 90.5%9.5%100.0%
Photolytic (Solid) 96.6%3.4%100.0%
Photolytic (Solution) 93.0%7.0%100.0%

Stability Studies

Based on the forced degradation results, a long-term stability study protocol can be designed.

Stability Study Protocol
  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Packaging: The same container closure system as proposed for the final product.

  • Tests: Appearance, Assay, Related Substances (Degradation Products), and other relevant physical and chemical tests.

Conclusion

This application note provides a framework for conducting forced degradation and stability studies on Dodecanamide. The provided protocols are starting points and may require optimization based on the specific formulation and intended use. A thorough understanding of Dodecanamide's stability profile is essential for ensuring product quality and regulatory compliance. The development of a validated stability-indicating method is a critical component of this process.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dodecanamide Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dodecanamide solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is dodecanamide poorly soluble in water?

A1: Dodecanamide possesses a long, 12-carbon hydrophobic alkyl chain and a polar amide functional group.[1] While the amide group can participate in hydrogen bonding, the long nonpolar tail dominates its physical properties, leading to very low solubility in water (approximately 0.11 g/L at 25°C).[1] It is more readily soluble in nonpolar organic solvents and alcohols.[1][2]

Q2: What are the common signs of dodecanamide solubility issues in my aqueous experiment?

A2: You may observe one or more of the following:

  • Cloudiness or turbidity: The solution appears milky or hazy upon addition of dodecanamide.

  • Precipitation: Solid particles of dodecanamide are visible in the solution, either immediately or after a period of time.[3]

  • Phase separation: An oily or waxy layer forms on the surface or at the bottom of the aqueous solution.

  • Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible data in biological or chemical assays.

Q3: Can I simply heat the solution to dissolve dodecanamide?

A3: Increasing the temperature can enhance the solubility of many solid compounds, including dodecanamide.[1] However, this method has limitations. The dissolution may be temporary, and the dodecanamide may precipitate out as the solution cools. Furthermore, elevated temperatures can degrade dodecanamide or other components in your experimental system.

Q4: How does pH affect the solubility of dodecanamide?

A4: While dodecanamide itself is a neutral molecule and its solubility is not directly dependent on pH in the same way as acidic or basic compounds, the pH of the aqueous medium can influence the stability of dodecanamide solutions and the effectiveness of certain solubilizing agents.[4] For similar long-chain amine compounds, pH can significantly impact their aggregation and solubility behavior.[5] It is crucial to maintain a stable pH to ensure consistent solubility.[6]

Q5: Are there alternatives to using surfactants or co-solvents for improving dodecanamide's aqueous solubility?

A5: Yes, other techniques can be employed, particularly during the formulation development stage:

  • Particle Size Reduction: Decreasing the particle size of dodecanamide through methods like micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7][8][9][10][11][12]

  • Solid Dispersions: Dodecanamide can be dispersed in a water-soluble polymer matrix.[13][14][15][16][17] When this solid dispersion is added to an aqueous solution, the polymer dissolves and releases the dodecanamide as very fine, amorphous particles, which have a higher dissolution rate.[13][16]

  • Nanoemulsions: Dodecanamide can be formulated into a nanoemulsion, which is a stable dispersion of oil-in-water or water-in-oil droplets with a very small particle size.[18][19][20][21][22]

Troubleshooting Guides

Issue 1: Dodecanamide precipitates out of solution upon addition to an aqueous buffer.

This is a common issue when adding a concentrated stock of dodecanamide (likely in an organic solvent like DMSO) to an aqueous medium.

Troubleshooting Workflow

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No solution_conc Reduce final concentration check_conc->solution_conc Yes check_mixing Is the mixing method adequate? check_solvent->check_mixing No solution_solvent Use co-solvents or surfactants check_solvent->solution_solvent Yes solution_mixing Improve mixing technique check_mixing->solution_mixing Yes end_node Clear Solution check_mixing->end_node No solution_conc->end_node solution_solvent->end_node solution_mixing->end_node

Caption: Troubleshooting workflow for dodecanamide precipitation.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of dodecanamide in your aqueous solution to below its solubility limit.

  • Optimize Mixing: Add the dodecanamide stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[23] This minimizes localized high concentrations that can lead to precipitation.

  • Use Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your aqueous buffer to increase the overall polarity of the solvent system and better accommodate the hydrophobic dodecanamide molecule.[7][24][25][26]

  • Utilize Surfactants: Add a surfactant to the aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic dodecanamide, effectively increasing its solubility.[2][27][28]

Issue 2: The dodecanamide solution is initially clear but becomes cloudy over time.

This indicates that the dodecanamide is slowly coming out of solution, which can be due to temperature fluctuations or instability of the formulation.

Solutions:

  • Temperature Control: Ensure that the solution is maintained at a constant temperature. A decrease in temperature can reduce solubility and cause precipitation.[3]

  • pH Stability: Verify that the pH of your buffer remains stable over time, as pH shifts can affect the stability of the formulation.

  • Optimize Surfactant/Co-solvent Concentration: The concentration of the surfactant or co-solvent may be insufficient to maintain the solubility of dodecanamide over the duration of your experiment. Consider increasing the concentration of the solubilizing agent.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common approaches to enhance dodecanamide solubility.

Table 1: Co-solvent Systems for Dodecanamide Solubilization

Co-solventTypical Concentration Range in Final Solution (% v/v)Mechanism of ActionConsiderations
Dimethyl Sulfoxide (B87167) (DMSO)0.1 - 5%Reduces the polarity of the aqueous solvent.Can be toxic to cells at higher concentrations.[29]
Ethanol1 - 10%Increases the miscibility of the hydrophobic drug with the aqueous phase.May affect protein structure and enzyme activity.
Polyethylene Glycol (PEG 400)5 - 20%Acts as a solubilizing agent by creating a more favorable environment for the hydrophobic molecule.[24]High viscosity at higher concentrations.
Propylene Glycol (PG)5 - 20%Similar to PEG 400, it reduces the interfacial tension between the drug and the aqueous solution.[24]Can have a plasticizing effect on some materials.

Table 2: Surfactants for Dodecanamide Solubilization

Surfactant TypeExampleTypical Concentration RangeMechanism of ActionConsiderations
Non-ionicTween® 80, Triton™ X-100Above Critical Micelle Concentration (CMC)Forms micelles that encapsulate dodecanamide in their hydrophobic core.[2][27]Generally well-tolerated in biological systems.[29]
AnionicSodium Dodecyl Sulfate (SDS)Above CMCForms micelles; the charged head groups can interact with the drug.Can denature proteins and may not be suitable for all biological assays.[30]
CationicCetyltrimethylammonium Bromide (CTAB)Above CMCForms micelles; can interact with negatively charged molecules.Often has higher toxicity compared to non-ionic surfactants.

Experimental Protocols

Protocol 1: Solubilization of Dodecanamide using a Co-solvent

This protocol describes the preparation of a 100 µM dodecanamide solution in a buffered aqueous solution containing 1% (v/v) DMSO.

Experimental Workflow for Co-solvent Method

G prep_stock Prepare 10 mM Dodecanamide stock in 100% DMSO add_stock Add 10 µL of stock to 990 µL of buffer prep_stock->add_stock prep_buffer Prepare aqueous buffer prep_buffer->add_stock vortex Vortex immediately and thoroughly add_stock->vortex check_clarity Check for clarity vortex->check_clarity use_solution Use solution in experiment check_clarity->use_solution Clear troubleshoot Troubleshoot (see guide) check_clarity->troubleshoot Precipitate

Caption: Workflow for solubilizing dodecanamide with a co-solvent.

Materials:

  • Dodecanamide powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of dodecanamide in 100% DMSO. Weigh the appropriate amount of dodecanamide and dissolve it in pure DMSO. Gentle warming and sonication may be required to fully dissolve the compound.

  • Prepare your desired aqueous buffer.

  • To prepare the 100 µM working solution, add 10 µL of the 10 mM dodecanamide stock solution to 990 µL of the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion.

  • Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

Protocol 2: Solubilization of Dodecanamide using a Surfactant

This protocol describes the preparation of a 100 µM dodecanamide solution using Tween® 80 as a solubilizing agent.

Experimental Workflow for Surfactant Method

G prep_surfactant_buffer Prepare aqueous buffer with 0.1% Tween® 80 add_stock Add 10 µL of stock to 990 µL of surfactant buffer prep_surfactant_buffer->add_stock prep_stock Prepare 10 mM Dodecanamide stock in 100% DMSO prep_stock->add_stock vortex Vortex immediately and thoroughly add_stock->vortex check_clarity Check for clarity vortex->check_clarity use_solution Use solution in experiment check_clarity->use_solution Clear troubleshoot Troubleshoot (see guide) check_clarity->troubleshoot Precipitate

Caption: Workflow for solubilizing dodecanamide with a surfactant.

Materials:

  • Dodecanamide powder

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80

  • Aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

Procedure:

  • Prepare an aqueous buffer containing 0.1% (v/v) Tween® 80. Ensure the surfactant is fully dissolved in the buffer.

  • Prepare a 10 mM stock solution of dodecanamide in 100% DMSO as described in the previous protocol.

  • To prepare the 100 µM working solution, add 10 µL of the 10 mM dodecanamide stock solution to 990 µL of the surfactant-containing aqueous buffer. Add the stock solution while vortexing.

  • Visually inspect the solution for clarity. The presence of the surfactant should result in a clear solution.

References

Dodecanamide Stability and Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Dodecanamide (also known as Lauramide). The information is designed to help prevent degradation and ensure the accuracy of stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Dodecanamide?

A1: The primary degradation pathway for Dodecanamide is hydrolysis of the amide bond. This reaction can be catalyzed by acidic or basic conditions. The amide bond, while generally more stable than an ester linkage, is the most susceptible part of the molecule to chemical degradation.[1] Under hydrolytic stress, Dodecanamide breaks down into dodecanoic acid (lauric acid) and ammonia. Other potential degradation routes, though typically less common for a simple fatty amide, include oxidation, photolysis, and thermal degradation, which should be assessed during forced degradation studies.[2][3]

Q2: How can I prevent the degradation of Dodecanamide in my formulation?

A2: Preventing Dodecanamide degradation involves controlling the formulation's environment. Key strategies include:

  • pH Control: Maintain the formulation pH close to neutral (pH 6-8) to minimize acid and base-catalyzed hydrolysis. The use of buffering agents can help maintain a stable pH.

  • Moisture Control: As hydrolysis is a primary concern, limit the exposure of Dodecanamide to water. For solid dosage forms, use excipients with low hygroscopicity and appropriate packaging. For liquid formulations, consider non-aqueous solvents if compatible with the intended use.

  • Excipient Compatibility: Ensure all excipients are compatible with Dodecanamide. Incompatibility can lead to chemical degradation.[4] Conduct compatibility studies by mixing Dodecanamide with individual excipients and subjecting them to accelerated stability conditions.[5][6]

  • Protection from Light and Oxygen: Store formulations in light-resistant containers and consider blanketing with an inert gas like nitrogen to prevent photolytic and oxidative degradation, respectively.

Q3: What are the recommended storage conditions for Dodecanamide and its formulations?

A3: Recommended storage conditions are determined through long-term stability studies. For general laboratory use and for long-term stability testing, Dodecanamide should be stored in well-closed containers at controlled room temperature (e.g., 25°C with 60% relative humidity). For accelerated stability studies, typical conditions are 40°C with 75% relative humidity.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of Dodecanamide potency in a liquid formulation. 1. Hydrolysis: The pH of the formulation may be too acidic or basic.2. Excipient Interaction: An excipient may be reacting with the Dodecanamide.1. Measure the pH of the formulation. Adjust to a neutral pH (6-8) using appropriate buffers.2. Review the excipients used. Conduct a drug-excipient compatibility study to identify the problematic component.[4]
Appearance of unknown peaks in HPLC/GC analysis during stability testing. 1. Degradation: The new peaks are likely degradation products.2. Contamination: Contamination from the container, closure system, or excipients.1. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation products and establish their retention times.[9]2. Analyze a placebo formulation (without Dodecanamide) to check for interfering peaks from excipients.
Poor reproducibility of analytical results. 1. Incomplete Extraction: The method for extracting Dodecanamide from the formulation matrix may not be efficient.2. Analyte Instability: Dodecanamide may be degrading in the analytical solvent or during sample preparation.1. Optimize the extraction procedure. Experiment with different solvents, sonication times, or extraction techniques.2. Assess the stability of Dodecanamide in the analytical solvent. If necessary, use a different solvent or perform the analysis immediately after sample preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study for Dodecanamide

Objective: To identify potential degradation products and pathways for Dodecanamide under various stress conditions.[10]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Dodecanamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Dodecanamide powder to dry heat at 80°C for 48 hours.[11] Dissolve the stressed powder in the solvent to the target concentration.

  • Photolytic Degradation: Expose the Dodecanamide stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours).[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC or GC-MS).

Protocol 2: Stability-Indicating HPLC Method for Dodecanamide

Objective: To develop an HPLC method capable of separating and quantifying Dodecanamide from its degradation products.[13][14]

Methodology:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., ammonium (B1175870) acetate). An example gradient could be starting with 50:50 acetonitrile:water and increasing to 90:10 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as amides have a weak chromophore).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Protocol 3: GC-MS Analysis of Dodecanamide and Dodecanoic Acid

Objective: To quantify Dodecanamide and its primary hydrolytic degradation product, dodecanoic acid.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., chloroform).

    • To improve volatility for GC analysis, derivatize the sample. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] Incubate the sample with BSTFA at 70°C for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system.

    • Mass Spectrometer: Mass selective detector.

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

Data Presentation

Table 1: Typical Forced Degradation Results for Dodecanamide
Stress Condition% Dodecanamide DegradedMajor Degradation Product
0.1 M HCl, 60°C, 24h15-25%Dodecanoic Acid
0.1 M NaOH, RT, 24h20-30%Dodecanoic Acid
3% H₂O₂, RT, 24h5-10%Oxidative byproducts
Dry Heat, 80°C, 48h< 5%Minimal degradation
Photolytic (UV/Vis)5-15%Photodegradation products

Note: These are representative values. Actual degradation will depend on specific experimental conditions.

Table 2: Comparative Performance of Analytical Methods for Dodecanamide
ParameterHPLC-UVGC-MS
Principle Liquid phase separationGas phase separation
Derivatization Not requiredRequired (Silylation)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Precision (%RSD) < 2%< 5%
Specificity Good, based on retention timeHigh, based on mass spectrum

Visualizations

Dodecanamide Dodecanamide (C12H25NO) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Dodecanamide->Hydrolysis Oxidation Oxidation (e.g., H2O2) Dodecanamide->Oxidation Photolysis Photolysis (UV/Vis Light) Dodecanamide->Photolysis Thermal Thermal Stress (Dry Heat) Dodecanamide->Thermal Dodecanoic_Acid Dodecanoic Acid (C12H24O2) Hydrolysis->Dodecanoic_Acid Ammonia Ammonia (NH3) Hydrolysis->Ammonia Oxidative_Products Oxidative Products Oxidation->Oxidative_Products Photo_Products Photodegradation Products Photolysis->Photo_Products Thermal_Products Minor Thermal Products Thermal->Thermal_Products

Caption: Primary degradation pathways of Dodecanamide under stress conditions.

start Start: Sample for Stability Testing prep Sample Preparation (Extraction, Dilution, Derivatization) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms decision Is method stability-indicating? hplc->decision gcms->decision forced_deg Perform Forced Degradation Study decision->forced_deg No data Data Analysis: Quantify Dodecanamide & Degradants decision->data Yes forced_deg->hplc report Report Results data->report

Caption: Workflow for Dodecanamide stability testing and analysis.

problem Problem: Loss of Dodecanamide Potency check_ph Check Formulation pH problem->check_ph ph_ok pH is Neutral (6-8)? check_ph->ph_ok adjust_ph Solution: Adjust pH with Buffers ph_ok->adjust_ph No check_excipients Review Excipient Compatibility Data ph_ok->check_excipients Yes excipient_issue Incompatible Excipient Identified? check_excipients->excipient_issue reformulate Solution: Replace Excipient & Reformulate excipient_issue->reformulate Yes further_investigation Further Investigation Needed (e.g., container interaction) excipient_issue->further_investigation No

Caption: Troubleshooting logic for loss of Dodecanamide potency.

References

Technical Support Center: Optimizing Dodecanamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is Dodecanamide and what are its basic properties?

Dodecanamide, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid).[1] It is a waxy, crystalline solid at room temperature and is characterized by its long, hydrophobic alkyl chain, which makes it poorly soluble in aqueous solutions like cell culture media.[2]

Q2: What is the expected mechanism of action for Dodecanamide in cancer cells?

While direct studies on Dodecanamide are limited, evidence from structurally related long-chain fatty acids and their derivatives suggests that it likely induces apoptosis through the intrinsic (mitochondrial) pathway.[3] This pathway involves the disruption of the mitochondrial membrane potential, regulation of Bcl-2 family proteins, and activation of caspases.[3][4]

Q3: What is a recommended starting concentration for Dodecanamide in a cytotoxicity assay?

Q4: How should I dissolve Dodecanamide for use in cell culture?

Due to its hydrophobic nature, Dodecanamide requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[6] A high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] When diluting into your aqueous cell culture medium, it is crucial to do so in a way that minimizes precipitation.[7]

Troubleshooting Guides

Issue 1: Dodecanamide Precipitates in Cell Culture Medium

Observation: Immediately upon adding the Dodecanamide stock solution to the cell culture medium, or after a short incubation period, the medium becomes cloudy or a visible precipitate forms.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Solvent Shock The rapid change in polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to fall out of solution.[8] Solution: Add the DMSO stock dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[8] Perform serial dilutions in the medium rather than a single large dilution.[7]
Concentration Exceeds Solubility The final concentration of Dodecanamide is above its solubility limit in the final assay medium.
Low Temperature Adding the compound to cold medium can decrease its solubility.
High Final DMSO Concentration While DMSO aids solubility, high final concentrations (>0.5%) can be toxic to cells.[6]
Issue 2: High Variability in Experimental Results

Observation: There are significant, inconsistent variations in cell viability or other measured endpoints between replicate wells or experiments.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Compound Concentration Uneven distribution of precipitated Dodecanamide leads to different effective concentrations in each well.
Off-Target Effects As a lipid molecule, Dodecanamide could have non-specific effects on cell membranes or interact with unintended cellular targets, especially at high concentrations.[9][10]
Cell Health and Density Variations in cell seeding density or overall health can affect their response to treatment.

Quantitative Data Summary

CompoundCell LineAssayIncubation TimeIC50 / Effective Concentration
Fatty Acid Amide (FAA) Mixture4T1 Murine Breast CancerCytotoxicity72 hours0.18 ± 0.06 μg/mL (~0.9 µM)[2][5]
Perfluorododecanoic AcidPC12Mitochondrial Membrane Potential & Caspase-3 ActivityNot Specified50-100 µM[4]
Dodecanoic AcidHepa 1-6 Liver CancerApoptosis24-72 hours0.5 mM[3]

Experimental Protocols

Protocol 1: Preparation of Dodecanamide Stock Solution
  • Preparation: Allow the vial of Dodecanamide powder to come to room temperature.

  • Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and/or sonicate until the Dodecanamide is completely dissolved and the solution is clear.[6][11]

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.[7]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution and Treatment:

    • Thaw an aliquot of the Dodecanamide stock solution and warm it to room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare serial dilutions of Dodecanamide in the pre-warmed medium. To minimize precipitation, add the Dodecanamide stock dropwise to the medium while gently vortexing.[8] Ensure the final DMSO concentration in the medium applied to the cells is consistent across all treatment groups and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of Dodecanamide. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Dodecanamide Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare Dodecanamide Stock in DMSO dilute Serially Dilute Dodecanamide in Pre-warmed Medium prep_stock->dilute seed_cells Seed Cells in 96-well Plate treat Treat Cells with Dodecanamide and Vehicle Control seed_cells->treat dilute->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate Viability & IC50 read->analyze

Caption: Workflow for assessing Dodecanamide cytotoxicity.

troubleshooting_precipitation Troubleshooting Dodecanamide Precipitation start Precipitation Observed in Culture Medium cause1 Solvent Shock? start->cause1 cause2 Concentration too High? start->cause2 cause3 Medium was Cold? start->cause3 solution1 Add stock dropwise to medium while vortexing cause1->solution1 Yes solution2 Lower final concentration Perform serial dilutions cause2->solution2 Yes solution3 Pre-warm medium to 37°C before adding stock cause3->solution3 Yes

Caption: Logic for troubleshooting Dodecanamide precipitation.

apoptosis_pathway Proposed Apoptotic Pathway for Dodecanamide cluster_mito Mitochondrion Dodecanamide Dodecanamide Bax Bax activation Dodecanamide->Bax Bcl2 Bcl-2 inhibition Dodecanamide->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome C Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome C) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dodecanamide's likely apoptotic mechanism.

References

Technical Support Center: Troubleshooting Dodecanamide Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent Dodecanamide interference in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dodecanamide and why is it a problem in my mass spectrometry data?

A1: Dodecanamide, also known as Lauramide, is a fatty acid amide with the molecular formula C₁₂H₂₅NO.[1][2][3][4][5][6] It and its derivatives are common contaminants in laboratory environments and can significantly interfere with mass spectrometry analyses. This interference can manifest as unexpected peaks, suppression of your analyte's signal, and misinterpretation of results.

Q2: How can I identify Dodecanamide in my mass spectra?

A2: Dodecanamide has a monoisotopic mass of 199.1936 g/mol . In positive ion electrospray ionization (ESI) mode, you will typically observe the protonated molecule [M+H]⁺ at an m/z of 200.19. It is also common to see adducts with sodium [M+Na]⁺ at m/z 222.18 and potassium [M+K]⁺ at m/z 238.15. The presence of these characteristic ions can be a strong indicator of Dodecanamide contamination.

Identifying Dodecanamide Contamination Workflow

cluster_0 Observation cluster_1 Initial Analysis cluster_2 Confirmation cluster_3 Conclusion A Unexpected peaks in MS spectrum B Check m/z of unknown peaks A->B C Look for characteristic Dodecanamide ions: [M+H]+ at m/z 200.2 [M+Na]+ at m/z 222.2 [M+K]+ at m/z 238.2 B->C D Run a blank (solvent) injection C->D Peaks present in blank? E Analyze a sample prepared with glassware only D->E No G Dodecanamide interference confirmed D->G Yes F Analyze a sample prepared with new plasticware E->F H Source of contamination identified F->H G->H

Caption: A workflow for identifying Dodecanamide contamination.

Q3: What are the common sources of Dodecanamide contamination?

A3: Dodecanamide and other fatty amides are frequently used as slip agents and lubricants in the manufacturing of plastic labware, such as pipette tips, microcentrifuge tubes, and plastic containers.[3][4][7] These compounds can leach from the plastic into your samples and solvents. Other potential sources include personal care products like lotions and creams, which can be inadvertently introduced into the lab environment.[8][9]

Source Examples Prevention
Plastic Labware Pipette tips, microcentrifuge tubes, multi-well platesPre-rinse plasticware with a solvent that solubilizes Dodecanamide (e.g., isopropanol (B130326) or hexane), use high-quality virgin plasticware, or use glass alternatives where possible.
Personal Care Products Hand lotions, creamsWear powder-free nitrile gloves and change them frequently. Avoid using personal care products before or during lab work.
Solvents and Reagents Contaminated solvents or reagents from the manufacturerUse high-purity, LC-MS grade solvents and reagents. Test new batches of solvents by running a blank.
Laboratory Environment Dust and airborne particlesMaintain a clean laboratory environment. Keep samples and solvent containers covered.

Troubleshooting Guides

Issue: I have confirmed Dodecanamide contamination. How can I remove it from my samples?

There are several strategies to remove Dodecanamide from your samples before LC-MS analysis. The best method will depend on the nature of your analyte and the sample matrix.

Method 1: Liquid-Liquid Extraction (LLE)

This method is effective for separating compounds based on their differential solubility in two immiscible liquids. Since Dodecanamide is more soluble in non-polar organic solvents, you can use LLE to partition it away from more polar analytes.

Liquid-Liquid Extraction Workflow for Dodecanamide Removal

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Separation cluster_3 Analysis A Aqueous sample containing analyte and Dodecanamide B Add an immiscible non-polar solvent (e.g., hexane (B92381) or diethyl ether) A->B C Vortex to mix thoroughly B->C D Centrifuge to separate layers C->D E Top Layer: Non-polar solvent with dissolved Dodecanamide (discard) D->E F Bottom Layer: Aqueous phase with analyte of interest (collect) D->F G Analyze the aqueous layer by LC-MS F->G

Caption: A workflow for removing Dodecanamide using LLE.

Experimental Protocol: Liquid-Liquid Extraction

  • To your aqueous sample, add an equal volume of a non-polar solvent such as hexane or diethyl ether.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at a sufficient speed and duration to achieve complete phase separation (e.g., 3000 x g for 5 minutes).

  • Carefully collect the lower aqueous phase containing your analyte of interest, leaving the upper non-polar phase containing the Dodecanamide behind.

  • Repeat the extraction (steps 1-4) one or two more times for more complete removal.

  • Analyze the final aqueous phase by LC-MS.

Method 2: Solid-Phase Extraction (SPE)

SPE can be a highly effective method for cleaning up complex samples and removing contaminants like Dodecanamide. The choice of SPE sorbent is critical. For separating a non-polar contaminant like Dodecanamide from a more polar analyte, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

This protocol assumes your analyte is more polar than Dodecanamide.

  • Conditioning: Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., methanol (B129727) or acetonitrile) through it, followed by an aqueous solution (e.g., water or buffer) to equilibrate the sorbent.

  • Loading: Load your sample onto the SPE cartridge. The Dodecanamide will be strongly retained on the C18 sorbent, while your more polar analyte may have weaker retention.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute any very polar impurities while retaining both your analyte and the Dodecanamide.

  • Elution of Analyte: Elute your analyte of interest with a solvent of intermediate polarity that is strong enough to displace your analyte but not the strongly bound Dodecanamide. This step will require optimization.

  • Elution of Dodecanamide (for cartridge regeneration or analysis of contaminant): Elute the Dodecanamide with a strong, non-polar solvent (e.g., hexane or isopropanol).

  • Analyze the fraction containing your analyte by LC-MS.

Parameter Dodecanamide Analyte of Interest (example)
Molecular Weight 199.33 g/mol Varies
Polarity Non-polarMore polar
Solubility Soluble in non-polar organic solvents (hexane, diethyl ether), less soluble in polar solvents.[8]Varies
Observed m/z in positive ESI-MS [M+H]⁺: 200.19, [M+Na]⁺: 222.18, [M+K]⁺: 238.15Varies

General Contamination Prevention Workflow

cluster_0 Lab Practices cluster_1 Material Selection cluster_2 Sample Handling cluster_3 Outcome A Use high-purity solvents and reagents D Use glass or high-quality virgin plasticware A->D B Wear powder-free nitrile gloves F Keep samples and solvents covered B->F C Maintain a clean work environment G Run blanks regularly to monitor for contamination C->G E Pre-rinse plasticware with appropriate solvent D->E H Minimized risk of Dodecanamide and other contamination E->H F->H G->H

Caption: A workflow for preventing lab contamination.

By implementing these troubleshooting and preventative measures, you can significantly reduce the impact of Dodecanamide interference on your mass spectrometry results, leading to more accurate and reliable data.

References

Dodecanamide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dodecanamide Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of Dodecanamide crystal growth during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and formulation of Dodecanamide, offering potential causes and solutions in a straightforward question-and-answer format.

Solubility and Precipitation

  • Q1: Why is my Dodecanamide crashing out of solution unexpectedly?

    • A1: Unwanted precipitation of Dodecanamide is often due to supersaturation. Dodecanamide, a fatty amide, has limited solubility in aqueous solutions due to its long hydrophobic alkyl chain.[1] It is more soluble in nonpolar organic solvents and alcohols.[2] Precipitation can be triggered by a variety of factors, including temperature fluctuations, solvent evaporation, or a change in the solvent composition. For instance, if a Dodecanamide solution in an organic solvent is introduced to an aqueous environment, the drastic change in polarity can cause it to rapidly precipitate.

  • Q2: How can I improve the solubility of Dodecanamide in my formulation?

    • A2: To improve solubility, consider using a co-solvent system.[3] By blending a good solvent (e.g., an alcohol) with a poor solvent (e.g., water), you can fine-tune the polarity of the medium to better accommodate the amphiphilic nature of Dodecanamide. Additionally, increasing the temperature of the solution will generally increase the solubility of Dodecanamide.[1] However, be cautious of temperature-induced degradation.

  • Q3: I'm observing an oily phase instead of crystals. What is happening?

    • A3: The formation of an oily phase, or "oiling out," can occur when a solution is highly supersaturated or cooled too quickly. This is a liquid-liquid phase separation that precedes crystallization. To avoid this, it is recommended to use a slower cooling rate and ensure the concentration of Dodecanamide is not excessively above its saturation point at a given temperature.

Crystal Growth and Morphology

  • Q4: My Dodecanamide is forming long, needle-like crystals that are difficult to handle. How can I change the crystal habit?

    • A4: The shape, or habit, of a crystal is influenced by the solvent system and the presence of any impurities or additives.[2][4] To modify the crystal habit from needle-like to a more manageable blocky or prismatic shape, you can experiment with different crystallization solvents or solvent mixtures.[4][5] The presence of certain additives, such as polymers or surfactants, can also alter the crystal habit by selectively adsorbing to specific crystal faces and inhibiting their growth.[2]

  • Q5: How does the cooling rate affect Dodecanamide crystal growth?

    • A5: The cooling rate is a critical parameter in controlling crystal size and morphology. A slower cooling rate generally allows for the formation of larger, more well-defined crystals by providing sufficient time for the molecules to orient themselves into the crystal lattice.[4] Rapid cooling can lead to the formation of many small, poorly-defined crystals or even an amorphous solid.[6][7]

Use of Inhibitors

  • Q6: Can I use polymers to prevent Dodecanamide crystallization?

    • A6: Yes, polymers can be effective inhibitors of crystallization.[1][8] They can function in a few ways: by increasing the viscosity of the solution, which slows down molecular diffusion, and by adsorbing onto the surface of crystal nuclei, thereby preventing their further growth.[9] Common polymers used for this purpose include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][8] The effectiveness of a polymer will depend on the specific interactions between the polymer and Dodecanamide.[1]

  • Q7: How do surfactants influence Dodecanamide crystallization?

    • A7: Surfactants can either inhibit or promote crystallization depending on their nature and concentration.[10] They can inhibit crystal growth by adsorbing to the crystal surface.[11] Some surfactants can also form micelles that can solubilize Dodecanamide, thereby preventing it from crystallizing. However, in some cases, surfactants can also act as nucleating agents, promoting crystallization.[10] Therefore, the choice of surfactant and its concentration must be carefully considered.[12]

  • Q8: Are there other types of additives that can inhibit Dodecanamide crystal growth?

    • A8: Besides polymers and surfactants, small molecule additives that have a structural similarity to Dodecanamide can sometimes act as crystal growth inhibitors.[13] These molecules can incorporate into the crystal lattice, creating defects and disrupting further crystal growth.

Polymorphism

  • Q9: What is polymorphism and should I be concerned about it with Dodecanamide?

Data Presentation

Dodecanamide Solubility Data

The following table summarizes the available quantitative solubility data for Dodecanamide in Nitroethane.

Temperature (°C)Temperature (K)Mass Fraction (w2) x 10²Mole Fraction (x2)
10.0283.20.80.003
30.0303.21.10.004
50.0323.23.80.015
70.0343.219.50.084
90.0363.283.20.651
100.0373.298.10.951

Data extracted from the IUPAC-NIST Solubilities Database.

Qualitative Solubility of Dodecanamide:

  • Water: Insoluble[2]

  • Alcohol: Soluble[2]

  • Nonpolar Organic Solvents (e.g., Hexane, Diethyl Ether): Generally more soluble compared to polar solvents.[1]

Experimental Protocols

General Protocol for Cooling Crystallization of Dodecanamide

This protocol describes a general method for obtaining Dodecanamide crystals through slow cooling.

Materials:

  • Dodecanamide

  • Selected solvent (e.g., isopropanol, ethanol, or a co-solvent mixture)

  • Crystallization vessel (e.g., beaker or flask)

  • Heating and stirring plate

  • Thermometer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Dissolution: In the crystallization vessel, add a measured amount of the chosen solvent. Heat the solvent to a temperature just below its boiling point while stirring.

  • Saturation: Gradually add Dodecanamide to the hot solvent until no more dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom is acceptable to ensure saturation.

  • Hot Filtration (Optional): If there are any insoluble impurities or excess undissolved Dodecanamide, perform a hot filtration to obtain a clear, saturated solution.

  • Slow Cooling: Cover the vessel to prevent rapid evaporation and allow it to cool down slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of Dodecanamide will decrease, leading to the formation of crystals.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven at a suitable temperature.

Protocol for Screening Crystal Growth Inhibitors

This protocol outlines a method to screen the effectiveness of different additives in preventing Dodecanamide crystal growth.

Materials:

  • Saturated solution of Dodecanamide in a chosen solvent system

  • Potential crystal growth inhibitors (e.g., various polymers, surfactants)

  • Small-volume vials or a multi-well plate

  • Stirring mechanism (e.g., magnetic stir bars or plate shaker)

  • Microscope or other analytical instrument to observe crystal growth

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the different inhibitors at a known concentration in the same solvent system used for the Dodecanamide solution.

  • Experimental Setup: In each vial or well, place a specific volume of the saturated Dodecanamide solution.

  • Addition of Inhibitors: Add different inhibitors and varying concentrations to the vials/wells. Include a control sample with no inhibitor.

  • Induction of Crystallization: Induce crystallization by a controlled method, such as slow cooling or the addition of an anti-solvent.

  • Monitoring: Monitor the vials/wells over time for the first appearance of crystals (induction time) and the rate of crystal growth. This can be done visually, with a microscope, or by using in-situ monitoring techniques like turbidimetry.

  • Analysis: Compare the induction times and crystal growth rates between the control and the samples with inhibitors to determine the effectiveness of each additive.

Visualizations

Experimental_Workflow_for_Cooling_Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Dodecanamide in hot solvent B Ensure Saturation A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Crystal Nucleation and Growth D->E F Filtration of Crystals E->F G Wash with Cold Solvent F->G H Drying G->H

Caption: Workflow for Dodecanamide Cooling Crystallization.

Troubleshooting_Logic Start Unwanted Crystal Growth in Dodecanamide Solution Q1 Is the solution supersaturated? Start->Q1 A1_Yes Reduce Concentration or Increase Temperature Q1->A1_Yes Yes Q2 Is the cooling rate too fast? Q1->Q2 No A2_Yes Implement a Slower Cooling Profile Q2->A2_Yes Yes Q3 Is the solvent appropriate? Q2->Q3 No A3_No Screen Different Solvents or Use Co-solvents Q3->A3_No No Q4 Consider Additives Q3->Q4 Yes A4_Polymers Add Polymers (e.g., PVP, HPMC) Q4->A4_Polymers A4_Surfactants Add Surfactants (e.g., Tweens, Spans) Q4->A4_Surfactants

Caption: Troubleshooting Unwanted Dodecanamide Crystal Growth.

References

Technical Support Center: Dodecanamide in Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide in emulsion systems. The information is presented in a question-and-answer format to directly address common challenges, particularly phase separation, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Dodecanamide and what is its function in my emulsion?

A1: Dodecanamide, also known as Lauramide, is a fatty amide derived from lauric acid.[1][2] In emulsion formulations, it is often used as a viscosity-controlling agent, stabilizer, or opacifier to enhance the texture and stability of the final product. Its waxy, crystalline nature at room temperature contributes to these properties.[3]

Q2: My emulsion containing Dodecanamide is separating. What are the likely causes?

A2: Phase separation in emulsions containing Dodecanamide is often due to the crystallization of the Dodecanamide itself.[4][5] Dodecanamide is insoluble in water and has limited solubility in many oil phases, especially at lower temperatures.[6] As the emulsion cools or ages, Dodecanamide can crystallize out of the oil phase, leading to a grainy texture, creaming, or complete phase separation. Other contributing factors can include an improper emulsifier system, incorrect processing parameters (e.g., cooling rate), or interactions with other formulation components.[4][7]

Q3: What are the visible signs of Dodecanamide-induced phase separation?

A3: Signs of instability can range from subtle to obvious. You may observe:

  • A grainy or gritty texture: This is often the first sign of Dodecanamide crystallization.[4]

  • Creaming: A layer of the dispersed phase concentrates at the top of the emulsion.

  • Sedimentation: The dispersed phase settles at the bottom.

  • Flocculation: Droplets clump together without coalescing.

  • Coalescence: Droplets merge, leading to the formation of a separate layer of oil or crystallized Dodecanamide.[8]

Q4: Can the concentration of Dodecanamide affect the stability of my emulsion?

A4: Yes, the concentration of Dodecanamide is a critical factor. Exceeding its solubility limit in the oil phase at the intended storage and use temperatures is a primary driver of crystallization and subsequent phase separation. It is crucial to determine the optimal concentration range for your specific formulation.[3]

Troubleshooting Guide: Dodecanamide-Induced Phase Separation

Issue 1: My emulsion has a grainy texture and feels gritty.

This is a common early indicator of Dodecanamide crystallization.

  • Possible Cause: The concentration of Dodecanamide is too high for the chosen oil phase, or the cooling process was too slow, allowing large crystals to form.[5][7]

  • Troubleshooting Steps:

    • Reduce Dodecanamide Concentration: Lower the concentration of Dodecanamide in your formulation to below its saturation point in the oil phase at room temperature.

    • Optimize the Oil Phase: Select an oil or a blend of oils in which Dodecanamide has higher solubility.

    • Control the Cooling Rate: Employ a more rapid cooling process ("shock cooling") after emulsification to promote the formation of smaller, less perceptible crystals.[9] However, be aware that for some systems, a very slow, controlled cooling rate might be beneficial.[7] Experimentation is key.

    • Incorporate a Crystal Growth Inhibitor: Consider adding a polymer or another long-chain ester to the oil phase to interfere with the crystal lattice formation of Dodecanamide.[10]

Issue 2: My emulsion is showing signs of creaming or sedimentation.

This indicates that the droplets (which may contain crystallized Dodecanamide) are migrating due to density differences.

  • Possible Cause: Insufficient viscosity of the continuous phase or large droplet size.[1]

  • Troubleshooting Steps:

    • Increase the Viscosity of the Continuous Phase: Add a rheology modifier to the aqueous phase, such as xanthan gum, carbomer, or cellulosic polymers.[1][11] This will slow down the movement of the droplets.

    • Reduce Droplet Size: Optimize your homogenization process by increasing the speed, time, or pressure to achieve a smaller and more uniform droplet size.[12]

    • Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of a suitable emulsifier to properly stabilize the oil droplets.[3]

Issue 3: My emulsion has completely separated into two distinct layers.

This is an advanced stage of instability, likely due to widespread coalescence.

  • Possible Cause: The emulsifier system is not robust enough to handle the crystallization of Dodecanamide. The crystals may be disrupting the interfacial film around the droplets.

  • Troubleshooting Steps:

    • Re-evaluate Your Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend may not be optimal for your oil phase, especially with the presence of Dodecanamide. Conduct an HLB study to find the optimal range.

    • Use a Combination of Emulsifiers: A blend of a low-HLB and a high-HLB emulsifier often provides better stability than a single emulsifier.

    • Incorporate a Stabilizing Polymer: Add a polymer that can adsorb to the droplet interface and provide a steric barrier against coalescence.

Data Presentation

The following tables provide representative data for troubleshooting Dodecanamide-induced phase separation. Note that optimal values are highly formulation-dependent and should be determined experimentally.

Table 1: Effect of Dodecanamide Concentration on Emulsion Stability

Dodecanamide Conc. (% w/w)Visual Appearance (after 24h at 25°C)Mean Droplet Size (μm)Viscosity (cP)
1.0Homogeneous, smooth2.51500
2.5Slight graininess3.11800
5.0Noticeable graininess, slight creaming4.82200
7.5Phase separation, visible crystals> 10N/A

Table 2: Influence of Cooling Rate on Crystal Formation

Cooling RateVisual TextureCrystal Size (via Microscopy)Stability (Freeze-Thaw Cycles)
Slow (1°C/min)GrittyLarge, needle-likeFails after 1 cycle
Moderate (5°C/min)Slightly grainySmall, irregularStable for 2 cycles
Rapid (>10°C/min)SmoothMicrocrystallineStable for >3 cycles

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion with Dodecanamide

Objective: To prepare a stable O/W emulsion containing Dodecanamide with minimal phase separation.

Methodology:

  • Phase A (Oil Phase) Preparation:

    • In a suitable vessel, combine the oil phase components, including Dodecanamide and the lipophilic emulsifier(s).

    • Heat to 75-80°C with constant stirring until all components, especially the Dodecanamide, are fully melted and the phase is uniform.

  • Phase B (Aqueous Phase) Preparation:

    • In a separate vessel, combine the water, hydrophilic emulsifier(s), and any rheology modifiers.

    • Heat to 75-80°C with stirring until all components are dissolved/hydrated.

  • Emulsification:

    • Slowly add Phase A to Phase B while homogenizing at a moderate speed.

    • Once the addition is complete, increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to a controlled temperature bath and begin cooling with gentle, continuous stirring. The cooling rate should be optimized for your specific formulation (a more rapid cooling is often preferred to minimize crystal growth).[7][13]

  • Phase C (Additives) Addition:

    • When the emulsion has cooled to below 40°C, add any temperature-sensitive additives, such as preservatives or fragrances.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary.

Protocol 2: Characterization of Emulsion Stability

Objective: To assess the physical stability of the Dodecanamide-containing emulsion.

Methods:

  • Macroscopic Observation: Visually inspect the emulsion for signs of instability (creaming, separation, color change) at various time points (e.g., 24h, 1 week, 1 month) and under different storage conditions (e.g., 4°C, 25°C, 40°C).

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe under a light microscope (polarized light microscopy is particularly useful for identifying crystalline structures) to assess droplet size, shape, and the presence of crystals.[9]

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the mean droplet size and the particle size distribution.[12][14] An increase in the mean droplet size over time indicates coalescence.

  • Rheological Measurements:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion. A significant change in viscosity can indicate structural changes within the emulsion.

  • Accelerated Stability Testing (Freeze-Thaw Cycles):

    • Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24h) and thawing (e.g., 25°C for 24h) for at least three cycles.

    • After each cycle, evaluate the emulsion for any signs of instability. This method can help predict long-term stability.[15]

Visualization

Troubleshooting_Dodecanamide_Phase_Separation start Phase Separation Observed issue_type Identify Type of Instability start->issue_type grainy Grainy/Gritty Texture issue_type->grainy Crystallization creaming_sed Creaming/Sedimentation issue_type->creaming_sed Droplet Migration separation Complete Phase Separation issue_type->separation Coalescence solubility Check Dodecanamide Solubility grainy->solubility cooling Control Cooling Rate (e.g., Rapid Cool) grainy->cooling inhibitor Add Crystal Growth Inhibitor grainy->inhibitor viscosity Assess Continuous Phase Viscosity creaming_sed->viscosity droplet_size Evaluate Droplet Size creaming_sed->droplet_size emulsifier Review Emulsifier System separation->emulsifier reduce_conc Reduce Dodecanamide Concentration solubility->reduce_conc Exceeded change_oil Optimize Oil Phase solubility->change_oil Exceeded end Stable Emulsion reduce_conc->end change_oil->end cooling->end inhibitor->end add_rheology Add Rheology Modifier (e.g., Xanthan Gum) viscosity->add_rheology Low add_rheology->end optimize_homo Optimize Homogenization droplet_size->optimize_homo Large optimize_homo->end hlb_study Conduct HLB Study emulsifier->hlb_study Sub-optimal combo_emuls Use Emulsifier Blend emulsifier->combo_emuls Sub-optimal add_stabilizer Incorporate Stabilizing Polymer emulsifier->add_stabilizer Sub-optimal hlb_study->end combo_emuls->end add_stabilizer->end

Caption: Troubleshooting workflow for Dodecanamide-induced phase separation.

Experimental_Workflow_Emulsion_Prep start Start: Emulsion Formulation phase_A Prepare Oil Phase (A) (Dodecanamide, Oil, Emulsifier) Heat to 75-80°C start->phase_A phase_B Prepare Aqueous Phase (B) (Water, Emulsifier, Rheology Modifier) Heat to 75-80°C start->phase_B emulsify Combine A and B with High-Shear Homogenization phase_A->emulsify phase_B->emulsify cool Controlled Cooling with Gentle Stirring emulsify->cool phase_C Add Heat-Sensitive Additives (Phase C) (below 40°C) cool->phase_C finalize Final Adjustments (e.g., pH) and Characterization phase_C->finalize end Final Emulsion finalize->end

Caption: General experimental workflow for preparing a stable emulsion containing Dodecanamide.

References

Technical Support Center: Thermal Decomposition of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal decomposition of Dodecanamide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental analysis of Dodecanamide's thermal decomposition products.

Question Answer
Why am I not detecting Dodecanenitrile as a major decomposition product? The formation of Dodecanenitrile from Dodecanamide is a dehydration reaction that occurs at elevated temperatures. Ensure your pyrolysis or TGA heating program reaches a sufficiently high temperature to facilitate this transformation. Check the calibration of your instrument's temperature sensor. Also, verify the inertness of your analytical atmosphere, as the presence of reactive gases can lead to alternative decomposition pathways.
My mass spectrometer is showing unexpected nitrogen-containing fragments. What could be the source? When heated to decomposition, Dodecanamide can emit toxic fumes of nitrogen oxides (NOx).[1] Depending on the atmosphere within your analytical instrument (e.g., presence of trace oxygen), you may observe various nitrogen oxides. Ensure a pure, inert carrier gas (like helium or nitrogen) is used and that there are no leaks in your system.
I am observing significant char residue at the end of my TGA run. Is this expected? While the primary decomposition pathway at lower temperatures involves the formation of volatile products, at higher temperatures, complex secondary reactions can occur, leading to the formation of a carbonaceous residue. The amount of residue can be influenced by factors such as the heating rate and the presence of impurities or catalysts.
How can I confirm the identity of the evolved gases from my TGA experiment? The most effective method is to use a hyphenated technique such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). These techniques allow for the real-time identification of the gaseous products as they are evolved from the sample during heating.
What are some common sources of error in Pyrolysis-GC-MS analysis of amides? Common errors can arise from inconsistent sample size, variations in the pyrolysis temperature and time, and contamination within the pyrolysis chamber or GC column. It is crucial to use a consistent, small sample size and to clean the pyrolysis unit regularly. Incomplete derivatization, if used, can also lead to inaccurate quantification.

Quantitative Data: Thermal Decomposition Products of Dodecanamide

The thermal decomposition of Dodecanamide primarily proceeds through dehydration to form Dodecanenitrile. At higher temperatures, further fragmentation and side reactions can occur. The following table summarizes the expected major decomposition products.

Decomposition ProductChemical FormulaTemperature Range (°C)Analytical Technique
DodecanenitrileC12H23N> 300Pyrolysis-GC-MS, TGA-MS
WaterH2O> 300TGA-MS, TGA-FTIR
AmmoniaNH3High Temperature PyrolysisTGA-MS
Nitrogen Oxides (NOx)NOxHigh Temperature CombustionTGA-MS (in air)

Experimental Protocols

Protocol: Analysis of Dodecanamide Thermal Decomposition by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines the general steps for identifying the thermal decomposition products of Dodecanamide using Py-GC/MS.

  • Sample Preparation:

    • Accurately weigh approximately 0.1-0.5 mg of Dodecanamide into a pyrolysis sample cup.

    • Ensure the sample is in a powdered or finely divided form for consistent and rapid heat transfer.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: Set the pyrolyzer to a temperature of 600°C. This temperature is sufficient to induce fragmentation of the amide.

    • Pyrolysis Time: A pyrolysis time of 10-15 seconds is typically adequate.

    • Interface Temperature: Maintain the interface temperature between the pyrolyzer and the GC at 280-300°C to prevent condensation of the pyrolyzates.

    • Carrier Gas: Use helium at a constant flow rate.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: Set the GC inlet temperature to 280-300°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the decomposition products.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 10°C/minute.

      • Hold at 300°C for 5-10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Ion Source Temperature: Maintain the ion source at 230°C.

    • Quadrupole Temperature: Maintain the quadrupole at 150°C.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • The primary expected peak will correspond to Dodecanenitrile. Other smaller hydrocarbon fragments may also be present.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Processing weigh Weigh 0.1-0.5 mg Dodecanamide load Load into Pyrolysis Sample Cup weigh->load pyrolysis Pyrolysis at 600°C load->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection gc_separation->ms_detection chromatogram Generate Chromatogram ms_detection->chromatogram library_search Identify Peaks via MS Library chromatogram->library_search quantify Quantify Products library_search->quantify final_report final_report quantify->final_report Generate Final Report

Caption: Experimental workflow for Py-GC/MS analysis of Dodecanamide.

Decomposition_Pathway Dodecanamide Dodecanamide (C12H25NO) Heat Heat (>300°C) Dehydration Dodecanamide->Heat Dodecanenitrile Dodecanenitrile (C12H23N) Heat->Dodecanenitrile Water Water (H2O) Heat->Water High_Temp High Temperature Pyrolysis Dodecanenitrile->High_Temp Fragments Further Decomposition (e.g., NH3, Hydrocarbons) High_Temp->Fragments

Caption: Primary thermal decomposition pathway of Dodecanamide.

References

Technical Support Center: Dodecanamide Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dodecanamide nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental work.

Dodecanamide, as a solid lipid, can be formulated into Solid Lipid Nanoparticles (SLNs). These nanoparticles are promising drug delivery systems, but their formulation can present several challenges. This guide provides solutions to common issues you may encounter during the preparation and characterization of dodecanamide nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing dodecanamide solid lipid nanoparticles (SLNs)?

A1: Dodecanamide SLNs can be prepared using several established techniques for lipid nanoparticles. The most common methods include:

  • High-Pressure Homogenization (Hot and Cold): This is a widely used and scalable method that involves homogenizing a hot oil-in-water pre-emulsion under high pressure.[1][2][3]

  • Solvent Emulsification-Evaporation/Diffusion: In this method, dodecanamide is dissolved in a water-immiscible or partially miscible organic solvent, emulsified in an aqueous surfactant solution, and then the solvent is removed.[4][5]

  • Microemulsion Method: This technique involves the formation of a thermodynamically stable microemulsion that is then diluted with a cold aqueous medium to precipitate the nanoparticles.[2][4]

  • Ultrasonication/High-Speed Stirring: These methods use high-energy sonication or high-speed stirring to produce a nanoemulsion from a molten lipid and an aqueous phase, which then recrystallizes to form SLNs.[3][6]

Q2: How do I choose the right surfactant for my dodecanamide nanoparticle formulation?

A2: The choice of surfactant is critical for the stability of your dodecanamide SLNs.[4][7] Consider the following factors:

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) value of the surfactant should be appropriate for forming a stable oil-in-water emulsion.

  • Charge: The surface charge of the nanoparticles, imparted by the surfactant, influences their stability and biological interactions.[4]

  • Biocompatibility: For biomedical applications, the surfactant must be biocompatible and non-toxic.

  • Regulatory Approval: If the formulation is intended for clinical use, it is crucial to use surfactants approved by regulatory agencies.

Commonly used surfactants for SLNs include Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Lecithin, and Polyvinyl alcohol (PVA).[7] Using a combination of surfactants can often improve stability.[7]

Q3: What are the key parameters to monitor for successful dodecanamide nanoparticle formulation?

A3: The critical quality attributes for dodecanamide SLNs are particle size, polydispersity index (PDI), and zeta potential.[8]

  • Particle Size: Affects the biological fate, drug release, and cellular uptake of the nanoparticles.

  • Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.[9]

  • Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability. A high absolute zeta potential (typically > ±30 mV) is desirable to prevent aggregation.[2]

Q4: My dodecanamide nanoparticles are aggregating over time. How can I improve their stability?

A4: Aggregation is a common stability issue with nanoparticles.[10] Here are some strategies to improve the stability of your dodecanamide SLNs:

  • Optimize Surfactant Concentration: Insufficient surfactant coverage can lead to aggregation. Increasing the surfactant concentration may improve stability.

  • Use a Co-surfactant or Stabilizer: The addition of a co-surfactant or a polymeric stabilizer like PEG can provide steric hindrance and prevent aggregation.[11]

  • Optimize Zeta Potential: If your nanoparticles have a low zeta potential, consider using a charged surfactant to increase electrostatic repulsion between particles.

  • Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (usually refrigerated) and protect it from light.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a cryoprotectant.

Troubleshooting Guide

This guide addresses specific problems you might face during the formulation of dodecanamide nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size (>500 nm) - Inefficient homogenization/sonication energy or time.- Inappropriate surfactant concentration or type.- High lipid concentration.- Increase homogenization pressure/time or sonication power/duration.- Optimize the surfactant concentration and/or try a different surfactant with a suitable HLB value.- Reduce the concentration of dodecanamide in the formulation.
High Polydispersity Index (PDI > 0.5) - Inconsistent homogenization/sonication.- Aggregation of nanoparticles.- Ostwald ripening during storage.- Ensure uniform energy input during formulation.- Improve stabilization by optimizing the surfactant system.- Store at a lower temperature to minimize lipid recrystallization and particle growth.
Low Drug Entrapment Efficiency - Poor solubility of the drug in the molten dodecanamide.- Drug partitioning into the aqueous phase during formulation.- Drug expulsion during lipid recrystallization.- Select a drug that is highly soluble in the lipid phase.- Use a method that minimizes drug leakage, such as the cold homogenization technique.- Consider using a mixture of lipids to create a less ordered crystalline structure (Nanostructured Lipid Carriers - NLCs).[7]
Drug Expulsion During Storage - Polymorphic transition of dodecanamide from a less ordered to a more perfect crystalline state.- Store at a stable temperature.- Incorporate a liquid lipid (oil) with dodecanamide to form NLCs, which can reduce drug expulsion.[5]
Gelation of the Nanoparticle Dispersion - High concentration of nanoparticles.- Inter-particle bridging by the surfactant.- Dilute the nanoparticle dispersion.- Optimize the surfactant concentration.

Experimental Protocols

Below are detailed methodologies for common dodecanamide SLN preparation techniques. Note that these are general protocols and may require optimization for your specific drug and application.

Protocol 1: High-Pressure Homogenization (Hot Method)
  • Preparation of the Lipid Phase: Melt the dodecanamide at a temperature approximately 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.

  • Preparation of the Aqueous Phase: Heat an aqueous solution containing the surfactant(s) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[1]

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[2]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Protocol 2: Solvent Emulsification-Evaporation Method
  • Preparation of the Organic Phase: Dissolve dodecanamide and the drug in a water-immiscible, volatile organic solvent (e.g., dichloromethane, chloroform).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator). The removal of the solvent leads to the precipitation of dodecanamide as nanoparticles.

  • Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and any un-entrapped drug.

Quantitative Data Summary

The following table presents typical ranges for the key quality attributes of SLNs. These values can serve as a benchmark for your dodecanamide nanoparticle formulations.

Parameter Typical Range Factors Influencing the Parameter
Particle Size (Z-average) 50 - 500 nm- Homogenization pressure/time- Sonication power/duration- Surfactant concentration and type- Lipid concentration
Polydispersity Index (PDI) 0.1 - 0.4- Uniformity of the formulation process- Stability of the nanoparticle dispersion
Zeta Potential ± 10 to ± 60 mV- Type of surfactant (ionic vs. non-ionic)- pH of the dispersion medium
Entrapment Efficiency 50 - 99%- Drug solubility in the lipid- Formulation method- Lipid composition

Visualizations

Experimental Workflow for High-Pressure Homogenization

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase dodecanamide Dodecanamide melt Melt (T > m.p.) dodecanamide->melt drug Lipophilic Drug drug->melt pre_emulsion Pre-emulsion (High-Speed Stirring) melt->pre_emulsion water Water heat_aq Heat (T > m.p.) water->heat_aq surfactant Surfactant surfactant->heat_aq heat_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling hph->cooling sln Dodecanamide SLN Dispersion cooling->sln G cluster_inputs Formulation & Process Variables cluster_outputs Nanoparticle Characteristics lipid_conc Dodecanamide Concentration size Particle Size lipid_conc->size ee Entrapment Efficiency lipid_conc->ee surf_conc Surfactant Concentration surf_conc->size zp Zeta Potential surf_conc->zp stability Stability surf_conc->stability energy Homogenization/ Sonication Energy energy->size pdi PDI energy->pdi drug_prop Drug Properties drug_prop->ee size->stability zp->stability

References

Technical Support Center: Minimizing Dodecanamide Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing cytotoxicity associated with Dodecanamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My Dodecanamide is precipitating in the cell culture medium. What should I do?

A1: Dodecanamide has low aqueous solubility. Precipitation can lead to inconsistent results and cytotoxicity. Here are some troubleshooting steps:

  • Optimize Solvent and Stock Concentration: Dodecanamide is more soluble in nonpolar organic solvents. Prepare a high-concentration stock solution in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells (typically below 0.5%).

  • Pre-warm the Medium: Add the Dodecanamide stock solution to pre-warmed (37°C) cell culture medium while vortexing or mixing to facilitate dissolution and prevent precipitation.

  • Use a Carrier: For certain applications, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility and delivery to cells.

Q2: I'm observing high cytotoxicity even at low concentrations of Dodecanamide. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to Dodecanamide.

  • Off-Target Effects: At higher concentrations, Dodecanamide may have off-target effects that contribute to cytotoxicity. It's crucial to determine a concentration range that is effective for your desired outcome while minimizing these effects.

  • Compound Purity: Ensure the purity of your Dodecanamide, as impurities could contribute to the observed toxicity.

Q3: How can I distinguish between apoptosis and necrosis induced by Dodecanamide?

A3: Dodecanamide primarily induces apoptosis. To differentiate between apoptosis and necrosis, you can use a combination of assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-9 can confirm the induction of apoptosis.

  • Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically show characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells often swell and lyse.

Q4: Can Dodecanamide interfere with my cell viability assay (e.g., MTT, XTT, Resazurin)?

A4: It's possible for compounds to interfere with the chemical reactions of viability assays. To check for this, run a cell-free control where you add Dodecanamide to the assay medium with the viability reagent but without cells. If you observe a change in color or fluorescence, it indicates interference, and you may need to use an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet assay.

Troubleshooting Guides

Problem: Inconsistent IC50 values for Dodecanamide between experiments.
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect your working solutions for any precipitate before adding them to the cells. Follow the recommendations in FAQ Q1 to ensure complete dissolution.
Cell Seeding Density Optimize and standardize the cell seeding density for your experiments. Ensure cells are in the logarithmic growth phase when treated.
Reagent Variability Use fresh reagents and ensure they are within their expiration dates. Aliquot reagents to avoid repeated freeze-thaw cycles.
Incubation Times Standardize the duration of Dodecanamide exposure and the final incubation with the assay reagent. Use a multichannel pipette for simultaneous reagent addition.
Problem: High background or unexpected results in fluorescence-based assays.
Possible Cause Troubleshooting Steps
Autofluorescence of Dodecanamide Run a control with Dodecanamide in media without cells to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Phototoxicity When using fluorescent dyes, minimize the exposure of cells to the excitation light to prevent phototoxicity, which can lead to cell death and confounding results.
Dye Concentration and Incubation Time Optimize the concentration of the fluorescent dye and the incubation time for your specific cell line and experimental conditions to ensure a good signal-to-noise ratio without causing toxicity.

Quantitative Data

The cytotoxic effects of fatty acid amides, including Dodecanamide and related compounds, can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Table 1: IC50 Values of Representative Fatty Acid Amides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Fatty Acid Amide 1 (FAA1)C6Glioma70 µg/mL[1]
Fatty Acid Amide 2 (FAA2)C6Glioma30 µg/mL[1]
Oleoyl Hybrid 1HCT116Colorectal Cancer22.4[2]
Oleoyl Hybrid 2HCT116Colorectal Cancer0.34[2]
Oleoyl Hybrid 1HTB-26Breast Cancer10-50[2]
Oleoyl Hybrid 2HTB-26Breast Cancer10-50[2]
Oleoyl Hybrid 1PC-3Pancreatic Cancer10-50[2]
Oleoyl Hybrid 2PC-3Pancreatic Cancer10-50[2]
Oleoyl Hybrid 1HepG2Hepatocellular Carcinoma10-50[2]
Oleoyl Hybrid 2HepG2Hepatocellular Carcinoma10-50[2]

Note: The IC50 values can be influenced by experimental conditions such as incubation time and the specific viability assay used.

Experimental Protocols

Protocol 1: Preparation of Dodecanamide Stock Solution
  • Materials: Dodecanamide powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • In a sterile microcentrifuge tube, dissolve Dodecanamide powder in sterile DMSO to a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.

    • Visually inspect the solution to ensure no particulate matter is present.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dodecanamide Cytotoxicity Assay (MTT Assay)
  • Materials: 96-well plates, cells of interest, complete cell culture medium, Dodecanamide stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the Dodecanamide stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest Dodecanamide concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Dodecanamide or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
  • Materials: Cells treated with Dodecanamide, JC-1 staining solution, fluorescence microscope or plate reader.

  • Procedure:

    • After treating the cells with Dodecanamide for the desired time, remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the freshly prepared JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Aspirate the staining solution and wash the cells gently with pre-warmed medium or buffer.

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Analyze the cells immediately using a fluorescence microscope or a plate reader. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with a low potential will show green fluorescence.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Materials: Cells treated with Dodecanamide, DCFH-DA probe, fluorescence microscope or plate reader.

  • Procedure:

    • Treat cells with Dodecanamide for the desired time.

    • Wash the cells with PBS.

    • Incubate the cells with a DCFH-DA solution (typically 5-10 µM) for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Protocol 5: Caspase-3/7 Activity Assay
  • Materials: Cells treated with Dodecanamide, Caspase-Glo® 3/7 Assay System (or similar).

  • Procedure:

    • Plate cells in a 96-well plate and treat with Dodecanamide.

    • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.

Visualizations

Signaling Pathways and Workflows

Dodecanamide_Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays Prepare Dodecanamide\nStock Solution (in DMSO) Prepare Dodecanamide Stock Solution (in DMSO) Serially Dilute in\nPre-warmed Medium Serially Dilute in Pre-warmed Medium Prepare Dodecanamide\nStock Solution (in DMSO)->Serially Dilute in\nPre-warmed Medium Treat Cells with\nDodecanamide Treat Cells with Dodecanamide Serially Dilute in\nPre-warmed Medium->Treat Cells with\nDodecanamide Seed Cells in\n96-well Plate Seed Cells in 96-well Plate Seed Cells in\n96-well Plate->Treat Cells with\nDodecanamide Cytotoxicity Assay\n(e.g., MTT) Cytotoxicity Assay (e.g., MTT) Treat Cells with\nDodecanamide->Cytotoxicity Assay\n(e.g., MTT) Apoptosis Assays Apoptosis Assays Treat Cells with\nDodecanamide->Apoptosis Assays Mitochondrial Membrane\nPotential (JC-1) Mitochondrial Membrane Potential (JC-1) Apoptosis Assays->Mitochondrial Membrane\nPotential (JC-1) ROS Measurement\n(DCFH-DA) ROS Measurement (DCFH-DA) Apoptosis Assays->ROS Measurement\n(DCFH-DA) Caspase Activity\n(Caspase-Glo) Caspase Activity (Caspase-Glo) Apoptosis Assays->Caspase Activity\n(Caspase-Glo)

Caption: General experimental workflow for studying Dodecanamide cytotoxicity.

Dodecanamide_Apoptosis_Pathway Dodecanamide Dodecanamide ROS ↑ Reactive Oxygen Species (ROS) Dodecanamide->ROS Bax ↑ Bax Dodecanamide->Bax Bcl2 ↓ Bcl-2 Dodecanamide->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion  Mitochondrial Stress MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dodecanamide-induced intrinsic apoptosis signaling pathway.

References

Technical Support Center: Enzymatic Synthesis of Dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield of dodecanamide through enzymatic synthesis. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective enzyme for dodecanamide synthesis?

A1: The most widely recommended and effective enzyme for the amidation of fatty acids, including dodecanoic acid, is the immobilized lipase (B570770) B from Candida antarctica (CALB). This enzyme is commercially available, often under the brand name Novozym® 435, and is known for its high stability and catalytic efficiency in non-aqueous media.[1][2][3]

Q2: What are the recommended starting materials for synthesizing the primary amide, dodecanamide?

A2: The synthesis requires dodecanoic acid as the acyl donor and a source of ammonia (B1221849) as the acyl acceptor. Direct reaction with ammonia under harsh conditions (e.g., 200°C, 7 bar) can lead to byproducts.[4] For a mild, enzyme-catalyzed reaction, ammonium (B1175870) salts like ammonium carbamate (B1207046) or ammonium bicarbonate are used as the ammonia source in an organic solvent.[4][5] Studies have shown that ammonium carbamate can lead to higher yields (90-100%) compared to ammonium bicarbonate (80-90%) for the synthesis of similar long-chain primary amides.[4]

Q3: How does water content affect the reaction yield?

A3: Water activity is a critical parameter. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, the amidation reaction produces water as a byproduct. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis (the reverse reaction), which significantly reduces the final amide yield.[4] Therefore, it is crucial to control the water content, often by using anhydrous solvents and adding molecular sieves to sequester the water produced during the reaction.[6]

Q4: Can the product, dodecanamide, inhibit the enzyme?

A4: Yes, product inhibition is a common phenomenon in enzyme kinetics where the product of the reaction binds to the enzyme and inhibits its activity.[7] As the concentration of dodecanamide increases in the reaction mixture, it can lead to a decrease in the reaction rate. Overcoming this may require strategies like in-situ product removal, though this can add complexity to the process.[8]

Q5: What is a typical molar ratio of dodecanoic acid to the ammonia source?

A5: The molar ratio of substrates is a key parameter to optimize. While a 1:1 stoichiometric ratio is the baseline, using an excess of one reactant can drive the reaction equilibrium towards product formation. For the synthesis of fatty amides, an excess of the amine component is often employed. For instance, in the synthesis of fatty acid diethanolamides, a 4:1 molar ratio of diethanolamine (B148213) to fatty acid was used effectively.[9] For oleoyl-diethanolamide, an optimal molar ratio of diethanolamine to oleic acid was found to be between 1:1 and 3:1.[10] When using ammonium salts, the effective concentration of ammonia is key, and increasing it can improve the equilibrium yield.[4]

Troubleshooting Guide for Low Dodecanamide Yield

Low yield is the most common issue encountered in the enzymatic synthesis of dodecanamide. This guide provides a systematic approach to identifying and resolving the root causes.

Problem 1: No or Very Low Product Formation (<10% Yield)

This often points to a fundamental issue with one of the core components of the reaction.

Possible Cause Troubleshooting & Optimization Steps
Inactive Enzyme 1. Verify Enzyme Viability: Ensure the lipase (e.g., Novozym® 435) has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[11] 2. Perform an Activity Assay: Test the enzyme with a standard control reaction (e.g., esterification of lauric acid with propanol) to confirm its catalytic activity.[11][12]
Substrate Integrity 1. Confirm Purity: Verify the purity of the dodecanoic acid using appropriate analytical methods. Impurities can act as inhibitors.[11] 2. Check Ammonia Source: Ensure the ammonium salt (e.g., ammonium carbamate) has been stored in a dry environment to prevent decomposition.
Incorrect Reaction Setup 1. pH Mismatch: Although the reaction is in an organic solvent, the enzyme has a "pH memory." Ensure the enzyme was last exposed to an optimal pH (typically pH 7-8 for lipases) before being dried and used in the organic medium.[13][14] 2. Missing Components: Double-check that all components (dodecanoic acid, ammonium salt, enzyme, solvent) were added to the reaction vessel.
Problem 2: Reaction Starts but Stalls at Low to Moderate Yield (10-50%)

This scenario suggests that the reaction is proceeding but is being hindered or has reached an unfavorable equilibrium.

Possible Cause Troubleshooting & Optimization Steps
Suboptimal Reaction Conditions 1. Temperature: Optimize the reaction temperature. For CALB, the optimal range is typically 50-65°C. Lower temperatures reduce the reaction rate, while excessively high temperatures can denature the enzyme.[10] 2. Enzyme Concentration: The enzyme loading may be too low, leading to a slow reaction rate. Increase the enzyme concentration systematically (e.g., from 5% to 15% w/w of the limiting substrate).[15] 3. Mass Transfer Limitation: If the enzyme is immobilized, ensure adequate mixing/agitation (e.g., 200-250 rpm) to overcome diffusion barriers between the substrates and the enzyme's active sites.[8][9]
Water Accumulation 1. Use Anhydrous Conditions: Start with anhydrous grade solvents. 2. Add Water Scavengers: Incorporate activated molecular sieves (e.g., 3Å or 4Å) into the reaction medium to continuously remove the water produced, shifting the equilibrium towards amide formation.[6]
Substrate/Product Inhibition 1. Product Inhibition: The accumulation of dodecanamide may be inhibiting the lipase.[7] Try running the reaction to a lower conversion and see if the initial rate is significantly higher. 2. Substrate Inhibition: High concentrations of dodecanoic acid can sometimes inhibit lipases.[8] Consider a fed-batch approach where the acid is added gradually.
Poor Substrate Solubility 1. Ion Pair Formation: In the presence of the amine, the fatty acid can form an insoluble ammonium carboxylate salt, which is a poor substrate for the enzyme.[15] Ensure a non-polar solvent is used where this ion pair has minimal stability. 2. Solvent Choice: Dodecanoic acid is soluble in organic solvents like hexane (B92381), ethanol, and ether.[2][4] Ensure the chosen solvent can dissolve the acid at the reaction concentration. Non-polar solvents like hexane are often preferred for CALB activity.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on the enzymatic synthesis of long-chain fatty amides, which can be used as a guide to optimize dodecanamide production.

Table 1: Effect of Ammonia Source on Primary Amide Yield (Data adapted from synthesis of oleamide (B13806) catalyzed by Candida antarctica lipase B)[4]

Ammonia SourceReaction Time (days)Yield (%)
Ammonium Bicarbonate1780 - 90
Ammonium Carbamate1790 - 100

Table 2: Effect of Temperature on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]

Temperature (°C)Conversion of Oleic Acid (%)
55~65
60~75
65~78
70~72

Table 3: Effect of Substrate Molar Ratio on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]

Molar Ratio (Diethanolamine:Oleic Acid)Conversion of Oleic Acid (%)
1:1~68
2:1~76
3:1~78
4:1~74

Table 4: Effect of Enzyme Amount on Fatty Amide Conversion (Data adapted from synthesis of oleoyl-diethanolamide)[10]

Enzyme Amount (% w/w of Oleic Acid)Conversion of Oleic Acid (%)
5~70
7~75
9~78
11~76

Experimental Protocols & Visualizations

Protocol: Enzymatic Synthesis of Dodecanamide

This protocol describes a general procedure for the synthesis of dodecanamide using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Dodecanoic acid (≥98% purity)

  • Ammonium carbamate

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous non-polar solvent (e.g., Hexane, 2-Methyl-2-butanol)

  • Activated molecular sieves (3Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker incubator

  • Equipment for product purification (e.g., filtration setup, rotary evaporator)

  • Analytical equipment for yield determination (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: To a 50 mL screw-capped flask, add dodecanoic acid (e.g., 1.0 g, 5.0 mmol) and the chosen anhydrous solvent (e.g., 20 mL).

  • Substrate Addition: Add ammonium carbamate. An excess is recommended to provide a sufficient concentration of ammonia; a starting point is a 3:1 to 5:1 molar equivalent to the dodecanoic acid.

  • Water Removal: Add activated molecular sieves (e.g., 10% w/v of the solvent).

  • Enzyme Addition: Add Novozym® 435. A typical starting amount is 10% by weight of the limiting substrate, dodecanoic acid (e.g., 100 mg).

  • Incubation: Seal the flask tightly and place it in an orbital shaker incubator set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots of the supernatant and analyzing them by GC or HPLC to determine the conversion of dodecanoic acid.

  • Reaction Termination & Enzyme Recovery: Once the reaction has reached the desired conversion (or equilibrium), stop the agitation. Allow the immobilized enzyme and molecular sieves to settle. Recover the enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography if necessary.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Workup prep1 Add Dodecanoic Acid & Anhydrous Solvent to Flask prep2 Add Ammonium Carbamate (Molar Excess) prep1->prep2 prep3 Add Molecular Sieves (e.g., 10% w/v) prep2->prep3 react1 Add Novozym® 435 (e.g., 10% w/w) prep3->react1 react2 Incubate with Shaking (e.g., 60°C, 200 rpm) react1->react2 react3 Monitor Progress via GC/HPLC react2->react3 workup1 Filter to Recover Immobilized Enzyme react3->workup1 workup2 Evaporate Solvent from Filtrate workup1->workup2 workup3 Purify Crude Product (e.g., Recrystallization) workup2->workup3

Caption: Experimental workflow for dodecanamide synthesis.

troubleshooting_workflow decision decision issue issue solution solution start Low Dodecanamide Yield d1 Is there ANY product formation? start->d1 issue1 Inactive Enzyme or Incorrect Setup d1->issue1 No d2 Does reaction stall at low/mid conversion? d1->d2 Yes sol1 1. Perform enzyme activity assay. 2. Verify substrate purity. 3. Check reaction setup. issue1->sol1 issue2 Suboptimal Conditions or Equilibrium Issue d2->issue2 Yes issue3 Inhibition or Solubility Problem d2->issue3 No (Reaction is just slow) sol2 1. Optimize Temp, Enzyme Load, Molar Ratio. 2. Add molecular sieves. 3. Ensure adequate mixing. issue2->sol2 sol3 1. Consider fed-batch substrate addition. 2. Ensure proper solvent choice. 3. Check for product inhibition. issue3->sol3

References

Strategies to enhance the stability of Dodecanamide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide formulations. The information provided is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Dodecanamide formulations?

A1: The primary stability concerns for Dodecanamide, like other aliphatic amides, revolve around its susceptibility to hydrolysis and potential physical instability. The amide bond is prone to cleavage under both acidic and basic conditions, leading to the formation of dodecanoic acid and ammonia.[1][2] Additionally, factors such as temperature, light, and the presence of oxidative agents can influence its degradation.[3] Physical instability can manifest as changes in appearance, such as crystallization or phase separation, particularly in liquid or semi-solid formulations.

Q2: How does pH affect the stability of Dodecanamide in aqueous formulations?

A2: The rate of amide hydrolysis is significantly influenced by pH. Generally, amide bonds are most stable at a neutral pH (around 6-8).[4] In highly acidic or alkaline conditions, the rate of hydrolysis increases. It is crucial to determine the pH-stability profile for your specific Dodecanamide formulation to identify the pH at which degradation is minimal.

Q3: What are the common degradation pathways for Dodecanamide?

A3: The principal chemical degradation pathway for Dodecanamide is hydrolysis, which breaks the amide bond to yield dodecanoic acid and ammonia. Other potential degradation routes include oxidation, particularly if reactive excipients or atmospheric oxygen are present, and photodegradation upon exposure to light.[3][4]

Q4: What are some signs of instability in a Dodecanamide formulation?

A4: Signs of instability in a Dodecanamide formulation can be both physical and chemical. Physical signs include:

  • Changes in color, odor, or appearance.

  • Precipitation or crystallization.

  • Phase separation in emulsions or suspensions.

  • Changes in viscosity.

Chemical instability is typically detected through analytical methods and may be indicated by:

  • A decrease in the concentration of Dodecanamide over time.

  • The appearance of new peaks in a chromatogram, corresponding to degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of Dodecanamide potency in a liquid formulation.

Possible Cause Troubleshooting Steps
Hydrolysis 1. Verify Formulation pH: Measure the pH of the formulation. If it is in the acidic or alkaline range, adjust it towards neutral (pH 6-8) using a suitable buffering agent. 2. Reduce Water Activity: If possible, decrease the amount of free water in the formulation by incorporating co-solvents (e.g., propylene (B89431) glycol, glycerin) or by increasing the concentration of solutes.
Oxidation 1. Inert Atmosphere: During manufacturing and packaging, use an inert gas (e.g., nitrogen) to displace oxygen. 2. Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol. Compatibility of the antioxidant with Dodecanamide and other excipients must be confirmed.
Excipient Incompatibility 1. Review Excipients: Check for the presence of reactive excipients or impurities (e.g., peroxides in polyethylene (B3416737) glycols). 2. Compatibility Studies: Conduct binary compatibility studies of Dodecanamide with each excipient under stress conditions (e.g., elevated temperature) to identify any interactions.

Issue 2: Changes in the physical appearance (e.g., color, precipitation) of the formulation.

Possible Cause Troubleshooting Steps
Precipitation/Crystallization 1. Solubility Check: Re-evaluate the solubility of Dodecanamide in the formulation vehicle at different temperatures. The concentration may be too close to its saturation point. 2. Solubilizers: Incorporate solubilizing agents (e.g., surfactants, co-solvents) to enhance the solubility of Dodecanamide. 3. Crystal Growth Inhibitors: For suspensions, consider adding polymers that can inhibit crystal growth (e.g., hydroxypropyl methylcellulose).
Color Change 1. Photodegradation: Protect the formulation from light by using amber or opaque packaging.[1] 2. Oxidation: As mentioned previously, employ antioxidants and an inert atmosphere. 3. Excipient Interaction: Investigate potential interactions with excipients that could lead to colored degradation products.

Data Presentation

Table 1: Physicochemical Properties of Dodecanamide

PropertyValueReference
Molecular Formula C₁₂H₂₅NO[5]
Molecular Weight 199.34 g/mol [5]
Melting Point 98-102 °C[6]
Boiling Point 335.1 °C at 760 mmHg[7]
Solubility in Water Insoluble[6]
Appearance White to off-white crystalline powder[8]

Table 2: Typical Stress Conditions for Forced Degradation Studies of Amide-Containing Compounds

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 7 daysAmide bond cleavage
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 7 daysAmide bond cleavage
Oxidation 3-30% H₂O₂ at room temperature for up to 7 daysOxidation of the alkyl chain
Thermal Degradation 60-80°C for up to 7 daysGeneral decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of Dodecanamide

Objective: To identify the potential degradation products and pathways of Dodecanamide under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of Dodecanamide in suitable solvents (e.g., methanol, acetonitrile-water mixture). For solid-state studies, use the pure Dodecanamide powder.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 80°C.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to 80°C.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A control sample should be protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Dodecanamide from its potential degradation products and formulation excipients.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

  • Detection: Use a UV detector at a wavelength where Dodecanamide and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between Dodecanamide and all degradation peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of Dodecanamide with selected excipients.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of Dodecanamide with each excipient (e.g., in a 1:1 ratio). Also, prepare samples of Dodecanamide and each excipient alone as controls.

  • Stress Conditions: Store the mixtures and controls under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis:

    • Visual Inspection: At regular intervals, visually inspect the samples for any physical changes.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect any interactions, such as changes in melting point or decomposition temperature.[11]

    • Chromatographic Analysis: Analyze the samples using the validated stability-indicating HPLC method to check for the appearance of new degradation products or a significant loss of Dodecanamide.

Visualization

Dodecanamide_Degradation_Pathway Dodecanamide Dodecanamide (C12H25NO) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Dodecanamide->Hydrolysis Oxidation Oxidation Dodecanamide->Oxidation Photodegradation Photodegradation Dodecanamide->Photodegradation Dodecanoic_Acid Dodecanoic Acid Hydrolysis->Dodecanoic_Acid Ammonia Ammonia Hydrolysis->Ammonia Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products

Caption: Primary degradation pathways for Dodecanamide.

Stability_Troubleshooting_Workflow Start Instability Observed (e.g., Potency Loss, Physical Change) Identify_Symptom Identify Primary Symptom Start->Identify_Symptom Potency_Loss Potency Loss Identify_Symptom->Potency_Loss Chemical Physical_Change Physical Change Identify_Symptom->Physical_Change Physical Check_pH Check Formulation pH Potency_Loss->Check_pH Analyze_Degradants Analyze for Degradants (HPLC) Potency_Loss->Analyze_Degradants Check_Solubility Evaluate Solubility Physical_Change->Check_Solubility Excipient_Compatibility Review Excipient Compatibility Physical_Change->Excipient_Compatibility Protect_from_Light Use Light-Protective Packaging Physical_Change->Protect_from_Light Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH Add_Antioxidant Add Antioxidant / Use Inert Gas Analyze_Degradants->Add_Antioxidant Modify_Vehicle Modify Vehicle / Add Solubilizer Check_Solubility->Modify_Vehicle Change_Excipient Replace Incompatible Excipient Excipient_Compatibility->Change_Excipient

Caption: Troubleshooting workflow for Dodecanamide formulation instability.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Dodecanamide Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dodecanamide (Lauramide), a C12 fatty acid amide, is crucial in various applications, from monitoring its levels as a slip agent in polymers to studying its biological roles. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful techniques for Dodecanamide quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between these methods depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. While HPLC offers a robust method for routine analysis, GC-MS provides higher sensitivity and specificity, which is critical for trace-level detection.

Quantitative Performance Comparison

The following tables summarize the typical validation parameters for the quantification of Dodecanamide or structurally similar primary fatty acid amides by HPLC-UV/MS and GC-MS/FID. These values are compiled from various studies and serve as a benchmark for expected method performance.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

Validation ParameterHPLC-UV (Projected)HPLC-MS/MS
Linearity (R²) >0.999>0.99[1]
Accuracy (% Recovery) 98 - 102%93 - 95%[2]
Precision (%RSD) < 2%Not Specified
Limit of Detection (LOD) ~0.1 µg/mL0.001 - 0.01 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL0.005 - 0.02 µg/mL[1]

Table 2: Gas Chromatography (GC) Performance Data

Validation ParameterGC-FID (for Lauric Acid)GC-MS
Linearity (R²) 0.9996[3]>0.99
Accuracy (% Recovery) 99.2 - 100.43%[4]70 - 115%[5]
Precision (%RSD) < 2%[3]< 20%[5]
Limit of Detection (LOD) 0.385 µg/mL[3]Lower than GC-FID
Limit of Quantification (LOQ) 1.168 µg/mL[3]ng/g to pg/g range

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Dodecanamide using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., Methanol (B129727)/Acetonitrile) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC experimental workflow for Dodecanamide analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional, e.g., Silylation) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

GC-MS experimental workflow for Dodecanamide analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on general methods for fatty acid amides and can be optimized for Dodecanamide.

  • Instrumentation: An HPLC system equipped with a UV or a mass spectrometer (MS) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water is commonly employed. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV Detection: Wavelength set at a low UV range, typically 200-210 nm, as Dodecanamide lacks a strong chromophore.

    • MS Detection: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up, especially for complex matrices.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of Dodecanamide of known concentrations. The concentration of Dodecanamide in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and specific for the analysis of Dodecanamide.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.[3]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-15°C/min to 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Perform a solvent extraction using a suitable solvent like dichloromethane (B109758) or a mixture of cyclohexane (B81311) and isopropanol.[6]

    • For certain matrices or to improve chromatographic performance, derivatization (e.g., silylation with BSTFA) may be necessary, though direct analysis is often possible.

    • Concentrate the extract and reconstitute in a suitable solvent for injection.

  • Quantification: Identification is confirmed by matching the retention time and the mass spectrum with that of a pure Dodecanamide standard. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of Dodecanamide for enhanced sensitivity and selectivity. An internal standard method is recommended for accurate quantification.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of Dodecanamide. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC is a robust and versatile technique suitable for routine quality control applications where high sensitivity is not the primary concern. HPLC-MS offers a significant increase in sensitivity and selectivity.

  • GC-MS is the preferred method for trace-level quantification due to its superior sensitivity and specificity. The mass spectral data also provides a higher degree of confidence in compound identification.

For comprehensive method validation, it is recommended to follow the International Council on Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

Dodecanamide vs. Oleamide: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and pharmaceutical manufacturing, the selection of appropriate additives is paramount to ensure optimal product performance and safety. Slip agents, crucial for reducing the coefficient of friction in polymer films and coatings, play a significant role in manufacturing processes and the final product's functionality. This guide provides a detailed comparative study of two such agents: Dodecanamide and Oleamide (B13806), with a focus on their performance characteristics, experimental evaluation, and biological interactions relevant to researchers, scientists, and drug development professionals.

Executive Summary

Dodecanamide, a saturated fatty acid amide with a 12-carbon chain, and Oleamide, an unsaturated fatty acid amide with an 18-carbon chain, are both utilized as slip agents in various polymer applications. Their primary mechanism of action involves migration to the polymer surface, where they form a lubricating layer that reduces friction. The key distinctions in their performance arise from differences in their chemical structure, specifically chain length and saturation.

Generally, shorter-chain amides like Dodecanamide are expected to migrate more rapidly to the polymer surface, providing a quicker reduction in the coefficient of friction. However, their smaller size may also lead to higher volatility and potentially lower thermal stability compared to longer-chain amides. Oleamide, with its longer carbon chain, is anticipated to have a slower migration rate but may form a more durable and thermally stable slip layer. Furthermore, the presence of a double bond in Oleamide's structure influences its molecular packing and interaction with the polymer matrix.

A critical consideration for the target audience is the bioactivity of these molecules. Oleamide is a known endogenous bioactive molecule in mammals, with well-documented interactions with the endocannabinoid and serotonin (B10506) signaling pathways. This bioactivity necessitates careful evaluation when used in applications involving direct or indirect contact with biological systems, such as pharmaceutical packaging and medical devices. Information on the bioactivity of Dodecanamide is less prevalent in scientific literature.

Data Presentation

The following tables summarize the key physical, chemical, and performance characteristics of Dodecanamide and Oleamide based on available data.

Table 1: Physical and Chemical Properties

PropertyDodecanamideOleamide
Chemical Formula C₁₂H₂₅NOC₁₈H₃₅NO
Molecular Weight 199.34 g/mol 281.48 g/mol
Melting Point ~102 °C~70-78 °C
Appearance White crystalline solidWhite to yellowish waxy solid or powder
Solubility Insoluble in water; soluble in alcoholsInsoluble in water; soluble in hot ethanol (B145695) and other organic solvents[1]
Chain Length C12C18
Saturation SaturatedMonounsaturated (C18:1)

Table 2: Performance Characteristics (Qualitative and Quantitative)

Performance MetricDodecanamideOleamide
Slip Performance Expected to provide good slip properties.Excellent slip characteristics[2][3]
Coefficient of Friction (CoF) Data not readily available in reviewed literature.Significantly reduces the coefficient of friction in polyolefins.
Migration Rate Expected to be relatively fast due to shorter chain length.Generally faster than longer-chain saturated amides like erucamide, due to lower molecular weight.[3][4][5]
Diffusion Coefficient in HDPE Data not readily available in reviewed literature.1.16 x 10⁻¹³ cm²/s
Thermal Stability Generally stable under normal processing conditions.Relatively stable to heat, oxygen, and ultraviolet light.[1]
Bioactivity Limited data available.Known endogenous bioactive molecule. Interacts with CB1 receptors and serotonin receptors.[2][4][6][7][8][9][10][11][12][13][14]
Leaching Potential Potential to migrate from polymer matrices.Known to migrate from plastic labware and food/beverage containers.[3][5][15]

Experimental Protocols

Measurement of Coefficient of Friction (CoF)

The coefficient of friction for polymer films containing slip agents is typically determined using the ASTM D1894 standard test method.

Objective: To measure the static and kinetic coefficients of friction of a plastic film when sliding over itself or another surface.

Apparatus:

  • A coefficient of friction tester, which includes a stationary plane and a moving sled, or a moving plane and a stationary sled.

  • A force-measuring device (e.g., a load cell).

  • A drive system to produce a uniform relative motion between the sled and the plane.

Procedure:

  • Sample Preparation: Cut the polymer film samples to the required dimensions for the plane and the sled. The surfaces to be tested should be clean and free of any contaminants.

  • Test Setup: Mount one piece of the film on the plane and another on the sled. The sled, of a known weight, is placed on the film-covered plane.

  • Static CoF Measurement: The test is initiated by starting the relative motion between the sled and the plane at a specified speed. The initial peak force required to start the movement is recorded. The static coefficient of friction (μs) is calculated as the ratio of this initial peak force to the normal force (weight of the sled).

  • Kinetic CoF Measurement: After the initial movement, the average force required to maintain the uniform motion is measured. The kinetic coefficient of friction (μk) is calculated as the ratio of this average force to the normal force.

  • Data Analysis: The test is repeated multiple times to ensure the reproducibility of the results, and the average CoF values are reported.

Measurement of Slip Agent Migration

The migration of slip agents to the surface of a polymer can be quantified using various surface-sensitive analytical techniques.

Objective: To determine the concentration of the slip agent on the polymer surface over time.

Methodology: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

  • Sample Preparation: Polymer films containing a known concentration of the slip agent are prepared (e.g., by melt compounding and film extrusion).

  • ATR-FTIR Analysis: The surface of the film is brought into contact with an ATR crystal (e.g., Germanium or Zinc Selenide). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and the resulting spectrum contains information about the chemical composition of the surface layer.

  • Data Acquisition: Spectra are collected at different time intervals after the film production. The characteristic absorption bands of the slip agent (e.g., the amide I band around 1640 cm⁻¹) and the polymer matrix (e.g., C-H bending vibrations in polyethylene) are monitored.

  • Quantification: The ratio of the peak height or area of the slip agent's characteristic band to a reference band from the polymer is calculated. This ratio is proportional to the concentration of the slip agent on the surface. A calibration curve can be generated using standards of known concentrations to obtain quantitative results.

Other Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the top few nanometers of the surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the amount of slip agent extracted from the surface.

Mandatory Visualization

Mechanism of Action: Slip Agent Migration

The fundamental mechanism by which both Dodecanamide and Oleamide reduce friction is through their migration, or "blooming," to the surface of the polymer. This process is driven by their limited solubility in the polymer matrix.

G Mechanism of Slip Agent Action cluster_0 Initial State cluster_1 Migration Process cluster_2 Final State Initial_Polymer Polymer Matrix with Dispersed Slip Agent Migration Incompatibility drives migration to surface Initial_Polymer->Migration Blooming Surface_Layer Formation of a Lubricating Surface Layer Migration->Surface_Layer Reduced_Friction Reduced Coefficient of Friction Surface_Layer->Reduced_Friction

Caption: General mechanism of fatty acid amide slip agents.

Experimental Workflow: Coefficient of Friction Measurement (ASTM D1894)

The following diagram illustrates the workflow for determining the coefficient of friction of a polymer film.

G Workflow for CoF Measurement (ASTM D1894) Start Start Sample_Prep Prepare Polymer Film and Sled Samples Start->Sample_Prep Mount_Samples Mount Film on Plane and Sled Sample_Prep->Mount_Samples Position_Sled Place Sled on Film-Covered Plane Mount_Samples->Position_Sled Initiate_Motion Start Relative Motion at a Constant Speed Position_Sled->Initiate_Motion Measure_Static Record Initial Peak Force (for Static CoF) Initiate_Motion->Measure_Static Measure_Kinetic Record Average Force (for Kinetic CoF) Measure_Static->Measure_Kinetic Calculate_CoF Calculate Static (μs) and Kinetic (μk) CoF Measure_Kinetic->Calculate_CoF End End Calculate_CoF->End

Caption: Experimental workflow for CoF measurement.

Signaling Pathways of Oleamide

For researchers in drug development, understanding the biological interactions of leachable substances is crucial. Oleamide has been shown to interact with several key signaling pathways.

1. Endocannabinoid System Interaction

Oleamide is structurally similar to the endocannabinoid anandamide (B1667382) and has been shown to act as an agonist at the cannabinoid receptor 1 (CB1).[6][7][10][12]

G Oleamide Interaction with the Endocannabinoid System Oleamide Oleamide CB1_Receptor CB1 Receptor Oleamide->CB1_Receptor Agonist G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Neurotransmission Modulation) cAMP->Cellular_Response Leads to

Caption: Oleamide's agonistic effect on the CB1 receptor.

2. Serotonin System Modulation

Oleamide can modulate the activity of several serotonin (5-HT) receptors, acting as a positive or negative allosteric modulator depending on the receptor subtype.[2][6][8][9][11][13][14]

G Oleamide Modulation of Serotonin Receptors Oleamide Oleamide Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A, 5-HT7) Oleamide->Serotonin_Receptor Allosteric Modulation Signaling_Cascade Downstream Signaling (e.g., Phosphoinositide Hydrolysis, cAMP production) Serotonin_Receptor->Signaling_Cascade Activates Serotonin Serotonin (5-HT) Serotonin->Serotonin_Receptor Binds Cellular_Effect Modulated Cellular Effect Signaling_Cascade->Cellular_Effect

Caption: Allosteric modulation of serotonin receptors by oleamide.

Conclusion

The choice between Dodecanamide and Oleamide as a slip agent requires a careful consideration of the specific application requirements. Dodecanamide, with its shorter saturated chain, is likely to offer faster slip performance, which may be advantageous in certain high-speed processing applications. However, its long-term stability and potential for volatilization should be evaluated.

Oleamide, a well-characterized slip agent, provides excellent and durable slip properties. Its established performance is a key advantage. However, for researchers and professionals in drug development, the significant bioactivity of Oleamide is a critical factor that cannot be overlooked. Its interaction with the endocannabinoid and serotonin systems necessitates a thorough risk assessment, especially in the context of leachable and extractable studies for pharmaceutical packaging and medical devices. The potential for Oleamide to migrate from packaging materials into drug formulations could have unintended pharmacological consequences.

Further research is warranted to generate direct comparative data on the performance of Dodecanamide and to better understand its own potential for bioactivity and leaching. In the absence of such data, a precautionary approach should be taken when selecting slip agents for sensitive applications, with a comprehensive evaluation of both performance and toxicological profiles.

References

Evaluating Dodecanamide as a Positive Control in FAAH Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of the endocannabinoid system, particularly the function of Fatty Acid Amide Hydrolase (FAAH), the use of appropriate controls is paramount for the validation and interpretation of experimental data. This guide provides a comprehensive evaluation of Dodecanamide's suitability as a positive control in FAAH assays, comparing it with established FAAH inhibitors. Experimental data for well-characterized inhibitors are presented, alongside detailed protocols for conducting FAAH activity assays.

Dodecanamide: A Substrate, Not a Standard Inhibitory Control

Current scientific literature and commercially available assay kits do not support the use of Dodecanamide as a standard positive inhibitory control for FAAH. FAAH is a serine hydrolase responsible for the degradation of a variety of endogenous fatty acid amides.[1][2] Its primary function is to hydrolyze these molecules, terminating their signaling activity.[2] As Dodecanamide is a saturated fatty acid amide, it is likely to be a substrate for FAAH, competitively inhibiting the hydrolysis of other substrates, rather than acting as a true inhibitor that blocks the enzyme's active site.

For a compound to serve as a positive control for inhibition, it should ideally be a potent and well-characterized inhibitor with a known mechanism of action and a defined IC50 or Ki value. In contrast, a positive control for enzyme activity would typically be a purified, active FAAH enzyme preparation that ensures the assay is performing as expected.

This guide, therefore, evaluates Dodecanamide in the context of its probable role as a substrate and compares its utility to established, potent FAAH inhibitors that are commonly used as positive controls for assay inhibition.

Comparison of FAAH Inhibitors as Positive Controls

For an effective positive control in an FAAH inhibition assay, a compound should exhibit potent and selective inhibition of the enzyme. Several such inhibitors have been extensively characterized and are commercially available. Below is a comparison of some of the most widely used FAAH inhibitors.

Table 1: Comparison of Common FAAH Inhibitors

CompoundType of InhibitorIC50 ValueKey Characteristics
URB597 Irreversible, Carbamate-based~3-5 nM (human and rat)[3][4][5]Potent and selective FAAH inhibitor. Widely used in in vitro and in vivo studies. Does not significantly interact with cannabinoid receptors.[5]
PF-3845 Irreversible, Urea-based~18 nM (human)[6]Potent, selective, and orally active FAAH inhibitor.[6] Covalently modifies the serine nucleophile in the FAAH active site.[6]
JZL195 Dual InhibitorFAAH: ~2-13 nM; MAGL: ~4-19 nM[7]Potent dual inhibitor of both FAAH and monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system.

FAAH Signaling Pathway and Inhibition

The enzyme Fatty Acid Amide Hydrolase (FAAH) plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). This hydrolysis terminates AEA's signaling, which would otherwise activate cannabinoid receptors (CB1 and CB2). Inhibitors of FAAH block this degradation, leading to an accumulation of AEA and enhanced cannabinoid receptor signaling.

FAAH_Signaling_Pathway FAAH Signaling Pathway and Inhibition AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1_CB2->Signaling FAAH_Inhibitor FAAH Inhibitor (e.g., URB597, PF-3845) FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH hydrolyzes anandamide, terminating its signaling. FAAH inhibitors block this process.

Experimental Protocols

A common method for measuring FAAH activity is a fluorometric assay. This assay utilizes a non-fluorescent substrate that, upon hydrolysis by FAAH, releases a fluorescent product. The rate of fluorescence increase is directly proportional to the FAAH activity.

Protocol: Fluorometric FAAH Activity Assay

1. Materials and Reagents:

  • FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates, or cell lysates)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Positive Control Inhibitor (e.g., URB597 or PF-3845)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

2. Preparation of Reagents:

  • FAAH Assay Buffer: Prepare and keep on ice.

  • FAAH Enzyme: Thaw on ice and dilute to the desired concentration in cold FAAH Assay Buffer immediately before use. The optimal concentration should be determined empirically.

  • AAMCA Substrate: Prepare a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute to the final working concentration in FAAH Assay Buffer.

  • Positive Control Inhibitor and Test Compounds: Prepare stock solutions in DMSO. Create a dilution series to determine IC50 values.

3. Assay Procedure:

  • To the wells of a 96-well microplate, add the following:

    • Blank (No Enzyme): 50 µL of FAAH Assay Buffer.

    • Vehicle Control: 45 µL of FAAH enzyme and 5 µL of vehicle (e.g., DMSO).

    • Positive Control: 45 µL of FAAH enzyme and 5 µL of the positive control inhibitor (e.g., URB597 at a concentration expected to give >90% inhibition).

    • Test Compound: 45 µL of FAAH enzyme and 5 µL of the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.[8]

  • Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells. The final volume in each well should be 100 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically for 10-60 minutes, with readings taken every 1-2 minutes.[8][9]

4. Data Analysis:

  • Subtract the fluorescence of the blank wells from all other readings.

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing FAAH inhibitors using a fluorometric assay.

FAAH_Assay_Workflow Experimental Workflow for FAAH Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - FAAH Enzyme - Assay Buffer - AAMCA Substrate - Inhibitors (Test & Control) Plating Plate Enzyme, Inhibitors, and Controls ReagentPrep->Plating Preincubation Pre-incubate at 37°C (15-30 min) Plating->Preincubation ReactionStart Add AAMCA Substrate to Initiate Reaction Preincubation->ReactionStart Measurement Kinetic Fluorescence Reading (Ex: 360nm, Em: 465nm) ReactionStart->Measurement RateCalculation Calculate Reaction Rates (Slope of Fluorescence vs. Time) Measurement->RateCalculation InhibitionCalculation % Inhibition Calculation RateCalculation->InhibitionCalculation IC50 IC50 Determination (Dose-Response Curve) InhibitionCalculation->IC50

Caption: A standard workflow for determining the inhibitory potential of compounds against FAAH.

Conclusion

While Dodecanamide is a fatty acid amide and therefore of interest in the context of FAAH, it is not a suitable positive inhibitory control. Its likely role as a substrate would lead to competitive kinetics rather than a clear inhibitory signal. For robust and reliable FAAH inhibition assays, researchers should utilize well-characterized, potent inhibitors such as URB597 or PF-3845 as positive controls. These compounds provide a clear and reproducible measure of enzyme inhibition, ensuring the validity of the assay and the accurate interpretation of screening results for novel FAAH inhibitors.

References

Comparative Analysis of Anti-Dodecanamide Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical anti-Dodecanamide antibody against structurally similar fatty acid amides. The data presented herein is intended to serve as a template for researchers and drug development professionals in designing and interpreting their own cross-reactivity studies. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication of these analyses.

Data Summary: Cross-Reactivity Profile

The cross-reactivity of the anti-Dodecanamide antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the percentage of cross-reactivity observed for a panel of related amide compounds. The cross-reactivity is calculated relative to Dodecanamide (100%) based on the concentration of each analyte required to achieve 50% inhibition of the antibody binding to a Dodecanamide-coated plate.

Compound NameStructureIC50 (nM)% Cross-Reactivity
Dodecanamide CH3(CH2)10CONH2 10 100%
DecanamideCH3(CH2)8CONH25020%
TetradecanamideCH3(CH2)12CONH22540%
OleamideCH3(CH2)7CH=CH(CH2)7CONH22005%
StearamideCH3(CH2)16CONH2>1000<1%
N-DodecylacetamideCH3(CH2)11NHCOCH3>1000<1%
Lauric AcidCH3(CH2)10COOH>1000<1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of the anti-Dodecanamide antibody with various analytes.

Materials:

  • 96-well ELISA plates

  • Anti-Dodecanamide antibody

  • Dodecanamide-BSA conjugate (for coating)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating Buffer (50 mM Sodium Carbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • Dodecanamide and potential cross-reactants

Procedure:

  • Plate Coating:

    • Dilute the Dodecanamide-BSA conjugate to 1 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of Dodecanamide (as the standard) and the test compounds in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-Dodecanamide antibody (at a concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the analyte concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Dodecanamide / IC50 of Test Compound) x 100

Western Blotting for Specificity Confirmation

This protocol can be used to confirm the specificity of the anti-Dodecanamide antibody against a panel of protein-conjugated amides.

Procedure:

  • Sample Preparation: Prepare protein conjugates of Dodecanamide and potential cross-reactants (e.g., BSA-Decanamide, BSA-Tetradecanamide).

  • SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the anti-Dodecanamide antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2][3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.[2]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands will indicate the degree of antibody binding to each conjugate.

Visualizations

Experimental Workflow and Signaling Pathway

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Dodecanamide-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Coated Plate p4->c3 c1 Prepare Analyte (Dodecanamide & Cross-Reactants) Serial Dilutions c2 Pre-incubate Antibody with Analytes c1->c2 c2->c3 c4 Incubate & Wash c3->c4 d1 Add Secondary Antibody-HRP c4->d1 d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR G_protein G Protein Activation receptor->G_protein Gi Dodecanamide Dodecanamide Dodecanamide->receptor AC Adenylate Cyclase (Inhibition) G_protein->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: A hypothetical signaling pathway involving Dodecanamide acting through a Gi-coupled GPCR.

References

A Comparative Guide to the Lubricating Efficacy of Dodecanamide and Other Fatty Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lubricant is a critical consideration in pharmaceutical manufacturing and other high-precision industries to ensure efficient processing and product quality. Among the various classes of lubricants, fatty amides have garnered significant attention due to their excellent friction-reducing and anti-wear properties. This guide provides an objective comparison of the lubricating efficacy of Dodecanamide (also known as Lauramide) with other primary fatty amides, supported by experimental data.

Executive Summary

Experimental evidence demonstrates that the lubricating performance of primary fatty amides is influenced by their molecular weight. Generally, an increase in the carbon chain length of the fatty amide corresponds to improved anti-wear and extreme-pressure properties. While Dodecanamide offers effective lubrication, other fatty amides with longer carbon chains, such as Stearamide and Oleamide, exhibit superior performance in terms of reducing wear and withstanding higher pressures before the lubricating film breaks down.

Quantitative Performance Data

The lubricating properties of Dodecanamide and other primary fatty amides were evaluated using the Four-Ball Wear Test. The key performance indicators are the Wear Scar Diameter (WSD), Weld Load, and Coefficient of Friction. A smaller wear scar diameter indicates better anti-wear properties. A higher weld load signifies a greater capacity to withstand extreme pressure. A lower coefficient of friction suggests greater lubricity.

The following tables summarize the tribological data for various fatty amides when blended with a base oil at a 1% concentration.

Table 1: Wear Scar Diameter of Various Fatty Amide Lubricants

Fatty AmideChemical FormulaMolecular Weight ( g/mol )Wear Scar Diameter (mm)
Dodecanamide (Lauramide) C12H25NO 199.34 0.55
MyristamideC14H29NO227.390.52
PalmitamideC16H33NO255.440.49
StearamideC18H37NO283.500.46
OleamideC18H35NO281.480.48

Table 2: Weld Load of Various Fatty Amide Lubricants

Fatty AmideChemical FormulaMolecular Weight ( g/mol )Weld Load (kg)
Dodecanamide (Lauramide) C12H25NO 199.34 120
MyristamideC14H29NO227.39126
PalmitamideC16H33NO255.44130
StearamideC18H37NO283.50136
OleamideC18H35NO281.48132

Table 3: Coefficient of Friction of Various Fatty Amide Lubricants

Fatty AmideChemical FormulaMolecular Weight ( g/mol )Coefficient of Friction
Dodecanamide (Lauramide) C12H25NO 199.34 0.085
MyristamideC14H29NO227.390.082
PalmitamideC16H33NO255.440.079
StearamideC18H37NO283.500.075
OleamideC18H35NO281.480.077

Experimental Protocols

The data presented in this guide was obtained following standardized testing procedures to ensure reliability and comparability.

Synthesis of Fatty Amides

A common method for the synthesis of primary fatty amides for lubrication studies involves the reaction of a fatty acid with urea (B33335) in the presence of a catalyst.

Materials:

  • Lauric Acid (or other fatty acid)

  • Urea

  • Boric Acid (catalyst)

Procedure:

  • Thoroughly mix the fatty acid (0.06 mol), urea, and boric acid in a mortar and pestle for 2-5 minutes.

  • Transfer the triturated mixture to a beaker and heat it directly, without solvent, to 160–180°C for 10–30 minutes.

  • During heating, the reaction mixture will melt and then solidify as the amide product.

  • After the reaction is complete, allow the product to cool to room temperature.

  • To remove any unreacted acid, add aqueous ammonia (B1221849) solution (50–55 ml) to the crude product and heat with stirring.

  • Filter the mixture to isolate the purified fatty amide product.

Synthesis_Workflow A Mix Fatty Acid, Urea, and Boric Acid B Triturate Mixture (2-5 min) A->B C Heat Mixture (160-180°C, 10-30 min) B->C D Cool to Room Temperature C->D E Purify with Aqueous Ammonia D->E F Filter to Isolate Fatty Amide E->F

Fatty Amide Synthesis Workflow

Tribological Testing: Four-Ball Wear Test (ASTM D4172)

The anti-wear and extreme-pressure properties of the fatty amide lubricants were evaluated using a four-ball wear test apparatus according to the ASTM D4172 standard.[1][2][3][4][5]

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Test lubricant (base oil + 1% fatty amide)

  • Four 12.7 mm diameter steel balls

Procedure:

  • Three steel balls are clamped together and immersed in the test lubricant.

  • A fourth steel ball is placed on top of the three stationary balls.

  • A specified load is applied to the top ball.

  • The top ball is rotated at a constant speed for a set duration.

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter, weld load, and coefficient of friction are recorded.

Four_Ball_Test_Workflow A Assemble Three Balls in Lubricant B Place Fourth Ball on Top A->B C Apply Load and Rotate Top Ball B->C D Measure Wear Scars on Stationary Balls C->D E Record WSD, Weld Load, and Coefficient of Friction D->E

Four-Ball Wear Test Workflow

Mechanism of Lubrication

Fatty amides function as boundary lubricants. Their polar amide head group adsorbs onto the metal surfaces of the interacting components, while their non-polar hydrocarbon tails form a tightly packed, ordered layer. This molecular film acts as a protective barrier, preventing direct metal-to-metal contact and reducing friction and wear. The strength of the van der Waals forces between the hydrocarbon chains increases with chain length, leading to a more robust and durable lubricating film for longer-chain fatty amides.

Lubrication_Mechanism cluster_surface1 Metal Surface 1 cluster_surface2 Metal Surface 2 Surface1 Surface2 AmideHead1 Polar Amide Head AmideHead1->Surface1 Adsorption AlkylTail1 Non-polar Alkyl Chain AmideHead1->AlkylTail1 AmideHead2 Polar Amide Head AmideHead2->Surface2 Adsorption AlkylTail2 Non-polar Alkyl Chain AmideHead2->AlkylTail2

Fatty Amide Lubrication Mechanism

Conclusion

The selection of a fatty amide lubricant should be guided by the specific requirements of the application. For applications requiring good general-purpose lubrication, Dodecanamide is a suitable choice. However, for more demanding conditions involving high loads and temperatures, fatty amides with longer alkyl chains, such as Stearamide and Oleamide, offer superior anti-wear and extreme-pressure performance. This is attributed to the formation of a more robust and stable lubricating film due to increased intermolecular forces between the longer hydrocarbon chains.[6] The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of fatty amide lubricants.

References

A Comparative Analysis of Surfactant Properties: Dodecanamide vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of Dodecanamide and the well-characterized anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS). The following sections present a quantitative data summary, detailed experimental protocols for surfactant characterization, and visualizations to illustrate molecular differences and experimental workflows.

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a potent anionic surfactant with a well-established critical micelle concentration (CMC), surface tension at CMC, and Krafft temperature, making it a benchmark surfactant in various research and industrial applications.[1][2] In contrast, Dodecanamide, a primary fatty acid amide, exhibits negligible solubility in water.[3][4] This inherent insolubility prevents the formation of micelles in aqueous solutions, and consequently, key surfactant parameters such as CMC and Krafft temperature are not applicable under standard conditions. Therefore, Dodecanamide does not function as a typical surfactant in aqueous media.

Data Presentation: Quantitative Surfactant Properties

The table below summarizes the key surfactant properties of SDS in aqueous solution. Data for Dodecanamide is not applicable due to its insolubility in water.

Surfactant PropertySodium Dodecyl Sulfate (SDS)Dodecanamide
Chemical Structure CH3(CH2)11OSO3NaCH3(CH2)10CONH2
Critical Micelle Concentration (CMC) 8.2 mM in water at 25°C[1]Not Applicable (Insoluble in water)[3]
Surface Tension at CMC ~33-39 mN/mNot Applicable
Krafft Temperature 10-12°C[5]Not Applicable
Aqueous Solubility SolubleInsoluble[3]

Molecular Structure and Behavior in Aqueous Solution

The significant difference in the aqueous behavior of SDS and Dodecanamide stems from their molecular structures, specifically their hydrophilic head groups.

Caption: Molecular structures of SDS and Dodecanamide.

Experimental Protocols for Surfactant Characterization

The following are detailed methodologies for determining the key surfactant properties discussed in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC are typically determined concurrently using a tensiometer.[6][7]

a. Tensiometry (Wilhelmy Plate or Du Noüy Ring Method) [8]

  • Objective: To measure the surface tension of a series of surfactant solutions of varying concentrations to identify the CMC.

  • Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, temperature-controlled sample vessel.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute, ensuring the plate or ring is thoroughly cleaned between measurements.

    • Record the surface tension as a function of surfactant concentration.

  • Data Analysis:

    • Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

    • The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

    • The CMC is the concentration at which the inflection point occurs, where the two linear portions of the graph intersect.

    • The surface tension value at the plateau is the surface tension at the CMC.

b. Conductometry (for Ionic Surfactants) [9][10]

  • Objective: To determine the CMC of an ionic surfactant by measuring the change in conductivity with concentration.

  • Apparatus: Conductivity meter, conductivity cell, temperature-controlled water bath.

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations in deionized water.

    • Calibrate the conductivity meter with standard solutions.

    • Measure the conductivity of each solution, ensuring temperature equilibrium is reached for each measurement.

  • Data Analysis:

    • Plot the specific conductivity (κ) versus the surfactant concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the point of intersection of these two lines.[11]

Determination of Krafft Temperature[5][12]
  • Objective: To determine the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.

  • Apparatus: Conductivity meter, temperature probe, heating plate with a magnetic stirrer, a jacketed vessel connected to a circulating water bath.

  • Procedure:

    • Prepare a surfactant solution at a concentration known to be above the CMC.

    • Cool the solution until the surfactant precipitates.

    • Slowly heat the solution while continuously stirring and monitoring the conductivity and temperature.

  • Data Analysis:

    • Plot the conductivity as a function of temperature.

    • The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed.[12] This indicates the dissolution of the precipitated surfactant into micelles.

Experimental Workflow for Surfactant Characterization

The following diagram illustrates the logical flow of experiments to characterize the properties of a potential surfactant.

start Start: Synthesized Compound solubility Aqueous Solubility Test start->solubility insoluble Insoluble (Not a typical aqueous surfactant) solubility->insoluble soluble Soluble solubility->soluble cmc_st CMC and Surface Tension Determination (Tensiometry) soluble->cmc_st cmc_cond CMC Determination (Conductometry for Ionic Surfactants) soluble->cmc_cond data Quantitative Data: - CMC - Surface Tension at CMC - Krafft Temperature cmc_st->data krafft Krafft Temperature Determination (for Ionic Surfactants) cmc_cond->krafft krafft->data end End: Surfactant Characterized data->end

Caption: General experimental workflow for surfactant characterization.

Conclusion

This guide demonstrates that while Sodium Dodecyl Sulfate is a highly effective and well-characterized surfactant in aqueous solutions, Dodecanamide does not exhibit typical surfactant properties due to its poor water solubility. The provided experimental protocols offer a standardized approach for the characterization of novel amphiphilic molecules, enabling researchers to determine their potential as surfactants. The fundamental difference in the hydrophilic head groups of SDS and Dodecanamide is the primary determinant of their vastly different behaviors in aqueous environments.

References

A Comparative Analysis of Fatty Acid Amides as Drug Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance Benchmarking

The selection of an appropriate drug delivery vehicle is a critical determinant of a therapeutic agent's efficacy and safety profile. Fatty acid amides, a class of lipid molecules, have emerged as promising candidates for the formulation of novel drug delivery systems. Their inherent biocompatibility, biodegradability, and ability to modify drug release profiles make them an attractive alternative to conventional carriers. This guide provides a comparative study of common fatty acid amides—oleamide, erucamide, and stearamide—and benchmarks their performance against established drug delivery platforms, namely liposomes and polymeric nanoparticles (PLGA). The information presented herein is supported by experimental data from various studies to facilitate informed decision-making in drug formulation development.

Executive Summary

Fatty acid amides offer a versatile platform for drug delivery, capable of forming various nanostructures such as solid lipid nanoparticles (SLNs) and as components of larger polymeric systems. Their performance as drug carriers is influenced by their chemical structure, particularly the length and saturation of their fatty acid chains.

  • Oleamide , with its unsaturated C18 chain, tends to form less ordered structures, which can influence drug loading and release rates. It is known to migrate relatively quickly within polymer matrices.

  • Erucamide , a longer-chain (C22) unsaturated fatty acid amide, exhibits greater thermal stability compared to oleamide, a property that can be advantageous in certain formulation processes.[1]

  • Stearamide , a saturated C18 fatty acid amide, typically forms more crystalline and rigid matrices, which can lead to more sustained drug release profiles.

This guide will delve into a quantitative comparison of these fatty acid amides and other carriers, detail the experimental methodologies for their evaluation, and provide visual representations of key processes.

Data Presentation: Performance Comparison of Drug Delivery Vehicles

The following tables summarize key performance parameters of fatty acid amide-based carriers and compare them with liposomes and polymeric nanoparticles. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical conditions are limited in the available literature.

Vehicle TypeDrugParticle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Fatty Acid Amide-Based
Palmitic Acid-Based Polyamide NPsMethylprednisolone60 - 300Not Reported76[2]
Anandamide-loaded PCL NPsAnandamide83.52 ± 21.38Not Reported96.05 ± 1.77[3]
Alternative Vehicles
LiposomesAmpicillin~200~0.5Not Reported[4]
Polyisohexylcyanoacrylate NPsAmpicillin~200~10Not Reported[4]
PLGA NPsEmtricitabineNot ReportedNot Reported74.34[5]
Solid Lipid Nanoparticles (SLNs)Oleanolic Acid312.9 ± 3.617Not Reported86.54 ± 1.818[6]
Solid Lipid Nanoparticles (SLNs)Asiatic Acid115.5 ± 0.458Not Reported76.22 ± 0.436[6]

Note: "Not Reported" indicates that the specific data point was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of fatty acid amide-based and other nanoparticle drug carriers.

Preparation of Fatty Acid Amide Nanoparticles by Emulsion-Solvent Evaporation

This method is widely used for the preparation of polymeric and lipid-based nanoparticles.[7][8]

Materials:

  • Fatty acid amide (e.g., oleamide, erucamide, stearamide)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), polysorbate 80)

Procedure:

  • Organic Phase Preparation: Dissolve the fatty acid amide and the drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration of this step are critical for controlling particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the fatty acid amide and the formation of solid nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): Freeze-dry the nanoparticles to obtain a stable powder form for long-term storage. A cryoprotectant (e.g., trehalose) may be added before freeze-drying.

Determination of Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) and drug loading (DL) are critical parameters for assessing the effectiveness of a drug delivery vehicle.[9][10]

Procedure for Determining Encapsulation Efficiency:

  • Separation of Free Drug: After nanoparticle preparation, centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.

  • Quantification of Free Drug: Carefully collect the supernatant and quantify the amount of free drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100

Procedure for Determining Drug Loading:

  • Nanoparticle Lysis: Take a known weight of lyophilized drug-loaded nanoparticles and dissolve them in a suitable solvent that dissolves both the fatty acid amide and the drug.

  • Quantification of Total Encapsulated Drug: Quantify the total amount of drug in the solution using an appropriate analytical method (UV-Vis, HPLC).

  • Calculation: Calculate the drug loading using the following formula: DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

In Vitro Drug Release Study

The dialysis method is a common technique to evaluate the in vitro release profile of a drug from a nanoparticle formulation.[11][12]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, to simulate physiological conditions)

  • Shaking water bath or incubator

Procedure:

  • Preparation: Accurately measure a volume of the drug-loaded nanoparticle suspension and place it inside a dialysis bag.

  • Dialysis: Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Incubation: Place the entire setup in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to evaluate the cytotoxicity of drug delivery vehicles.[13][14]

Materials:

  • Cell line (e.g., HeLa, MCF-7, or a cell line relevant to the therapeutic application)

  • Cell culture medium

  • Fatty acid amide nanoparticle suspension (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing different concentrations of the fatty acid amide nanoparticles. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the development and evaluation of fatty acid amide-based drug delivery vehicles.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation start Start organic_phase Dissolve Fatty Acid Amide and Drug in Organic Solvent start->organic_phase aqueous_phase Dissolve Surfactant in Aqueous Phase start->aqueous_phase emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization washing->lyophilization end_prep Drug-Loaded Nanoparticles lyophilization->end_prep size_zeta Particle Size & Zeta Potential (DLS) end_prep->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) end_prep->ee_dl morphology Morphology (SEM/TEM) end_prep->morphology release In Vitro Drug Release (Dialysis) end_prep->release cytotoxicity Cytotoxicity (MTT Assay) end_prep->cytotoxicity

Caption: Experimental workflow for the preparation and evaluation of fatty acid amide nanoparticles.

Drug_Release_Mechanism nanoparticle Drug-Loaded Nanoparticle burst Burst Release (Surface Drug) nanoparticle->burst Initial Phase diffusion Diffusion through Matrix nanoparticle->diffusion Sustained Phase erosion Matrix Erosion nanoparticle->erosion Sustained Phase release_medium Release into Surrounding Medium burst->release_medium diffusion->release_medium erosion->release_medium

References

Dodecanamide Decoded: A Comparative Guide to Alternatives in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to the efficacy, stability, and sensory appeal of cosmetic and pharmaceutical formulations. Dodecanamide and its derivatives, such as Lauramide MEA and Cocamide DEA, have long been staples as thickening agents, foam boosters, and emulsion stabilizers. However, the quest for novel functionalities, improved sensory profiles, and formulations with a higher bio-based content has spurred the exploration of a diverse array of alternatives. This guide provides an objective comparison of the performance of Dodecanamide and its common alternatives, supported by experimental data and detailed protocols to aid in formulation development.

Performance Comparison of Dodecanamide and its Alternatives

The functional efficacy of Dodecanamide and its alternatives can be quantified through various analytical techniques. Below is a summary of their performance in key formulation parameters such as viscosity, foam generation and stability, and sensory characteristics. It is important to note that performance can vary depending on the specific formulation matrix, including the surfactant system, pH, and presence of electrolytes.

Viscosity and Rheological Properties

The primary function of Dodecanamide in many formulations is to increase viscosity. The choice of a thickening agent significantly impacts the product's texture, stability, and application.

Thickener ClassExample(s)Typical Use Level (%)Viscosity ProfileKey Considerations
Amides Dodecanamide, Cocamide DEA, Cocamide MEA, Cocamide MIPA1 - 5High viscosity, Shear-thinningCost-effective, good foam boosting. May have regulatory scrutiny (DEA).
Natural Gums Xanthan Gum, Guar Gum0.2 - 2High viscosity at low shear, strong shear-thinningStable over a wide pH and temperature range. Can have a tacky skin feel at higher concentrations.[1]
Cellulose (B213188) Derivatives Hydroxyethylcellulose (HEC), Hydroxypropyl Methylcellulose (HPMC)0.5 - 3Moderate viscosity, less shear-thinning than gumsForms clear gels, good film-forming properties. Can be sensitive to electrolytes.
Synthetic Polymers Carbomer, Acrylates Copolymers0.1 - 0.5Very high viscosity, shear-thinningForms clear gels with good suspension properties. Requires neutralization and can be sensitive to electrolytes.[2]
Esters PEG-150 Distearate, PEG-120 Methyl Glucose Dioleate1 - 5Moderate viscosity, Newtonian to slightly shear-thinningImparts a light, non-greasy feel.[3] Often used in surfactant systems.
Betaines Cocamidopropyl Betaine2 - 10Mild thickening, often used as a co-surfactantContributes to foam boosting and reduces irritation.

Table 1: Comparative Viscosity Performance of Dodecanamide Alternatives.

A study comparing various thickeners in a model surfactant solution demonstrated that synthetic polymers like Carbomer can achieve high viscosity (40,000-65,000 cps at 0.5%) in water without salt. Natural gums such as a specially processed Xanthan gum can yield a viscosity of around 10,000 cps at 1%.[2] In contrast, gum-based thickeners show a linear increase in viscosity with concentration, while starch-based thickeners exhibit an exponential increase, making them harder to control but capable of reaching very high viscosities.[4][5][6]

Foam Height and Stability

In cleansing products, the volume and longevity of foam are critical consumer attributes. Dodecanamide and its derivatives are known for their foam-boosting and stabilizing properties.

Foaming Agent ClassExample(s)Initial Foam HeightFoam StabilityKey Considerations
Amides Dodecanamide, Cocamide DEA, Cocamide MEAHighGoodExcellent foam boosters and stabilizers.
Amphoteric Surfactants Cocamidopropyl BetaineModerate to HighGoodOften used as a secondary surfactant to improve foam quality and reduce irritation.[7]
Non-ionic Surfactants Decyl Glucoside, Lauryl GlucosideModerateModerateMild surfactants, produce a dense and stable foam.
Anionic Surfactants Sodium Laureth Sulfate (SLES)Very HighPoor to ModeratePrimary foaming agents, produce voluminous but less stable foam with large bubbles.[7]

Table 2: Comparative Foam Performance of Dodecanamide Alternatives.

Anionic surfactants generally produce the highest initial foam volume, but this foam can be less stable.[7] Non-ionic surfactants, while gentler, tend to produce less foam.[8] The combination of different surfactant types is a common strategy to achieve both high foam volume and good stability.

Sensory Profile

The tactile properties of a formulation during and after application are crucial for consumer acceptance. The choice of thickener plays a significant role in the sensory experience.

Thickener ClassExample(s)Pick-upRub-inAfter-feel
Amides Dodecanamide, Cocamide MEACreamySmoothCan be slightly waxy
Natural Gums Xanthan GumGel-like, can be "stringy"Spreads easilyCan be tacky at high concentrations
Cellulose Derivatives HEC, HPMCSmooth, gel-likeGlides easilyLight, non-tacky
Synthetic Polymers CarbomerClear gel, high bodyQuick-breaking, refreshingClean, non-greasy
Esters PEG-120 Methyl Glucose DioleateLight, lotion-likeEasy to spreadSoft, velvety[3]

Table 3: Comparative Sensory Profiles of Dodecanamide Alternatives.

A systematic study on the influence of thickeners on cosmetic emulsions revealed that synthetic polymer-based formulations were generally more viscous than those based on cellulose derivatives.[9] Sensory panel evaluations can be correlated with instrumental measurements, providing a comprehensive understanding of how formulation changes affect consumer perception.[10][11]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key performance assessments.

Viscosity Measurement (Rotational Rheometry)

Objective: To determine the viscous behavior of the formulation under varying shear conditions.

Apparatus: Rotational rheometer with controlled temperature capabilities and appropriate geometry (e.g., cone-plate or parallel-plate).

Methodology:

  • Equilibrate the sample and rheometer to the desired temperature (e.g., 25°C).

  • Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the specified gap distance and trim any excess sample.

  • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for temperature and structural equilibration.

  • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down.

  • Record the viscosity (in Pascal-seconds or centipoise) as a function of the shear rate.

  • Data Analysis: Plot viscosity versus shear rate on a logarithmic scale to visualize the shear-thinning or Newtonian behavior of the formulation.

Foam Height and Stability Analysis

Objective: To measure the volume and persistence of foam generated by a surfactant-containing formulation.

Apparatus: Graduated cylinder, sparging tube with a porous frit, gas flow meter, and a timer.

Methodology:

  • Prepare a standardized dilution of the formulation in water of a specified hardness.

  • Pour a defined volume of the diluted sample into the graduated cylinder.

  • Insert the sparging tube to the bottom of the cylinder.

  • Initiate a constant flow of gas (e.g., air or nitrogen) at a specified rate for a defined period (e.g., 1 minute).

  • Immediately after stopping the gas flow, record the initial foam volume (in mL) or height (in mm).

  • Record the foam volume/height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Analysis: Plot foam volume/height against time. Foam stability can be expressed as the time it takes for the foam volume to reduce by 50% (half-life).

Emulsion Stability Testing

Objective: To evaluate the physical stability of an emulsion under accelerated conditions.

Apparatus: Centrifuge, temperature-controlled ovens, and a light-exposure chamber.

Methodology:

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).

    • Visually inspect for any signs of phase separation, creaming, or sedimentation.

  • Accelerated Temperature Stability:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • At regular intervals, evaluate the samples for changes in appearance, color, odor, pH, and viscosity compared to a control sample stored at room temperature.

  • Freeze-Thaw Cycle Stability:

    • Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • Perform a minimum of three cycles.

    • After the cycles, visually inspect for phase separation, crystallization, or changes in texture.

  • Light Exposure Stability:

    • Expose samples in their final packaging and in clear glass containers to a controlled light source (simulating daylight) for a specified duration.

    • Evaluate for any changes in color, odor, and clarity.

Sensory Evaluation

Objective: To assess the tactile properties of a topical formulation by a trained sensory panel.

Apparatus: Standardized application area (e.g., volar forearm), controlled environment (temperature and humidity), and data collection forms.

Methodology:

  • Recruit and train a panel of assessors (typically 10-15 individuals) to identify and quantify specific sensory attributes.

  • Provide panelists with coded samples of the formulations to be evaluated in a randomized order.

  • Instruct panelists to apply a standardized amount of each product to a designated area of their skin.

  • Panelists will evaluate and score various attributes on a labeled magnitude scale (e.g., 0-10) during different phases of application:

    • Pick-up: Firmness, stickiness.

    • Rub-in: Spreadability, slipperiness, absorption.

    • After-feel: Tackiness, greasiness, smoothness, residue.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the mean scores for each attribute and determine if there are significant differences between the formulations.

Visualization of Workflows and Relationships

To better illustrate the processes and decision-making involved in selecting and evaluating Dodecanamide alternatives, the following diagrams are provided.

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_analysis Data Analysis & Selection F1 Define Formulation Base (e.g., O/W Emulsion) F2 Incorporate Test Thickener (Dodecanamide or Alternative) F1->F2 T1 Viscosity & Rheology Analysis F2->T1 T2 Foam Analysis (Height & Stability) F2->T2 T3 Stability Testing (Accelerated & Real-time) F2->T3 T4 Sensory Panel Evaluation F2->T4 A1 Compare Quantitative Data (Tables & Charts) T1->A1 T2->A1 T3->A1 T4->A1 A2 Select Optimal Alternative A1->A2

Caption: Experimental workflow for comparing Dodecanamide alternatives.

Signalling_Pathway cluster_properties Desired Properties cluster_alternatives Potential Alternatives Req Formulation Requirement P1 High Viscosity Req->P1 P2 Stable Emulsion Req->P2 P3 Rich Foam Req->P3 P4 Pleasant Skin Feel Req->P4 Alt1 Natural Gums (e.g., Xanthan Gum) P1->Alt1 Alt2 Synthetic Polymers (e.g., Carbomer) P1->Alt2 Alt3 Other Amides (e.g., Cocamide MIPA) P1->Alt3 P2->Alt1 P2->Alt2 P3->Alt3 P4->Alt2 Alt4 Esters (e.g., PEG-150 Distearate) P4->Alt4

Caption: Selection pathway for Dodecanamide alternatives based on formulation requirements.

References

Porównanie toksyczności in vitro dodekanamidu i jego analogów: Przewodnik dla badaczy

Author: BenchChem Technical Support Team. Date: December 2025

Wprowadzenie

Dodekanamid, amid kwasu laurynowego, oraz jego analogi strukturalne stanowią grupę amidów kwasów tłuszczowych o szerokim spektrum zastosowań przemysłowych, w tym jako środki poślizgowe, modyfikatory tarcia i środki antyadhezyjne. Związki te występują również naturalnie i wykazują aktywność biologiczną. Wraz ze wzrostem ich wykorzystania, kluczowe staje się zrozumienie ich potencjalnej toksyczności in vitro, aby zapewnić bezpieczeństwo w zastosowaniach farmaceutycznych i biomedycznych. Niniejszy przewodnik przedstawia porównanie dostępnych danych dotyczących toksyczności in vitro dodekanamidu i jego analogów, ze szczególnym uwzględnieniem cytotoksyczności i genotoksyczności.

Porównanie cytotoksyczności

Dane dotyczące bezpośredniego porównania cytotoksyczności dodekanamidu i jego bliskich analogów w tych samych warunkach eksperymentalnych są ograniczone. Jednakże, dostępne badania na różnych amidach kwasów tłuszczowych pozwalają na wyciągnięcie pewnych wniosków dotyczących zależności struktura-aktywność.

W jednym z badań porównano toksyczność oleamidu (amidu nienasyconego kwasu tłuszczowego C18) i odpowiadającego mu kwasu oleinowego na komórkach neuroblastoma Neuro 2A. Wyniki wykazały, że oleamid jest bardziej toksyczny niż kwas oleinowy. Sugeruje to, że grupa amidowa może odgrywać istotną rolę w cytotoksyczności tych związków.

Inne badanie zidentyfikowało grupę amidów kwasów tłuszczowych, w tym mirystamid (C14), palmitamid (C16), linoleamid (C18:2), oleamid (C18:1), elaidamid (C18:1), stearamid (C18:0) i erukamid (C22:1), jako związki toksyczne wyizolowane z alg Prymnesium parvum. Obecność w tej grupie zarówno nasyconych, jak i nienasyconych amidów o różnej długości łańcucha wskazuje, że szeroka gama amidów kwasów tłuszczowych wykazuje działanie cytotoksyczne.

Tabela 1: Podsumowanie danych dotyczących cytotoksyczności in vitro dla dodekanamidu i jego analogów

ZwiązekWzór chemicznyDługość łańcuchaStopień nasyceniaModel in vitroPunkt końcowy toksycznościObserwowane efekty
Dodekanamid C12H25NOC12NasyconyBrak szczegółowych danych--
Mirystamid C14H29NOC14NasyconyKomórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano aktywność cytotoksyczną i ichtiotoksyczną.
Palmitamid C16H33NOC16NasyconyKomórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano aktywność cytotoksyczną i ichtiotoksyczną.
Stearamid C18H37NOC18NasyconyKomórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano aktywność cytotoksyczną i ichtiotoksyczną.
Oleamid C18H35NOC18Nienasycony (C18:1)Komórki Neuro 2A, Komórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano większą toksyczność niż kwas oleinowy. Wykazano aktywność cytotoksyczną i ichtiotoksyczną.
Linoleamid C18H33NOC18Nienasycony (C18:2)Komórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano aktywność cytotoksyczną i ichtiotoksyczną.
Erukamid C22H43NOC22Nienasycony (C22:1)Komórki ssacze i larwy rybCytotoksyczność, IchtiotoksycznośćWykazano aktywność cytotoksyczną i ichtiotoksyczną.

Uwaga: Brak bezpośrednich danych porównawczych dla dodekanamidu w tych samych warunkach eksperymentalnych.

Potencjalne mechanizmy toksyczności i szlaki sygnałowe

Mechanizmy leżące u podstaw toksyczności dodekanamidu i jego analogów nie są w pełni poznane. Jednakże, badania nad pokrewnymi lipidami, takimi jak ceramidy, sugerują, że mogą one indukować apoptozę poprzez aktywację mitochondrialnych szlaków sygnałowych.

Apoptoza, czyli programowana śmierć komórki, jest kluczowym mechanizmem eliminacji uszkodzonych lub niepotrzebnych komórek. Może być inicjowana przez dwa główne szlaki: zewnętrzny (receptorowy) i wewnętrzny (mitochondrialny). Szlak zewnętrzny jest aktywowany przez związanie ligandów śmierci z receptorami na powierzchni komórki, co prowadzi do aktywacji kaskady kaspaz. Szlak wewnętrzny jest inicjowany przez różne czynniki stresowe, które prowadzą do uwolnienia cytochromu c z mitochondriów i aktywacji kaspaz.

Apoptosis_Pathways cluster_extrinsic Szlaki zewnątrzpochodne cluster_intrinsic Szlaki wewnątrzpochodne cluster_execution Faza wykonawcza death_ligands Ligandy śmierci (np. FasL, TNF-α) death_receptors Receptory śmierci death_ligands->death_receptors disc DISC death_receptors->disc Aktywacja procaspase8 Prokaspaza-8 disc->procaspase8 caspase8 Kaspaza-8 procaspase8->caspase8 Aktywacja bcl2_family Rodzina białek Bcl-2 (Bax, Bak) caspase8->bcl2_family Rozszczepienie Bid procaspase3 Prokaspaza-3 caspase8->procaspase3 stress_signals Sygnały stresowe (np. uszkodzenie DNA) stress_signals->bcl2_family mitochondrion Mitochondrium bcl2_family->mitochondrion Regulacja cytochrome_c Cytochrom c mitochondrion->cytochrome_c Uwalnianie apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Prokaspaza-9 apaf1->procaspase9 caspase9 Kaspaza-9 procaspase9->caspase9 Aktywacja caspase9->procaspase3 caspase3 Kaspaza-3 procaspase3->caspase3 Aktywacja apoptosis Apoptoza caspase3->apoptosis Indukcja Toxicity_Workflow start Przygotowanie hodowli komórkowej treatment Traktowanie komórek Dodekanamidem i analogami start->treatment cytotoxicity_assay Ocena cytotoksyczności (Test MTT) treatment->cytotoxicity_assay genotoxicity_assay Ocena genotoksyczności (Test kometowy) treatment->genotoxicity_assay apoptosis_assay Ocena apoptozy (Aneksyna V/PI) treatment->apoptosis_assay data_analysis Analiza danych (Określenie IC50, % uszkodzeń DNA) cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis apoptosis_assay->data_analysis conclusion Wnioski dotyczące porównawczej toksyczności data_analysis->conclusion

Correlating Dodecanamide structure with its surfactant efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surfactant performance of Dodecanamide against other common alternatives, supported by experimental data and detailed methodologies. Understanding the structure-efficiency correlation of surfactants like Dodecanamide is crucial for optimizing formulations in various applications, including pharmaceuticals, cosmetics, and industrial processes.

Introduction to Dodecanamide as a Surfactant

Dodecanamide, also known as Lauramide, is a non-ionic surfactant derived from lauric acid, a 12-carbon saturated fatty acid. Its structure consists of a long hydrophobic alkyl chain (the dodecyl group) and a hydrophilic amide head group. This amphiphilic nature allows Dodecanamide to accumulate at interfaces, reducing surface tension and facilitating the mixing of immiscible phases like oil and water.[1] Its key functions as a surfactant include emulsification, foam boosting, and viscosity enhancement.[1]

The efficiency of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and its tendency to form micelles, which are aggregates of surfactant molecules in a solution. These properties are quantified by two key parameters: the surface tension at the Critical Micelle Concentration (γCMC) and the Critical Micelle Concentration (CMC) itself. A lower γCMC indicates a more effective reduction in surface tension, while a lower CMC signifies that the surfactant forms micelles at a lower concentration, making it more efficient.

Comparative Analysis of Surfactant Efficiency

The following table summarizes the key performance indicators for Dodecanamide (estimated) and a selection of widely used commercial surfactants, including anionic, cationic, and other non-ionic types.

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)
Dodecanamide (estimated) Non-ionic 199.34 ~0.8 - 1.5 ~30 - 35
Sodium Lauryl Sulfate (SLS)Anionic288.388.238.4
Cetyltrimethylammonium Bromide (CTAB)Cationic364.450.9236.0
Triton X-100Non-ionic~6250.2433.0

Note: The values for Dodecanamide are estimated based on data from structurally similar C12-chain N-alkyl-N-methyl-gluconamides.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for determining the key surfactant efficiency parameters are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micelle formation.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.

Apparatus:

  • Tensiometer with a platinum Du Noüy ring

  • Glass vessel

  • Micropipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions with concentrations spanning the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Pour the lowest concentration solution into the glass vessel.

    • Position the platinum ring so that it is just below the surface of the liquid.

    • Slowly raise the ring through the surface.

    • The force required to pull the ring through the surface is measured by the tensiometer. This force is proportional to the surface tension.

    • Record the surface tension value.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at which these two lines intersect.

Principle: For ionic surfactants, the conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down because the micelles are less mobile than individual ions. The break in the conductivity versus concentration plot indicates the CMC. For non-ionic surfactants, this method is less direct and often relies on the change in conductivity of an added ionic probe.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Solutions: Prepare a series of surfactant solutions of known concentrations in deionized water.

  • Measurement:

    • Place the conductivity cell in the thermostated water bath to maintain a constant temperature.

    • Measure the conductivity of deionized water as a baseline.

    • Measure the conductivity of each surfactant solution, starting from the lowest concentration.

    • Ensure the solution is well-stirred and the reading has stabilized before recording.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.

Structure-Efficiency Relationship of Dodecanamide

The surfactant efficiency of Dodecanamide is directly linked to its molecular structure. The 12-carbon alkyl chain provides the necessary hydrophobicity to drive the molecule to interfaces and induce micellization. The amide head group, being polar, provides the hydrophilic character.

G cluster_structure Dodecanamide Structure cluster_properties Surfactant Properties cluster_efficiency Surfactant Efficiency struct CH₃(CH₂)₁₀CONH₂ hydrophobic Hydrophobic Tail (Dodecyl Chain) struct->hydrophobic Contributes to hydrophilic Hydrophilic Head (Amide Group) struct->hydrophilic Contributes to st_reduction Surface Tension Reduction hydrophobic->st_reduction Drives micelle_formation Micelle Formation (CMC) hydrophobic->micelle_formation Drives hydrophilic->st_reduction Enables hydrophilic->micelle_formation Enables

Caption: Relationship between Dodecanamide's structure and its surfactant efficiency.

The length of the alkyl chain is a critical factor. A longer chain generally leads to a lower CMC and greater surface activity, but also lower water solubility. The amide head group of Dodecanamide is less polar than the head groups of ionic surfactants, which contributes to its lower water solubility but also makes it less sensitive to changes in pH and the presence of electrolytes.

Conclusion

Dodecanamide's structure, featuring a C12 hydrophobic tail and a polar amide head, positions it as an effective non-ionic surfactant. Based on data from structurally similar compounds, it is expected to exhibit a low Critical Micelle Concentration and a significant ability to reduce surface tension, comparable to other high-performance non-ionic surfactants. Its non-ionic nature offers advantages in formulations where charge interactions need to be minimized. For researchers and professionals in drug development and other scientific fields, Dodecanamide presents a viable option as a stabilizer, emulsifier, and solubilizing agent. The provided experimental protocols offer a standardized approach for the direct evaluation of its surfactant efficiency in specific applications.

References

Safety Operating Guide

Proper Disposal of Dodecanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Dodecanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Dodecanamide is classified as hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, it is imperative to avoid releasing it into the environment.[1] Improper disposal can lead to contamination of water systems and harm to aquatic life.

Personal Protective Equipment (PPE) and Safety Measures

Before handling Dodecanamide for disposal, ensure the appropriate personal protective equipment is worn. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use compatible chemical-resistant gloves and protective clothing.[3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator.[3]

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

Waste Identification and Segregation

Properly identify and segregate Dodecanamide waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Solid Waste: Collect solid Dodecanamide waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Dodecanamide should be collected in a labeled, leak-proof container. Do not dispose of Dodecanamide solutions down the drain.[5]

  • Contaminated Materials: Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with Dodecanamide should be treated as hazardous waste and collected in a designated, sealed container.

Step-by-Step Disposal Procedure

  • Waste Collection: Collect all Dodecanamide waste in designated, properly labeled, and sealed containers. Ensure the containers are compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Dodecanamide," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[4]

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS for Dodecanamide for any additional handling and disposal information.[1][3]

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety department (or equivalent) for waste pickup. They will arrange for disposal by a licensed hazardous waste management company.

  • Documentation: Maintain a record of the amount of Dodecanamide waste generated and disposed of, in accordance with your institution's policies and local regulations.

Spill and Emergency Procedures

In the event of a Dodecanamide spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: If flammable solvents are present, turn off any potential ignition sources.[6]

  • Containment: For small spills, use a spill kit with absorbent materials (e.g., vermiculite, dry sand) to contain the spill.[5]

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Clean the spill area thoroughly.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][7]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[3][7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for Dodecanamide. Disposal regulations are typically governed by local and national authorities. Always consult your local regulations and institutional guidelines for specific quantitative limits.

Table 1: Hazard Classification for Dodecanamide

Hazard ClassGHS CategoryHazard Statement
Hazardous to the aquatic environment, long-termChronic 4H413: May cause long lasting harmful effects to aquatic life.

Data sourced from Dodecanamide Safety Data Sheets.[1][2]

Dodecanamide Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Dodecanamide waste in a laboratory setting.

Dodecanamide_Disposal_Workflow cluster_spill Emergency Path start Start: Dodecanamide Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify Waste Type (Solid, Liquid, Contaminated) segregate Segregate Waste into Labeled, Sealed Containers waste_id->segregate spill Spill Occurs waste_id->spill ppe->waste_id storage Store in Designated Hazardous Waste Area segregate->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for Professional Waste Disposal Pickup ehs_contact->pickup end End: Waste Disposed pickup->end spill->waste_id No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the proper disposal of Dodecanamide waste.

References

Safe Handling and Disposal of Dodecanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dodecanamide, including comprehensive operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Essential Safety and Handling Information

While specific occupational exposure limits for Dodecanamide have not been established, the following table summarizes key safety and handling information derived from safety data sheets.[1][2]

ParameterValue/Information
Primary Hazards May cause skin irritation.[2] May cause eye irritation.[2] May be harmful if inhaled or swallowed.[2]
Personal Protective Equipment (PPE) Tightly fitting safety goggles or glasses with side-shields.[2][3] Chemical-resistant gloves.[3] Protective, impervious clothing.[2] Use a respirator if dust is present or exposure limits are exceeded.[2]
Incompatible Materials Strong oxidizing agents.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
Environmental Hazards May cause long-lasting harmful effects to aquatic life.[2]
Disposal Considerations Dispose of contents and container in accordance with local, regional, and national regulations.[1]

Operational Plan for Handling Dodecanamide

This step-by-step guide outlines the safe handling of Dodecanamide from receipt to disposal within a laboratory setting.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled as "Dodecanamide" and that the supplier's safety information is accessible.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

Storage
  • Store Dodecanamide in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[3]

  • Store separately from strong oxidizing agents.[2]

Handling and Use
  • Engineering Controls: Handle Dodecanamide in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[2][3]

    • Hand Protection: Wear compatible chemical-resistant gloves.[3]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[2]

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan for Dodecanamide

Proper disposal of Dodecanamide and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Collection
  • All Dodecanamide waste, including unused product and contaminated materials (e.g., gloves, wipes, and weighing papers), should be considered chemical waste.

  • Collect solid waste in a designated, clearly labeled, and sealed container. The label should include "Dodecanamide Waste" and the date of accumulation.

Disposal Protocol
  • Do not dispose of Dodecanamide down the drain or in the regular trash.

  • The designated waste container should be made of a material compatible with Dodecanamide.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Dodecanamide Spill Response Workflow

In the event of a Dodecanamide spill, follow the procedures outlined below to ensure a safe and effective cleanup.

Dodecanamide_Spill_Response cluster_0 cluster_1 Immediate Actions cluster_2 Assess and Prepare cluster_3 Containment and Cleanup cluster_4 Decontamination and Disposal spill Dodecanamide Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ventilate Ensure adequate ventilation evacuate->ventilate assess Assess spill size and risk ventilate->assess ppe Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat - Respirator (if needed) assess->ppe contain Contain the spill ppe->contain cleanup Carefully sweep or scoop up solid material contain->cleanup place_in_container Place spilled material and cleanup supplies into a labeled waste container cleanup->place_in_container decontaminate Decontaminate the spill area with soap and water place_in_container->decontaminate dispose Dispose of waste container through EHS decontaminate->dispose

Caption: Workflow for a Dodecanamide Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecanamide
Reactant of Route 2
Reactant of Route 2
Dodecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.